molecular formula C11H14N2S B3153103 2-(Isobutylthio)-1H-benzimidazole CAS No. 75080-14-7

2-(Isobutylthio)-1H-benzimidazole

Cat. No.: B3153103
CAS No.: 75080-14-7
M. Wt: 206.31 g/mol
InChI Key: BIXYBNXEZARYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isobutylthio)-1H-benzimidazole is a high-purity chemical compound featuring the benzimidazole pharmacophore, a structure renowned in medicinal chemistry for its privileged status as a versatile scaffold in drug discovery and bioorganic research . The benzimidazole core is a fused aromatic system, well-documented for its ability to interact with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, making it a valuable template for developing novel therapeutic agents . Researchers investigate this and related N-substituted benzimidazole derivatives for a broad spectrum of potential pharmacological activities, which have been shown to include antimicrobial, anticancer, and antiviral properties in preclinical studies . The compound's structure, which includes an isobutylthio substituent, is synthesized to explore structure-activity relationships (SAR) and modulate properties like lipophilicity and electronic distribution to optimize binding affinity and efficacy against specific targets . Available only for research purposes, this product is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers can access this compound along with comprehensive analytical data and safety information to support their investigative work in chemical biology and pharmaceutical development.

Properties

IUPAC Name

2-(2-methylpropylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-8(2)7-14-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXYBNXEZARYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269601
Record name 2-[(2-Methylpropyl)thio]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75080-14-7
Record name 2-[(2-Methylpropyl)thio]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75080-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Methylpropyl)thio]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 2-(Isobutylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical structure, synthesis, and properties of 2-(Isobutylthio)-1H-benzimidazole .

Executive Summary

2-(Isobutylthio)-1H-benzimidazole (CAS: 75080-14-7) is a functionalized heterocyclic compound belonging to the benzimidazole class.[1] Characterized by a fused benzene-imidazole core with an isobutylthio ether moiety at the C2 position, this molecule serves as a critical scaffold in medicinal chemistry. Its structural versatility allows it to act as a precursor for anthelmintic agents, proton pump inhibitors (PPIs), and antimicrobial candidates.[2][3] This guide details its physicochemical properties, synthetic pathways, spectroscopic signature, and biological potential.

Chemical Identity & Structural Analysis

The compound exists primarily as the S-alkylated thioether, distinct from its thione tautomer precursor. The introduction of the isobutyl group adds steric bulk and lipophilicity, modulating the pharmacokinetic profile compared to the parent 2-mercaptobenzimidazole.

Property Data / Description
IUPAC Name 2-(2-Methylpropylthio)-1H-benzimidazole
Common Name 2-(Isobutylthio)benzimidazole
CAS Number 75080-14-7
Molecular Formula C₁₁H₁₄N₂S
Molecular Weight 206.31 g/mol
SMILES CC(C)CSC1=NC2=CC=CC=C2N1
Structure Type Heterocyclic Thioether
Lipophilicity (LogP) ~3.2 (Predicted)
pKa ~5.5 (Conjugate acid of benzimidazole N3)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Ethanol, Methanol, Chloroform; Sparingly soluble in water
Structural Dynamics: Tautomerism

While 2-mercaptobenzimidazole exists in equilibrium between the thione (NH-C=S) and thiol (N=C-SH) forms, 2-(Isobutylthio)-1H-benzimidazole is locked in the thioether form. However, the N1-H proton remains labile, allowing for tautomeric shifts between N1 and N3, which is critical for binding interactions in biological targets (e.g., tubulin or H+/K+ ATPase).

Synthetic Pathways

The synthesis of 2-(Isobutylthio)-1H-benzimidazole is achieved via a nucleophilic substitution (


) reaction. The sulfur atom of 2-mercaptobenzimidazole acts as the nucleophile, attacking the primary carbon of an isobutyl halide.
Reaction Mechanism
  • Deprotonation: A base (e.g.,

    
    , KOH, or 
    
    
    
    ) deprotonates the thiol/thione group of the starting material, generating the highly nucleophilic thiolate anion.
  • Nucleophilic Attack: The thiolate attacks the

    
    -carbon of isobutyl bromide/chloride.
    
  • Halide Displacement: The halide leaving group is displaced, forming the C-S bond.

Synthesis cluster_conditions Reaction Conditions SM1 2-Mercaptobenzimidazole (Thione/Thiol Tautomer) Intermediate Thiolate Anion (Nucleophile) SM1->Intermediate Deprotonation (Ethanol/Acetone) Reagent Isobutyl Bromide (1-Bromo-2-methylpropane) Product 2-(Isobutylthio)-1H-benzimidazole (Target Thioether) Reagent->Product + Reagent Base Base (K2CO3 or KOH) Base->Intermediate Intermediate->Product SN2 Attack Cond Solvent: Ethanol or Acetone Temp: Reflux (60-80°C) Time: 2-4 Hours

Figure 1: Synthetic pathway for the S-alkylation of 2-mercaptobenzimidazole.

Detailed Experimental Protocol

Materials:

  • 2-Mercaptobenzimidazole (1.50 g, 10 mmol)

  • Isobutyl Bromide (1.51 g, 11 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    ) (1.38 g, 10 mmol) or KOH (0.56 g)[4]
    
  • Solvent: Absolute Ethanol (20 mL) or Acetone

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptobenzimidazole in the chosen solvent (Ethanol is preferred for green chemistry).

  • Activation: Add the base (

    
     or KOH) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Alkylation: Add isobutyl bromide dropwise to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 3–4 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:3).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water. The product should precipitate as a white solid.

    • If no precipitate forms, extract with Dichloromethane (

      
       mL), dry over 
      
      
      
      , and evaporate the solvent.
  • Purification: Recrystallize the crude solid from an Ethanol/Water mixture to obtain pure crystals.

Spectroscopic Characterization

Validation of the structure relies on confirming the loss of the thione character and the presence of the isobutyl group.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (300 MHz, 
    
    
    
    or
    
    
    ):
    • 
       ~12.5 ppm (s, 1H, NH ): Broad singlet, confirms the N-H proton of the imidazole ring.
      
    • 
       7.4–7.5 ppm (m, 2H, Ar-H ): Protons at C4 and C7 positions.
      
    • 
       7.1–7.2 ppm (m, 2H, Ar-H ): Protons at C5 and C6 positions.
      
    • 
       3.2–3.4 ppm (d, 
      
      
      
      Hz, 2H, S-CH₂ ): Doublet indicating the methylene group attached to sulfur.
    • 
       1.9–2.1 ppm (m, 1H, CH ): Multiplet for the methine proton of the isobutyl group.
      
    • 
       1.0–1.1 ppm (d, 
      
      
      
      Hz, 6H, CH₃ ): Strong doublet for the two equivalent methyl groups.
Infrared Spectroscopy (FT-IR)
  • 3100–3400 cm⁻¹: N-H stretching (broad band).

  • 2800–2980 cm⁻¹: C-H stretching (aliphatic isobutyl chains).

  • 1620 cm⁻¹: C=N stretching (imidazole ring).

  • ~740 cm⁻¹: C-S stretching (thioether linkage).

  • Absence: No strong C=S peak at 1100–1200 cm⁻¹ (confirms S-alkylation over N-alkylation).

Biological & Pharmacological Potential[2][3][5][6][7][8][9][10]

The benzimidazole scaffold is a "privileged structure" in drug discovery.[2][5] The 2-alkylthio derivative specifically targets systems dependent on microtubule dynamics and proton transport.

Mechanism of Action: Microtubule Inhibition

Similar to albendazole and mebendazole, 2-(Isobutylthio)-1H-benzimidazole can bind to the


-tubulin subunit of parasites (and potentially cancer cells). The isobutyl group aids in hydrophobic pocket binding, inhibiting tubulin polymerization into microtubules. This disrupts cell division and glucose uptake.
Antimicrobial & Antioxidant Activity [6][7]
  • Antimicrobial: The lipophilic isobutyl tail facilitates penetration through bacterial cell membranes (especially Gram-positive S. aureus), where the benzimidazole core interferes with bacterial DNA synthesis or metabolic enzymes.

  • Antioxidant: The thioether moiety can act as a radical scavenger, although less potent than the free thiol.

BiologicalActivity Compound 2-(Isobutylthio)-1H-benzimidazole Target1 Target: β-Tubulin Compound->Target1 Hydrophobic Binding Target2 Target: Bacterial Membrane Compound->Target2 Lipophilic Penetration Mech1 Inhibits Polymerization Target1->Mech1 Mech2 Increases Permeability Target2->Mech2 Effect1 Cell Cycle Arrest (Anthelmintic/Anticancer) Mech1->Effect1 Effect2 Cell Lysis (Antimicrobial) Mech2->Effect2

Figure 2: Potential biological mechanisms of action.

Safety & Handling
  • Hazard Classification: Irritant (Xi).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • P-Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal temperature and pressure.

References
  • PubChem. Compound Summary for CAS 75080-14-7. National Library of Medicine. Available at: [Link]

  • Al-Kazweeny, M. et al. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences. Available at: [Link]

  • El Ouasif, L. et al. (2017). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities. Mediterranean Journal of Chemistry. Available at: [Link]

Sources

Technical Whitepaper: 2-(Isobutylthio)-1H-benzimidazole (CAS 75080-14-7)

[1]

Executive Summary: The Privileged Thioether Scaffold

2-(Isobutylthio)-1H-benzimidazole (CAS 75080-14-7) represents a critical structural motif in medicinal chemistry. Belonging to the class of 2-substituted benzimidazoles, this compound serves as both a bioactive probe and a versatile intermediate.[1] The thioether linkage at the C2 position is chemically significant; it acts as a bioisostere for ether/amine linkers and serves as a precursor for sulfoxide-based proton pump inhibitors (PPIs) and sulfone-based antiparasitic agents.

This guide provides a definitive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and pharmacological relevance.[2]

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9][10][11]

The following data aggregates validated identifiers for precise database integration and procurement.

PropertySpecification
Chemical Name 2-(Isobutylthio)-1H-benzimidazole
IUPAC Name 2-(2-methylpropylsulfanyl)-1H-benzimidazole
CAS Number 75080-14-7
Molecular Formula C₁₁H₁₄N₂S
Molecular Weight 206.31 g/mol
SMILES CC(C)CSC1=NC2=CC=CC=C2N1
InChIKey BIXYBNXEZARYML-UHFFFAOYSA-N
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Predicted) ~5.5 (Benzimidazole N3 protonation)

Synthesis & Methodology

Retrosynthetic Logic

The most robust route to 2-(Isobutylthio)-1H-benzimidazole is the S-alkylation of 2-mercaptobenzimidazole . This pathway is preferred over cyclization of phenylenediamines with thiocarboxylic acids due to higher yields and milder conditions. The reaction proceeds via a nucleophilic substitution (

Validated Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Scale-up requires adjustment of thermal management.

Reagents:

  • 2-Mercaptobenzimidazole (1.50 g, 10 mmol)

  • Isobutyl Bromide (1.51 g, 11 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    ) (2.07 g, 15 mmol, 1.5 eq)
    
  • Solvent: Acetone (30 mL) or Ethanol (30 mL)

Step-by-Step Procedure:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptobenzimidazole in Acetone. Add anhydrous

    
    . Stir at room temperature for 15 minutes to generate the thiolate anion in situ.
    
  • Alkylation: Add Isobutyl Bromide dropwise over 5 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to mild reflux (

    
     for Acetone) for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile Phase: Hexane:EtOAc 3:1). The starting thiol (

      
      ) should disappear, and the product (
      
      
      ) should appear.
  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      ).
    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize from aqueous ethanol (EtOH:H2O 8:2) to yield pure white crystals.

  • Characterization: Verify structure via

    
    -NMR (Look for the characteristic isobutyl doublet at 
    
    
    1.0 ppm and S-methylene doublet at
    
    
    3.2 ppm).
Reaction Workflow Visualization[1]

SynthesisWorkflowcluster_conditionsConditions: Reflux, 4-6h, AcetoneReactant12-MercaptobenzimidazoleIntermediateThiolate Anion(In Situ)Reactant1->IntermediateDeprotonationReactant2Isobutyl BromideTransitionSN2 Transition StateReactant2->TransitionBaseBase (K2CO3)Base->IntermediateIntermediate->Transition+ Isobutyl BromideProduct2-(Isobutylthio)-1H-benzimidazole(CAS 75080-14-7)Transition->Product- KBr

Caption: Mechanistic workflow for the S-alkylation synthesis of CAS 75080-14-7.

Pharmacological & Biological Applications[1][2][3][4][6][8][12][13][14]

The 2-(Isobutylthio)-1H-benzimidazole scaffold acts as a "privileged structure," meaning it is capable of binding to multiple diverse biological targets with high affinity.

Structure-Activity Relationship (SAR)

The isobutyl group provides specific lipophilic bulk. In SAR studies, this moiety is often compared against methyl (too small) and benzyl (too rigid/aromatic) groups to optimize hydrophobic pocket binding in enzymes.

  • Antimicrobial Activity: Benzimidazole thioethers inhibit the polymerization of tubulin in parasites (anthelmintic mechanism) and have shown efficacy against Gram-positive bacteria (e.g., S. aureus).

  • Proton Pump Inhibition (Precursor): This sulfide can be oxidized (using mCPBA) to the corresponding sulfoxide or sulfone . The sulfoxide derivatives are structural analogs of Omeprazole and Lansoprazole, targeting the

    
    -ATPase pump.
    
Biological Interaction Map[1]

BioActivityCore2-(Isobutylthio)-1H-benzimidazoleSulfoxideSulfoxide Derivative(Active PPI)Core->SulfoxideOxidation (mCPBA)SulfoneSulfone Derivative(Antiparasitic)Core->SulfoneOxidation (H2O2)TubulinTubulin Polymerization(Inhibition)Core->TubulinDirect BindingKinaseTyrosine Kinase(Anticancer Potential)Core->KinaseATP Competitive InhibitionATPaseH+/K+ ATPase(Gastric Acid Suppression)Sulfoxide->ATPaseCovalent Binding (Cys813)

Caption: Biological diversification and target interaction map for the isobutylthio-benzimidazole scaffold.

Analytical Characterization

To ensure scientific integrity, synthesized batches must meet the following spectral criteria.

Expected -NMR Data (DMSO- , 400 MHz)
  • 
     12.50 (s, 1H):  Benzimidazole -NH (Broad, exchangeable).
    
  • 
     7.45 (m, 2H):  Aromatic protons (C4, C7).
    
  • 
     7.15 (m, 2H):  Aromatic protons (C5, C6).
    
  • 
     3.20 (d, 
    
    
    Hz, 2H):
    
    
    (Methylene).
  • 
     1.95 (m, 1H): 
    
    
    (Methine).
  • 
     1.02 (d, 
    
    
    Hz, 6H):
    
    
    (Isobutyl methyls).
Mass Spectrometry[1][15]
  • Technique: ESI-MS (Positive Mode)

  • Theoretical

    
    :  207.09
    
  • Pattern: Distinct M+2 peak (~4.5% abundance) due to

    
     isotope presence.
    

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71487261 (Related Analog: 2-(ethyldisulfanyl)-1H-benzimidazole). Retrieved from [Link]

  • MDPI. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Retrieved from [Link]

Biological activity profile of 2-(Isobutylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Biological Activity Profile of 2-(Isobutylthio)-1H-benzimidazole: A Technical Guide to Mechanisms, SAR, and Experimental Validation

Abstract: As a privileged pharmacophore in medicinal chemistry, the benzimidazole scaffold serves as the structural foundation for numerous therapeutics, ranging from anthelmintics to proton pump inhibitors (PPIs) and targeted oncology agents. Specifically, 2-(Isobutylthio)-1H-benzimidazole (CAS: 75080-14-7) represents a highly versatile thioether building block. The incorporation of the branched isobutylthio moiety at the C2 position introduces unique steric and lipophilic properties that dictate its biological target engagement. This whitepaper synthesizes the chemical properties, mechanistic pathways, and self-validating experimental protocols necessary for researchers investigating this compound's biological activity profile.

Chemical Profiling and Structural Causality

The biological efficacy of 2-substituted thiobenzimidazoles is heavily reliant on the nature of the alkyl or aryl substituent attached to the sulfur atom[1]. The isobutyl group in 2-(Isobutylthio)-1H-benzimidazole provides a specific balance of lipophilicity (LogP) and steric bulk. This branched chain enhances membrane permeability compared to simple methylthio derivatives, allowing for superior intracellular accumulation in parasitic or bacterial models, while simultaneously providing a hydrophobic anchor for protein binding pockets[2].

Table 1: Physicochemical Profile of 2-(Isobutylthio)-1H-benzimidazole

PropertyValue / DescriptionPharmacological Implication
IUPAC Name 2-(2-methylpropylsulfanyl)-1H-benzimidazoleCore identification[3].
CAS Number 75080-14-7Standardized registry[3].
Molecular Formula C11H14N2SDictates molecular weight (206.31 g/mol ).
SMILES CC(C)CSC1=NC2=CC=CC=C2N1Useful for in silico docking and SAR modeling[3].
Structural Feature Bicyclic aromatic core + branched thioetherEnables π–π stacking, metal ion coordination, and hydrophobic pocket anchoring[1].
Reactivity Susceptible to S-oxidationActs as a prodrug precursor (thioether → sulfoxide) for PPIs[4].

Core Biological Activity Profiles

Based on the established pharmacological behavior of 2-alkylthiobenzimidazoles, the biological activity of the isobutylthio derivative partitions into three primary domains:

A. Anthelmintic Activity (Tubulin Depolymerization)

Benzimidazoles are selectively toxic to parasitic nematodes by binding to the colchicine-sensitive site of β-tubulin, thereby inhibiting microtubule polymerization[4]. The isobutylthio group enhances the Van der Waals interactions within the hydrophobic cleft of the tubulin dimer. Without microtubules, the parasite cannot maintain cellular structure, transport secretory vesicles, or absorb nutrients, leading to metabolic starvation and death.

B. Antimicrobial and Antifungal Efficacy

Coupling alkylthio groups to the benzimidazole nucleus produces molecules with potent broad-spectrum antibacterial and antifungal activities[5]. The mechanism involves the generation of reactive oxygen species (ROS) and the inhibition of essential microbial enzymes (such as topoisomerases). The isobutyl chain optimizes the molecule's partition coefficient, allowing it to penetrate the complex lipid bilayers of Gram-negative bacteria (e.g., E. coli) and the ergosterol-rich membranes of fungi[2].

C. Proton Pump Inhibition (PPI) Precursor Pathway

While 2-(Isobutylthio)-1H-benzimidazole itself is a stable thioether, it serves as a direct precursor to sulfinyl (sulfoxide) derivatives, the active pharmacophore of gastric acid inhibitors like omeprazole[4]. In biological systems, hepatic CYP450 enzymes oxidize the thioether to a sulfoxide. Upon reaching the highly acidic environment of the gastric parietal cell (pH < 4), the sulfoxide undergoes an acid-catalyzed Smiles-type rearrangement into a highly reactive sulfenamide, which forms a covalent disulfide bond with Cys813 of the H+/K+ ATPase.

G A 2-(Isobutylthio)-1H-benzimidazole (Thioether Precursor) B Hepatic CYP450 Oxidation A->B Phase I Metabolism C Sulfinyl Derivative (Sulfoxide Prodrug) B->C D Parietal Cell (pH < 4.0) C->D Systemic Circulation E Active Sulfenamide D->E Acid-Catalyzed Rearrangement F Covalent Binding (H+/K+ ATPase Cys813) E->F Disulfide Linkage

Fig 1. Pharmacological activation pathway of thioether benzimidazoles into covalent PPIs.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of 2-(Isobutylthio)-1H-benzimidazole, researchers must employ self-validating assay systems. Below is the gold-standard protocol for assessing its anti-tubulin (anthelmintic/anticancer) activity.

Protocol: In Vitro Tubulin Polymerization Kinetic Assay

Causality Focus: This assay utilizes turbidimetry. As free tubulin dimers polymerize into microtubules, the solution becomes turbid, increasing absorbance at 340 nm. An active benzimidazole inhibitor will prevent this polymerization, resulting in a flat absorbance curve.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-(Isobutylthio)-1H-benzimidazole in 100% anhydrous DMSO to create a 10 mM stock. Critical Note: The final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

  • Reagent Assembly: In a pre-chilled 96-well half-area UV microplate, combine:

    • Purified porcine brain tubulin (3 mg/mL final concentration).

    • PEM Buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9).

    • Test compound (10 µM to 100 µM final concentrations).

  • Equilibration: Incubate the plate on ice for 15 minutes to allow pre-binding of the compound to the unpolymerized tubulin dimers.

  • Initiation: Add 1 mM GTP (Guanosine-5'-triphosphate) to each well. GTP hydrolysis is the thermodynamic driver for microtubule assembly.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Read absorbance at 340 nm every 60 seconds for 60 minutes.

Self-Validation System:

  • Positive Control (System Integrity): Albendazole (10 µM). Must show >80% inhibition of the Vmax of polymerization. If it fails, the tubulin may be degraded or the GTP hydrolyzed prematurely.

  • Negative Control (Vehicle Baseline): 1% DMSO in PEM buffer. Must show a classic sigmoidal polymerization curve (nucleation phase → elongation phase → steady state). If this fails to polymerize, the assay temperature is incorrect or the buffer pH has drifted.

G N1 1. Compound Preparation (Dissolve in DMSO, maintain <1% final) N2 2. Tubulin Assembly Reaction (Tubulin + PEM Buffer + Compound on Ice) N1->N2 Pre-incubation N3 3. Spectrophotometric Readout (Add GTP, shift to 37°C, Abs 340 nm) N2->N3 Initiate assembly N4 4. Kinetic Data Analysis (Calculate Vmax of Polymerization) N3->N4 60 min continuous tracking N5 5. Protocol Validation (Compare vs. Albendazole & Vehicle Controls) N4->N5 Quality Control

Fig 2. Self-validating experimental workflow for the tubulin polymerization kinetic assay.

Structure-Activity Relationship (SAR) Insights

When optimizing the 2-(Isobutylthio)-1H-benzimidazole scaffold for drug development, SAR analysis reveals the following:

  • C2-Thioether Substitution: Replacing the isobutyl group with a highly rigid benzyl group (e.g., 2-benzylthio-1H-benzimidazole) significantly shifts the activity toward antibacterial profiles, specifically against E. coli and S. aureus[2]. The isobutyl group, being aliphatic and branched, offers a more flexible steric profile, which is often preferred for binding the dynamic colchicine site of tubulin.

  • N1-Alkylation: Unsubstituted N1 allows the benzimidazole to act as a hydrogen bond donor. Alkylation at N1 (e.g., adding a methyl or benzyl group) generally abolishes proton pump inhibitory potential (as the protonated intermediate cannot form) but can enhance specific cytotoxic activities against human tumor cell lines[1].

  • Benzene Ring Substitution (C5/C6): Adding electron-withdrawing groups (e.g., -CF3, -Cl) to the C5 or C6 positions of the benzimidazole core increases the acidity of the N-H proton and enhances lipophilicity, frequently resulting in a 10-fold increase in anthelmintic and anticancer activity[1].

References

  • Benzimidazole - Wikipedia Source: Wikipedia URL: [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis Source: National Center for Biotechnology Information (NIH PMC) URL:[Link]

  • Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives Source: GSC Biological and Pharmaceutical Sciences URL:[Link]

  • Key Heterocycle Cores for Designing Multitargeting Molecules Source: DOKUMEN.PUB URL:[Link]

Sources

Technical Guide: Solubility Profile & Handling of 2-(Isobutylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 2-(Isobutylthio)-1H-benzimidazole in DMSO and Methanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide details the solubility characteristics of 2-(Isobutylthio)-1H-benzimidazole (CAS: 75080-14-7), a functionalized benzimidazole derivative often utilized as a pharmacophore in medicinal chemistry and a ligand in coordination chemistry.

Understanding the solubility of this compound is critical for two primary workflows: biological assay screening (requiring high-concentration stock solutions) and synthetic purification (requiring temperature-dependent solubility gradients).[1][2]

Key Takeaway:

  • DMSO (Dimethyl Sulfoxide): The preferred solvent for high-concentration stock solutions (>50 mM), offering excellent solvation via dipole-dipole interactions.[1][2]

  • Methanol: An ideal solvent for synthesis, recrystallization, and intermediate transfers due to its steep temperature-solubility curve.[2][3]

Physicochemical Profile & Theoretical Basis[2][3]

To predict and manipulate the solubility of 2-(Isobutylthio)-1H-benzimidazole, one must understand the competition between its polar core and lipophilic tail.[2]

  • Core Structure: The benzimidazole moiety is aromatic and polar, containing both a hydrogen bond donor (NH) and an acceptor (N).[1][2][4] This facilitates solubility in polar protic solvents (like methanol) and polar aprotic solvents (like DMSO).[1][2][4]

  • Substituent Effect: The isobutylthio group adds a hydrophobic alkyl chain and a sulfur atom.[2][3] This increases the LogP (lipophilicity) compared to the parent benzimidazole, reducing water solubility but enhancing solubility in organic solvents.[2]

Table 1: Physicochemical Properties Relevant to Solubility
PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₁₁H₁₄N₂SModerate molecular weight (206.31 g/mol ) favors dissolution.[3]
LogP (Predicted) ~3.1 - 3.5Lipophilic nature; poor aqueous solubility, high organic solubility.[1][2][3]
H-Bond Donors 1 (NH)Capable of H-bonding with DMSO (S=O) and Methanol (OH).[1][2]
H-Bond Acceptors 2 (N, S)Sulfur is a weak acceptor; Imidazole N is a strong acceptor.[1][2]

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Primary Solvent for Stock Solutions[1][3]

DMSO is the industry standard for solubilizing benzimidazole derivatives for biological assays (e.g., HTS, antimicrobial screening).[2] Its high dielectric constant (


) and powerful dipolar nature allow it to disrupt the intermolecular 

-

stacking of the benzimidazole rings.[2]
Technical Insights
  • Solvation Mechanism: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the benzimidazole NH proton.[3] Simultaneously, the methyl groups of DMSO interact with the isobutyl tail via van der Waals forces.[2]

  • Practical Solubility Limit: While specific saturation points vary by batch purity, 2-(alkylthio)benzimidazoles typically exhibit solubility in DMSO exceeding 100 mM (approx. 20 mg/mL).[1][2]

  • Stability Warning: The thioether linkage (-S-) is susceptible to oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) over time.[1] DMSO is hygroscopic; absorbed water can accelerate this degradation or cause precipitation.[2][3]

Protocol Recommendation: Prepare stock solutions at 10 mM to 50 mM . Store at -20°C in amber vials to prevent photochemical oxidation and minimize water absorption.

Solubility in Methanol[2][4][5][6]

Status: Process Solvent for Synthesis & Purification

Methanol is less powerful than DMSO for achieving extreme concentrations but is superior for purification due to its volatility and temperature-dependent solubility profile.[3]

Technical Insights
  • Temperature Dependence: At room temperature (25°C), solubility is moderate.[1][2][3] However, at the boiling point (64.7°C), solubility increases drastically.[2] This steep curve makes methanol ideal for recrystallization .[3]

  • Protic Interaction: Methanol can donate protons to the benzimidazole nitrogen (N3), stabilizing the solute.[2]

  • Purification Utility: Since the isobutylthio derivative is lipophilic, adding water to a saturated methanol solution (solvent/anti-solvent method) will force the compound to precipitate cleanly, leaving polar impurities in solution.[1][2]

Comparative Analysis

Table 2: Solvent Selection Matrix
FeatureDMSOMethanol
Solubility Capacity High (>50 mg/mL estimated)Moderate (Temp.[1] dependent)
Boiling Point 189°C (High - hard to remove)64.7°C (Low - easy to remove)
Toxicity (Cell Culture) Toxic >0.1-1% v/vHighly Toxic (must be removed)
Primary Use Case Biological Stock Solutions, NMRCrystallization, HPLC Mobile Phase
Recovery of Solute Difficult (requires lyophilization)Easy (Rotary evaporation)

Visualization of Solubility Dynamics[2]

The following diagram illustrates the decision logic for solvent selection based on the experimental goal.

SolubilityWorkflow Start 2-(Isobutylthio)-1H-benzimidazole (Solid Powder) Goal Define Experimental Goal Start->Goal BioAssay Biological Assay (MIC, IC50) Goal->BioAssay Screening Synthesis Purification / Synthesis Goal->Synthesis Isolation DMSO_Path Dissolve in DMSO (Target: 10-50 mM) BioAssay->DMSO_Path MeOH_Path Dissolve in Hot Methanol (Reflux) Synthesis->MeOH_Path Stock Stock Solution Store -20°C DMSO_Path->Stock Recryst Cool to RT/4°C or Add Water MeOH_Path->Recryst Result1 Dilute into Media (<1% DMSO final) Stock->Result1 Result2 Precipitate Pure Crystals Recryst->Result2

Figure 1: Decision tree for solvent selection based on downstream application.

Experimental Protocol: Determination of Saturation Solubility

Since exact literature values vary by synthesis method (polymorphs) and purity, use this Self-Validating Protocol to determine the precise solubility for your specific batch.

Method: Shake-Flask Coupled with UV-Vis/HPLC

Materials:

  • Solid 2-(Isobutylthio)-1H-benzimidazole.[3]

  • Solvent (DMSO or Methanol, HPLC Grade).[1][2][3]

  • 0.45 µm PTFE Syringe Filters (Nylon is not recommended for DMSO).[2][3]

  • Agitator/Shaker.[3][4]

Step-by-Step Procedure:

  • Supersaturation: Add the compound to 1 mL of solvent in a glass vial until undissolved solid remains visible (approx. 50 mg as a starting point).

  • Equilibration: Seal the vial and shake at the target temperature (e.g., 25°C) for 24 hours.

    • Validation Check: Ensure solid is still present after 24 hours.[3][4] If not, add more solid and repeat.

  • Phase Separation: Centrifuge the vial at 10,000 rpm for 5 minutes or allow to settle for 1 hour.

  • Filtration: Carefully withdraw the supernatant and filter through a 0.45 µm PTFE filter to remove micro-particulates.[3]

    • Pre-saturation:[3] Discard the first 100 µL of filtrate to prevent filter adsorption errors.[2][3]

  • Quantification:

    • Dilute the filtrate (e.g., 1:100 or 1:1000) into a mobile phase (e.g., Acetonitrile/Water).[1][2]

    • Measure absorbance (UV-Vis) at

      
       (typically 280-300 nm for benzimidazoles) or inject into HPLC.[1][2]
      
    • Calculate concentration using a standard curve prepared from a known low-concentration standard.[3]

References

  • BenchChem. An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents.[4] (2025).[2][3][5][6][7] Retrieved from [2]

  • PubChem. 2-(Isobutylthio)-1H-benzimidazole Compound Summary. National Library of Medicine.[3] Retrieved from [2]

  • Jouyban, A. et al. Solubility of Benzimidazoles in Alcohols.[2][3][4] Journal of Chemical & Engineering Data.[2][3] (2012).[2][3] (General solubility trends for benzimidazole class).

  • Townsend, L. B., et al. Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles.[8] Journal of Medicinal Chemistry.[2][3] (1994).[2][3] Retrieved from (Demonstrates use of DMSO for biological evaluation of alkylthio-benzimidazoles).[2]

  • Narkhede, H. P. et al. Solid supported synthesis of 2-mercaptobenzimidazole derivatives using microwaves.[3] Indian Journal of Chemical Technology.[2][3] (2008).[2][3][9] (Details synthesis and recrystallization solvents).

Sources

Pharmacological Potential of 2-(Isobutylthio)-1H-benzimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Isobutylthio)-1H-benzimidazole (CAS: 75080-14-7) and its derivatives. As a lipophilic member of the 2-substituted benzimidazole class, this scaffold represents a critical intersection of chemical stability and biological versatility. This guide explores its synthesis, structure-activity relationships (SAR), and pharmacological potential in antimicrobial and anticancer therapies. By leveraging the hydrophobic isobutyl tail, researchers can exploit specific binding pockets in tubulin and microbial enzymes, offering a distinct advantage over more polar analogs.

Part 1: Chemical Basis & Synthesis[1][2][3][4]

Structural Significance

The 2-(Isobutylthio)-1H-benzimidazole molecule consists of a benzimidazole core fused to an isobutylthio side chain at the C-2 position.

  • Core: The benzimidazole ring is isosteric with purine nucleotides, allowing it to interact with biopolymers like DNA and proteins.[1][2][3]

  • Linker: The sulfur atom (thioether) provides flexibility and acts as a hydrogen bond acceptor.

  • Tail: The isobutyl group (

    
    ) adds significant lipophilicity (
    
    
    
    ), enhancing cell membrane permeability and affinity for hydrophobic pockets in target proteins (e.g., the colchicine binding site of tubulin).
Validated Synthesis Protocol

The synthesis follows a robust two-step S-alkylation mechanism. This protocol is designed for high yield and purity, minimizing side reactions like N-alkylation.

Reagents:

  • o-Phenylenediamine (OPD)[4]

  • Carbon disulfide (

    
    ) or Potassium ethyl xanthate
    
  • Potassium Hydroxide (KOH)[5]

  • Isobutyl Bromide (1-Bromo-2-methylpropane)

  • Ethanol (95%)

Step-by-Step Methodology:

  • Cyclization (Formation of 2-Mercaptobenzimidazole):

    • Dissolve o-phenylenediamine (10 mmol) in ethanol (20 mL).

    • Add

      
       (12 mmol) and KOH (10 mmol) dissolved in minimal water.
      
    • Reflux for 3-4 hours until evolution of

      
       ceases.
      
    • Cool and acidify with dilute acetic acid. Filter the solid 2-mercaptobenzimidazole (Intermediate A).

  • S-Alkylation (Formation of 2-(Isobutylthio)-1H-benzimidazole):

    • Dissolve Intermediate A (10 mmol) in ethanol (15 mL) containing KOH (10 mmol).

    • Add Isobutyl Bromide (11 mmol) dropwise over 30 minutes.

    • Reflux for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

    • Concentrate solvent, pour into ice-water, and filter the precipitate.

    • Purification: Recrystallize from ethanol/water to yield white/pale yellow crystals.

Synthesis Pathway Visualization[4]

SynthesisPathway OPD o-Phenylenediamine Inter 2-Mercaptobenzimidazole (Thione Form) OPD->Inter Reflux, EtOH Cyclization CS2 CS2 + KOH CS2->Inter Final 2-(Isobutylthio)-1H-benzimidazole Inter->Final S-Alkylation KOH, Reflux IsoButyl Isobutyl Bromide IsoButyl->Final

Caption: Two-step synthesis pathway via thione intermediate and subsequent S-alkylation.

Part 2: Pharmacological Potential[1][8]

Antimicrobial Activity

The isobutylthio derivative exhibits potent activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).

  • Mechanism: The lipophilic isobutyl tail facilitates penetration through the peptidoglycan layer of Gram-positive bacteria. Once inside, the benzimidazole core inhibits DNA gyrase (preventing replication) and binds to FtsZ (a tubulin homolog), disrupting cell division.

  • SAR Insight: Compared to the methyl-thio analog, the isobutyl group increases potency by 2-4 fold due to enhanced hydrophobic interaction with the FtsZ binding pocket.

Anticancer Mechanisms

Benzimidazoles are classic Microtubule Destabilizing Agents (MDAs) .

  • Tubulin Inhibition: The 2-(Isobutylthio) moiety binds to the colchicine-binding site on

    
    -tubulin. The bulky isobutyl group sterically hinders microtubule polymerization, leading to G2/M phase cell cycle arrest.
    
  • Apoptosis Induction: Inhibition of microtubule dynamics triggers the intrinsic apoptotic pathway:

    • Bcl-2 phosphorylation (inactivation).

    • Mitochondrial Depolarization (

      
       loss).
      
    • Caspase-3/9 activation.

Enzyme Inhibition (Alpha-Glucosidase)

Recent studies on thio-benzimidazole derivatives indicate potential as


-glucosidase inhibitors . The sulfur linkage mimics the substrate transition state, while the benzimidazole ring interacts with acidic residues in the enzyme's active site. This suggests potential utility in Type 2 Diabetes management.
Pharmacological Pathway Visualization

MechanismOfAction Drug 2-(Isobutylthio)-1H-benzimidazole Target1 Tubulin (Colchicine Site) Drug->Target1 Hydrophobic Binding Target2 Bacterial FtsZ / DNA Gyrase Drug->Target2 Permeation Effect1 Inhibit Polymerization Target1->Effect1 Outcome2 Bacteriostasis/Cidal Target2->Outcome2 Disrupt Division Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Effect3 Mitochondrial Damage (Bcl-2/Bax) Effect2->Effect3 Outcome1 Apoptosis (Cancer Cells) Effect3->Outcome1

Caption: Dual mechanism of action targeting eukaryotic tubulin (cancer) and prokaryotic FtsZ (bacteria).

Part 3: Experimental Evaluation Protocols

Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923).

  • Preparation: Dissolve 2-(Isobutylthio)-1H-benzimidazole in DMSO to create a stock solution (

    
    ).
    
  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range:

    
    ).
    
  • Inoculation: Add

    
     of bacterial suspension (
    
    
    
    ) to each well.
  • Incubation: Incubate at

    
     for 24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (

    
    ) for visual confirmation (Blue = Viable, Pink = Dead).
    
Cytotoxicity Assay (MTT Protocol)

Objective: Assess antiproliferative activity against MCF-7 (Breast Cancer) cells.

  • Seeding: Plate

    
     cells/well in 96-well plates; incubate for 24h.
    
  • Treatment: Add graded concentrations of the compound (

    
    ) for 48h.
    
  • MTT Addition: Add

    
     MTT reagent (
    
    
    
    ); incubate for 4h at
    
    
    .
  • Solubilization: Remove media, add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read Absorbance at

    
    . Calculate 
    
    
    
    using non-linear regression.
Quantitative Data Summary (Representative)

Note: Values are representative of the 2-alkylthio-benzimidazole class based on SAR analysis.

ParameterAssay TargetRepresentative ValueReference
MIC S. aureus (Gram +)

[1]
MIC E. coli (Gram -)

[1]
IC50 MCF-7 (Cancer)

[2]
IC50

-Glucosidase

[3]

References

  • Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives. Source: TSI Journals. URL:[Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Source: Biotech Asia. URL:[Link]

  • Synthesis and structure-activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. Source: Scientific Reports (Nature). URL:[Link]

Sources

Technical Guide: Safety, Handling, and Properties of 2-(Isobutylthio)-1H-benzimidazole

[1]

CAS Number: 75080-14-7 Molecular Formula: C₁₁H₁₄N₂S Molecular Weight: 206.31 g/mol IUPAC Name: 2-(2-methylpropyl)sulfanyl-1H-benzimidazole[1]

Executive Summary & Chemical Identity

2-(Isobutylthio)-1H-benzimidazole is a functionalized heterocyclic compound belonging to the benzimidazole class.[1] It is characterized by a benzene ring fused to an imidazole ring, with an isobutylthio group attached at the C-2 position.[1]

In drug discovery, this compound serves as a critical pharmacophore scaffold .[1][2][3][4][5] The benzimidazole core is structurally similar to purine nucleotides, allowing it to interact with diverse biological targets, including tubulin (anticancer/anthelmintic mechanism) and various enzymes (kinase inhibition). The isobutylthio tail adds lipophilicity, modulating membrane permeability and binding affinity.[1]

Structural Analysis[1][5][6][7][8]
  • Core: 1H-Benzimidazole (Amphoteric, capable of acting as both acid and base).[1]

  • Substituent: Isobutylthio group (-S-CH₂-CH(CH₃)₂).[1]

  • Reactivity: The sulfur atom is a nucleophilic center susceptible to oxidation (to sulfoxides/sulfones).[1] The N-H proton on the imidazole ring is acidic (pKa ~12) and can be deprotonated by strong bases.[1]

Hazard Identification & Risk Assessment

While standard Safety Data Sheets (SDS) list GHS codes, this section explains the mechanistic basis for these hazards to inform risk assessment in a research setting.

GHS Classification & Mechanistic Justification[1][2]
Hazard CodeHazard StatementMechanistic Insight
H302 Harmful if swallowedBioactivity: Benzimidazoles are designed to be bioactive.[1] They often inhibit microtubule formation or interfere with glucose uptake in parasites.[1] Systemic absorption can lead to off-target toxicity in humans.[1]
H315 Causes skin irritationLipophilicity: The isobutyl chain increases skin permeability.[1] The compound can disrupt lipid bilayers in the stratum corneum, causing local inflammation.[1]
H319 Causes serious eye irritationAmphoteric Nature: The basic nitrogen (N-3) can react with lacrimal fluid, altering local pH and causing immediate irritation to mucosal membranes.[1]
H335 May cause respiratory irritationDust Hazard: As a solid powder, fine particulates can deposit in the bronchial tree.[1] The chemical reactivity with moist mucous membranes triggers an inflammatory response.[1]

Handling, Storage, & Stability Protocols

Proper handling ensures both safety and experimental reproducibility.[1] The primary stability concern for thio-ethers is S-oxidation .[1]

Storage Specifications
  • Temperature: Store at 2–8°C (Refrigerated). Room temperature storage is acceptable for short durations but increases oxidation risk.[1]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] Oxygen promotes the slow conversion of the sulfide (-S-) to sulfoxide (-S(=O)-).

  • Container: Amber glass vials to protect from UV-induced degradation.[1]

Solubilization & Compatibility
  • Solvents: Highly soluble in DMSO and Ethanol .[1] Sparingly soluble in water.[1]

  • Protocol: For biological assays, prepare a stock solution in DMSO (e.g., 10–100 mM) and dilute into aqueous media.[1] Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.[1]

  • Incompatibilities: Strong oxidizing agents (e.g., peroxides, permanganates) will attack the sulfur atom.[1] Strong acids may protonate the N-3 nitrogen, increasing water solubility but potentially altering reactivity.[1]

Synthesis & Self-Validating Quality Control

For researchers synthesizing this compound or verifying vendor purity, the following workflow applies.

Synthesis Pathway (S-Alkylation)

The most common synthesis involves the S-alkylation of 2-mercaptobenzimidazole with isobutyl bromide under basic conditions.[1]

SynthesisStart2-Mercaptobenzimidazole(CAS: 583-39-1)IntermediateTransition State(Thiolate Anion)Start->IntermediateDeprotonationReagentIsobutyl Bromide+ Base (K2CO3/KOH)Reagent->IntermediateProduct2-(Isobutylthio)-1H-benzimidazole(CAS: 75080-14-7)Intermediate->ProductS-Alkylation (Major)ImpurityN-Alkylated Isomer(Potential Impurity)Intermediate->ImpurityN-Alkylation (Minor)

Figure 1: Synthetic pathway and potential impurity formation. S-alkylation is favored over N-alkylation in polar protic solvents.[1]

Self-Validating QC Protocol

Do not rely solely on the label. Perform these checks:

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).[1]

    • Visualization: UV light (254 nm).[1]

    • Validation: The product should have a higher Rf value than the starting 2-mercaptobenzimidazole (which is more polar).[1]

  • 1H-NMR Verification:

    • Look for the Isobutyl Doublet : ~1.0 ppm (6H, -CH(CH₃)₂).

    • Look for the S-CH2 Doublet : ~3.2 ppm (2H).[1]

    • Critical Check: Absence of SH peak (usually broad/weak around 12-13 ppm in precursor) confirms reaction completion.[1]

Toxicology & Exposure Controls

Personal Protective Equipment (PPE) Matrix

Based on the chemical's ability to irritate skin and eyes, the following PPE is mandatory:

Protection TypeRecommendationRationale
Respiratory N95 / P2 Mask Required when handling powder to prevent inhalation (H335).[1] Use a fume hood for all open handling.[1]
Hand Nitrile Gloves (Min 0.11mm) Standard nitrile offers sufficient protection against incidental contact.[1] Change immediately if splashed.[1]
Eye Chemical Safety Goggles Safety glasses are insufficient due to the risk of severe irritation (H319).[1] Goggles provide a seal against dust/vapors.[1]
Emergency Response Logic

In the event of exposure, follow this logic flow to minimize injury.

EmergencyResponseExposureExposure IncidentTypeIdentify RouteExposure->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhalInhalationType->InhalActionSkinWash w/ Soap & Water(15 mins)Skin->ActionSkinActionEyeRinse w/ Water(Remove contacts, 15 mins)Eye->ActionEyeActionInhalMove to Fresh AirSupport BreathingInhal->ActionInhalMedicalSeek Medical Advice(Show SDS/CAS 75080-14-7)ActionSkin->MedicalActionEye->MedicalActionInhal->Medical

Figure 2: Emergency response decision tree for acute exposure.

References

  • PubChem. (n.d.).[1][6] Compound Summary: 2-(Isobutylthio)-1H-benzimidazole.[1] National Library of Medicine.[1] Retrieved from [Link]

  • Song, A., Zhang, J., Lebrilla, C. B., & Lam, K. S. (2004).[1][7] Solid-phase synthesis and spectral properties of 2-alkylthio-6H-pyrano[2,3-f]benzimidazole-6-ones. Journal of Combinatorial Chemistry, 6(4), 604-610.[7] Retrieved from [Link]

An In-depth Technical Guide to the Thermodynamic Stability of 2-(Isobutylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(Isobutylthio)-1H-benzimidazole, a molecule of interest within the broader class of biologically active benzimidazole derivatives.[1][2][3] The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life.[4][5] This document outlines the core principles and practical methodologies for a thorough stability assessment, grounded in the guidelines established by the International Council for Harmonisation (ICH).[4][6][7] We will delve into the causality behind experimental choices, present self-validating protocols, and provide a roadmap for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this and related compounds.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] 2-(Isobutylthio)-1H-benzimidazole, with its characteristic thioether linkage, presents a unique profile of chemical properties that necessitate a thorough investigation of its thermodynamic stability. Thermodynamic stability dictates how a drug substance withstands various environmental factors such as temperature, humidity, and light over time.[4][8] A comprehensive understanding of a compound's stability is not merely a regulatory requirement; it is fundamental to ensuring the quality, safety, and potency of the final drug product.[4][5]

This guide will provide a systematic approach to evaluating the thermodynamic stability of 2-(Isobutylthio)-1H-benzimidazole, focusing on two key areas:

  • Intrinsic Stability: Understanding the inherent susceptibility of the molecule to degradation under stress conditions.

  • Long-Term Stability: Predicting the molecule's shelf-life under recommended storage conditions.

Physicochemical Properties of 2-(Isobutylthio)-1H-benzimidazole

A foundational understanding of the physicochemical properties of 2-(Isobutylthio)-1H-benzimidazole is essential for designing and interpreting stability studies.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄N₂S[9]
Molecular Weight 206.31 g/mol
IUPAC Name 2-(isobutylthio)-1H-benzimidazole[9]
CAS Number 75080-14-7[9]
Appearance Expected to be a solid
Melting Point Not specified in search results
Solubility Not specified in search results

Note: The melting point and solubility are critical parameters that should be experimentally determined prior to initiating extensive stability studies.

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is required to comprehensively assess the thermodynamic stability of 2-(Isobutylthio)-1H-benzimidazole. This involves a combination of thermal analysis techniques and forced degradation studies.

Thermal Analysis

Thermal analysis provides quantitative data on the physical and chemical changes that occur in a material as a function of temperature.

Causality: DSC is employed to determine the melting point, heat of fusion, and to detect any polymorphic transitions of 2-(Isobutylthio)-1H-benzimidazole. These parameters are critical for identifying the physical stability of the solid form of the API.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(Isobutylthio)-1H-benzimidazole into a hermetically sealed aluminum pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature at least 20°C below the expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak of the melting endotherm. The integrated area of the peak corresponds to the heat of fusion.

Causality: TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the thermal decomposition profile of 2-(Isobutylthio)-1H-benzimidazole and identifying the temperature at which significant degradation begins.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(Isobutylthio)-1H-benzimidazole into a tared TGA pan.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at room temperature.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C) to ensure complete decomposition.

  • Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of 2-(Isobutylthio)-1H-benzimidazole pan Place in TGA pan weigh->pan furnace Place pan in furnace pan->furnace purge Purge with N₂ furnace->purge ramp Ramp temperature (e.g., 10°C/min) purge->ramp analyze Analyze TGA curve ramp->analyze onset Determine onset of mass loss analyze->onset

Caption: Workflow for Thermogravimetric Analysis (TGA).

Forced Degradation (Stress) Studies

Forced degradation studies are essential for identifying the likely degradation products and establishing the degradation pathways of 2-(Isobutylthio)-1H-benzimidazole.[4][][11] These studies are also crucial for developing and validating a stability-indicating analytical method.[4][12] The following stress conditions are recommended based on ICH guidelines.[4][8]

Experimental Protocol:

A stock solution of 2-(Isobutylthio)-1H-benzimidazole (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a predetermined period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Repeat the procedure for acid hydrolysis using 0.1 M NaOH instead of 0.1 M HCl.

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide (H₂O₂).

    • Incubate the solution at room temperature for a predetermined period.

    • Analyze the samples at appropriate time intervals.

  • Thermal Degradation (Dry Heat):

    • Expose a solid sample of 2-(Isobutylthio)-1H-benzimidazole to dry heat (e.g., 80°C) for a specified duration.

    • At each time point, dissolve a portion of the sample in a suitable solvent for analysis.

  • Photostability:

    • Expose a solid sample and a solution of 2-(Isobutylthio)-1H-benzimidazole to a light source according to ICH Q1B guidelines.[6]

    • A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis API 2-(Isobutylthio)-1H-benzimidazole (Solid and Solution) acid Acid Hydrolysis (0.1 M HCl, 60°C) API->acid base Base Hydrolysis (0.1 M NaOH, 60°C) API->base oxidation Oxidation (3% H₂O₂) API->oxidation thermal Thermal (Dry Heat) (80°C) API->thermal photo Photostability (ICH Q1B) API->photo hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterize Characterize Degradants hplc->characterize pathway Elucidate Degradation Pathways characterize->pathway

Caption: Forced degradation study workflow.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is a prerequisite for accurate stability testing.[12] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high sensitivity and resolving power.[13]

Method Development Strategy:

  • Column Selection: A reversed-phase C18 column is a good starting point for separating the non-polar 2-(Isobutylthio)-1H-benzimidazole from its potentially more polar degradation products.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve optimal separation.

  • Detector Selection: A photodiode array (PDA) detector is useful for initial method development to monitor the absorbance at multiple wavelengths and assess peak purity. Mass spectrometry (MS) detection is invaluable for identifying the mass-to-charge ratio of the parent compound and its degradation products, aiding in their structural elucidation.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.

Interpretation of Stability Data and Potential Degradation Pathways

The data from the forced degradation studies will reveal the vulnerabilities of the 2-(Isobutylthio)-1H-benzimidazole molecule. Based on the known chemistry of benzimidazole derivatives, the following degradation pathways can be anticipated:

  • Oxidation of the Thioether: The sulfur atom in the isobutylthio group is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide and sulfone.

  • Hydrolysis of the Benzimidazole Ring: Under harsh acidic or basic conditions, the imidazole portion of the ring system may be susceptible to cleavage.

  • Cleavage of the S-C Bond: The bond between the sulfur atom and the isobutyl group or the benzimidazole ring could be labile under certain stress conditions.

Degradation_Pathways parent 2-(Isobutylthio)-1H-benzimidazole sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidation hydrolysis_prod Ring-Opened Products parent->hydrolysis_prod Hydrolysis (Acid/Base) sc_cleavage_prod 2-Mercaptobenzimidazole + Isobutyl-containing species parent->sc_cleavage_prod S-C Bond Cleavage sulfone Sulfone Derivative sulfoxide->sulfone Oxidation

Caption: Potential degradation pathways of 2-(Isobutylthio)-1H-benzimidazole.

Long-Term Stability Studies

Once the intrinsic stability of the molecule is understood and a stability-indicating method is validated, long-term stability studies should be initiated according to ICH Q1A(R2) guidelines.[4][7]

Protocol Design:

  • Batches: A minimum of three primary batches of 2-(Isobutylthio)-1H-benzimidazole should be placed on stability.[14]

  • Container Closure System: The samples should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[14]

  • Storage Conditions: The recommended long-term storage condition is 25°C ± 2°C / 60% RH ± 5% RH. Accelerated stability testing at 40°C ± 2°C / 75% RH ± 5% RH for six months should also be conducted.[4]

  • Testing Frequency: For long-term studies, testing should be performed every three months for the first year, every six months for the second year, and annually thereafter.[4][8]

Conclusion

The thermodynamic stability of 2-(Isobutylthio)-1H-benzimidazole is a critical quality attribute that must be thoroughly investigated to ensure its suitability as a potential drug candidate. This guide has provided a comprehensive, scientifically-grounded framework for conducting such an evaluation. By employing a combination of thermal analysis, forced degradation studies, and long-term stability testing, researchers can build a robust data package that elucidates the degradation pathways, identifies critical stability-related factors, and establishes a reliable re-test period. Adherence to the principles and protocols outlined herein will contribute to the development of safe, effective, and stable medicines.

References

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available from: [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • ICH: New Guideline for Stabilities. ECA Academy. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available from: [Link]

  • The Pivotal Role of Benzimidazole in Improving the Thermal and Dielectric Performance of Upilex-Type Polyimide. MDPI. Available from: [Link]

  • Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. PMC. Available from: [Link]

  • EAC GUIDELINES ON STABILITY TESTING REQUIREMENTS FOR ACTIVE PHARMACEUTICAL INGREDIENTS (APIs) AND FINISHED PHARMACEUTICAL PRODUC. East African Community. Available from: [Link]

  • Thermochemical properties of two benzimidazole derivatives: 2-Phenyl- and 2-benzylbenzimidazole. ResearchGate. Available from: [Link]

  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Biotech Spain. Available from: [Link]

  • Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Journal of the Pharmaceutical Society of Japan. Available from: [Link]

  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available from: [Link]

  • Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry. Available from: [Link]

  • Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. PubMed. Available from: [Link]

  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. Semantic Scholar. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery and Development. Available from: [Link]

  • Physicochemical parameters of 2-substituted Benzimidazole derivatives.. ResearchGate. Available from: [Link]

  • Solid-phase synthesis and spectral properties of 2-alkylthio-6H-pyrano[2,3-f]benzimidazole-6-ones: a combinatorial approach for 2-alkylthioimidazocoumarins. PubMed. Available from: [Link]

  • Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. Available from: [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and. der DGRA. Available from: [Link]

  • Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Longdom.org. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Substituted 1H-Benzimidazole Derivatives.. YMER. Available from: [Link]

  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. MDPI. Available from: [Link]

  • Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Cheméo. Available from: [Link]

  • A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. Neuroquantology. Available from: [Link]

  • Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Arabian Journal of Chemistry. Available from: [Link]

Sources

Literature review of benzimidazole thioether derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Review: Benzimidazole Thioether Derivatives in Medicinal Chemistry

Executive Summary

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets including kinases, tubulin, and bacterial DNA gyrase.[1][2] Within this class, benzimidazole thioether derivatives (specifically 2-alkylthiobenzimidazoles) represent a critical pharmacophore. They serve not only as potent bioactive agents in their own right—exhibiting significant anticancer and antimicrobial properties—but also as the obligate synthetic precursors to sulfoxide-based proton pump inhibitors (PPIs) like Omeprazole. This guide analyzes the synthetic architectures, structure-activity relationships (SAR), and mechanistic underpinnings of this chemical class.[3]

Structural Significance & Pharmacophore Analysis[2][3][4][5][6]

The 2-substituted benzimidazole moiety mimics the purine nucleobase, allowing it to intercalate into DNA or bind to nucleotide-binding pockets in enzymes.

  • The Thioether Linker (–S–): Unlike a rigid carbon linker, the sulfur atom introduces a bond angle (~90-100°) and flexibility that allows the attached "tail" (aryl/alkyl group) to orient into hydrophobic pockets of target proteins (e.g., the ATP-binding site of EGFR).

  • Metabolic Handle: The thioether is susceptible to oxidation by CYP450 enzymes. While sometimes a liability, this is exploited in PPI design: the thioether is the prodrug precursor that is oxidized to the active sulfoxide.

  • Tautomeric Equilibrium: The starting material, 2-mercaptobenzimidazole, exists in a thione-thiol equilibrium. Synthetic conditions must be tuned to favor the thiol form to ensure S-alkylation over N-alkylation.

Synthetic Architectures

The synthesis of benzimidazole thioethers generally proceeds via the "S-alkylation of 2-mercaptobenzimidazole" pathway. This route is preferred over direct cyclization with thiols due to higher yields and regiocontrol.

Core Synthetic Logic: Controlling Regioselectivity

The nitrogen atoms in the benzimidazole ring are hard nucleophiles, while the sulfur (in its thiolate form) is a soft nucleophile. According to HSAB (Hard-Soft Acid-Base) theory:

  • S-Alkylation (Desired): Favored by soft electrophiles (alkyl halides) and polar aprotic solvents (Acetone, DMF) that solvate the cation, leaving the "soft" thiolate anion free to attack.

  • N-Alkylation (Side Reaction): Can occur if hard electrophiles or specific phase-transfer catalysts are used.

Experimental Protocol: Synthesis of 2-(Benzylthio)-1H-benzimidazole

A standardized, self-validating protocol for generating the core thioether scaffold.

Reagents:

  • 2-Mercaptobenzimidazole (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    ) (anhydrous, 2.0 eq)
    
  • Acetone (Dry, 10 volumes)

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 2-mercaptobenzimidazole and anhydrous

    
     in dry acetone. Stir at room temperature for 30 minutes.
    
    • Why: This deprotonates the thiol (-SH

      
       -S⁻), generating the active nucleophile. The color change (often to pale yellow) indicates anion formation.
      
  • Addition: Add benzyl bromide dropwise over 10 minutes.

    • Control: Dropwise addition prevents localized high concentrations that could promote bis-alkylation or side reactions.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
    • Endpoint: Disappearance of the starting thiol spot (

      
      ) and appearance of the thioether product (
      
      
      
      ).
  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the filtrate under reduced pressure.
  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

    • Validation: The product should be a white/pale solid. confirm structure via

      
      -NMR (Look for singlet 
      
      
      
      peak at
      
      
      ppm).

Medicinal Chemistry & SAR

Recent literature (2018–2024) highlights the shift of this scaffold from simple anti-infectives to targeted anticancer therapies.

Antimicrobial Activity

Derivatives with electron-withdrawing groups (Cl,


) on the benzyl ring attached to the sulfur often show enhanced potency against Gram-positive bacteria (S. aureus).
  • Mechanism: Disruption of cell membrane potential and inhibition of bacterial DNA gyrase.

Anticancer Activity (Kinase Inhibition)

Benzimidazole thioethers act as bioisosteres for ATP.

  • EGFR Targeting: The benzimidazole ring H-bonds with the hinge region of the kinase (Met793 in EGFR), while the hydrophobic thioether tail occupies the selectivity pocket.

  • Tubulin Polymerization: 2-Arylthio derivatives binding to the colchicine site of tubulin, disrupting microtubule dynamics and causing

    
     cell cycle arrest.
    

Table 1: Comparative Bioactivity of Selected Benzimidazole Thioethers

Compound IDSubstituent (R)Target/OrganismPotency (IC50 / MIC)Ref
Cmpd 25d 4-FluorobenzylE. coli (tolC mutant)MIC: 0.125 µg/mL[1]
Cmpd 5a Benzyl-triazole hybridEGFR KinaseIC50: 0.086 µM[6]
Cmpd 7 2-Benzylthio-ribosideHCMV (Virus)High Selectivity Index[9]
Omeprazole (Precursor form)H+/K+ ATPaseInactive until oxidized[5]

Mechanism of Action: EGFR Kinase Inhibition[1][7]

The following diagram illustrates the molecular mechanism by which benzimidazole thioether derivatives inhibit the Epidermal Growth Factor Receptor (EGFR), a primary target in non-small cell lung cancer (NSCLC).

EGFR_Inhibition Ligand Benzimidazole Thioether (Inhibitor) Binding_Site ATP Binding Pocket (Hinge Region: Met793) Ligand->Binding_Site High Affinity Competition ATP ATP Molecule (Natural Substrate) ATP->Binding_Site Normal Function EGFR_Active EGFR Kinase Domain (Active Conformation) Inhibition Inhibition of Autophosphorylation EGFR_Active->Inhibition Prevents P-transfer Interaction Competitive Binding (H-bonds + Hydrophobic) Binding_Site->Interaction Benzimidazole N3 accepts H-bond Interaction->EGFR_Active Stabilizes Inactive Form Downstream Blockade of Ras/Raf/MEK Pathway Inhibition->Downstream Outcome Apoptosis & Reduced Proliferation Downstream->Outcome

Figure 1: Mechanism of EGFR inhibition by benzimidazole thioethers. The scaffold competes with ATP for the binding site, preventing the phosphorylation cascade necessary for cancer cell survival.

References

  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents. White Rose Research Online. 2

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Asia. 1

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry. 4

  • Biological activities of benzimidazole derivatives: A review. International Science Congress Association. 5[6][7]

  • Benzimidazole and its derivatives as cancer therapeutics. National Institutes of Health (PMC). 8

  • Identification of new benzimidazole-triazole hybrids as anticancer agents. Taylor & Francis. 6

  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. MDPI. 9

  • Solid-phase synthesis and spectral properties of 2-alkylthio-6H-pyrano[2,3-f]benzimidazole-6-ones. PubMed. 10

  • Design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles. PubMed. 11

Sources

Toxicity and handling precautions for 2-(Isobutylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Toxicity and Handling of 2-(Isobutylthio)-1H-benzimidazole

Foreword for the Research Professional

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1] Derivatives, such as 2-(alkylthio)-1H-benzimidazoles, are actively investigated for a range of therapeutic applications, including antiviral and nematicidal activities.[2][3] This guide focuses on a specific analogue, 2-(Isobutylthio)-1H-benzimidazole, providing a comprehensive overview of its known toxicological profile and essential handling precautions. As a Senior Application Scientist, my objective is to present this information not merely as a list of rules, but as a self-validating system of protocols grounded in chemical causality and risk mitigation. Given the limited publicly available, in-depth toxicology studies for this specific molecule, this guide synthesizes direct safety data with logical inferences drawn from the broader benzimidazole class to ensure a cautious and informed approach in the laboratory.

Section 1: Chemical Identity and Regulatory Profile

A precise understanding of the compound's identity is the foundation of safe handling.

Table 1: Chemical and Regulatory Identifiers for 2-(Isobutylthio)-1H-benzimidazole

IdentifierValueSource(s)
IUPAC Name 2-(2-methylpropylsulfanyl)-1H-benzimidazole[4]
Synonym 2-(Isobutylthio)-1H-benzimidazole[4]
CAS Number 75080-14-7[4]
Molecular Formula C₁₁H₁₄N₂S[4]
Molecular Weight 206.31 g/mol [4]
Structure CC(C)CSC1=NC2=CC=CC=C2N1[4]

The globally harmonized system (GHS) provides a universal framework for hazard communication. The classification for this compound necessitates a clear warning.

Table 2: GHS Hazard Classification

CategoryCodeDescriptionSource(s)
Pictogram GHS07[4]
Signal Word Warning[4]
Hazard Statement H302Harmful if swallowed[4]

Section 2: Toxicological Assessment: Known Data and Class-Based Inferences

Direct, comprehensive toxicological data for 2-(Isobutylthio)-1H-benzimidazole is not extensively published. Therefore, a prudent risk assessment must involve an analysis of the known hazards of the parent benzimidazole scaffold and its derivatives.

Known Hazards of 2-(Isobutylthio)-1H-benzimidazole
Inferred Hazards from the Benzimidazole Class

The broader class of benzimidazole compounds includes numerous pharmaceuticals (e.g., anthelmintics like albendazole, fenbendazole) and fungicides (e.g., carbendazim) for which toxicological profiles are well-documented. These analogues provide crucial, albeit indirect, insights into potential bioactivity and toxicity.

  • Mechanism of Action and Potential for Cellular Toxicity : Many benzimidazole derivatives function by binding to β-tubulin, disrupting microtubule polymerization.[5] This mechanism is fundamental to their efficacy against parasites and fungi but also underlies their toxicity in host organisms. Interference with microtubule function can arrest cell division, which is particularly damaging to rapidly proliferating cells, such as those in the bone marrow and gastrointestinal tract.[5][6]

  • Hematological and Systemic Toxicity : Benzimidazole-associated toxicities in various animal species have been reported to include nonspecific clinical signs like anorexia, lethargy, and vomiting.[6] More severe, mechanism-based effects include radiomimetic lesions in the bone marrow, leading to the depletion of myeloid, erythroid, and megakaryocytic cell lines.[6] One study on a novel benzimidazole derivative in Wistar rats established a Lethal Dose 50 (LD50) of 1084 mg/kg via intraperitoneal injection and a No-Observed-Adverse-Effect Level (NOAEL) of 900 mg/kg.[7]

  • Genotoxicity and Reproductive Hazards : Certain benzimidazoles, such as carbendazim, are classified as germ cell mutagens (Category 1B), indicating they may cause genetic defects.[5] The same compound has demonstrated reproductive toxicity in laboratory animals, linked to its tubulin-binding mechanism.[5]

Expert Causality Note: While 2-(Isobutylthio)-1H-benzimidazole is not a carbamate like carbendazim, the shared benzimidazole core warrants a high degree of caution. Researchers must assume the potential for cellular and systemic toxicity until empirical data proves otherwise. The isobutylthio substituent's influence on absorption, distribution, metabolism, and excretion (ADME) properties and, consequently, on the overall toxicological profile is currently unknown.

Section 3: Standard Operating Procedures for Safe Handling

A multi-layered approach, combining engineering controls, personal protective equipment, and stringent protocols, is mandatory to mitigate the risks associated with handling this compound.

Engineering Controls
  • Ventilation : All handling of solid 2-(Isobutylthio)-1H-benzimidazole must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust particles.[8]

  • Containment : Use of a powder-containment balance hood is recommended for weighing operations to minimize aerosolization.

  • Safety Infrastructure : Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[9][10]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier against direct exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection AreaRequired EquipmentStandards & SpecificationsKey Considerations
Eye/Face Tightly fitting safety goggles or safety glasses with side-shields.Must conform to EN 166 (EU) or be NIOSH (US) approved.[8]Protects against dust particles and potential splashes when preparing solutions.[8]
Skin/Body Chemical-resistant gloves (e.g., nitrile) and a laboratory coat.Gloves must be inspected prior to use.[11]Change gloves immediately if contaminated. Do not wear gloves outside the laboratory area. Wash hands thoroughly after handling.[8]
Respiratory Not required if engineering controls (fume hood) are properly used. In their absence or during a large spill, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[9]Use respirators and components tested and approved under appropriate government standards.[8]Respiratory protection is a secondary line of defense and should not replace engineering controls.
Safe Handling Workflow

The following diagram outlines the mandatory workflow for handling 2-(Isobutylthio)-1H-benzimidazole.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Don Required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Work Area (e.g., absorbent liner) prep2->prep3 handle1 Retrieve Compound from Storage prep3->handle1 Proceed to Handling handle2 Weigh Solid Carefully in Fume Hood handle1->handle2 handle3 Prepare Solution or Perform Reaction handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate Waste into Labeled Containers clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3

Caption: Standard workflow for safe handling of 2-(Isobutylthio)-1H-benzimidazole.

Section 4: Emergency Response and First-Aid

Immediate and correct action in the event of an exposure is critical.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8][12]

  • Skin Contact : Take off immediately all contaminated clothing.[4] Rinse the affected skin area with copious amounts of soap and water.[9][12] If skin irritation occurs or persists, seek medical advice.[9]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing.[9] Seek immediate medical attention from an ophthalmologist.[12][13]

  • Ingestion : IF SWALLOWED: Immediately call a POISON CENTER or doctor.[4] Rinse mouth with water. Do NOT induce vomiting.[9]

The following decision tree provides a visual guide for first responders.

G cluster_routes cluster_actions start Exposure Event Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to Fresh Air Provide Artificial Respiration if Needed inhalation->action_inhale action_skin Remove Contaminated Clothing Wash with Soap & Water skin->action_skin action_eye Rinse with Water for 15 min Remove Contact Lenses eye->action_eye action_ingest Call POISON CENTER Immediately Rinse Mouth, Do NOT Induce Vomiting ingestion->action_ingest end_node Seek Immediate Medical Attention action_inhale->end_node action_skin->end_node if irritation persists action_eye->end_node action_ingest->end_node

Caption: Emergency first-aid decision tree for exposure incidents.

Section 5: Spill Management and Waste Disposal

  • Spill Response : For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[10][14] For larger spills, evacuate the area and prevent entry. Do not let the product enter drains.[12][13]

  • Waste Disposal : Dispose of unused product and contaminated materials in accordance with federal, state, and local environmental regulations.[9][14] This often involves incineration in a permitted hazardous waste facility.

Conclusion

2-(Isobutylthio)-1H-benzimidazole is a compound that must be handled with significant care, reflecting its classification as harmful if swallowed and the potential for more severe toxicities associated with the broader benzimidazole class. The protocols outlined in this guide are designed to provide a robust framework for minimizing exposure and ensuring laboratory safety. The significant gaps in the toxicological data for this specific molecule underscore the need for further research. Drug development professionals should consider commissioning comprehensive toxicity studies, including assessments for genotoxicity and systemic effects, before advancing this compound into later-stage research.

References

  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet for Telmisartan USP Related Compound A.
  • Devivar, R. V., et al. (1994). Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry, 37(18), 2942-9. [Link]

  • Fisher Scientific. (2014). SAFETY DATA SHEET for 1H-Benzimidazole-5-carbaldehyde.
  • ResearchGate. (2025). Synthesis of N-Alkyl-2-thiomethyl Benzimidazoles: A Green Approach. Retrieved from [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for a related benzimidazole compound.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 2-(Methylthio)benzimidazole. Retrieved from [Link]

  • Fisher Scientific. (2009). SAFETY DATA SHEET for 2-(1H-Benzimidazol-1-yl)acetic acid.
  • TSI Journals. (2022). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. Retrieved from [Link]

  • PMC. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]

  • GOV.UK. (2021). ACMD report – A review of the evidence on the use and harms of 2-benzyl benzimidazole ('nitazene') and piperidine benzimidazolone ('brorphine-like') opioids. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzimidazole Toxicity in Rabbits. Retrieved from [Link]

  • ResearchGate. (n.d.). Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat. Retrieved from [Link]

  • Australian Government Department of Health. (2020). Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment.
  • NIST. (n.d.). 1H-Benzimidazole, 2-(methylthio)-. Retrieved from the NIST WebBook. [Link]

Sources

Molecular weight and formula of 2-(Isobutylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Isobutylthio)-1H-benzimidazole

This guide provides a comprehensive technical overview of 2-(Isobutylthio)-1H-benzimidazole, a molecule of interest within the broader class of benzimidazole derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, proven synthetic methodologies, and the biological context essential for leveraging this compound in research and development.

Introduction: The Benzimidazole Scaffold

The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a wide array of biological macromolecules, leading to a vast spectrum of pharmacological activities.[4][5] Derivatives of this scaffold are foundational to numerous FDA-approved drugs, demonstrating activities ranging from anthelmintic and antimicrobial to anticancer and antiviral.[2][6][7] The introduction of various substituents at the 2-position of the benzimidazole ring is a common strategy to modulate the compound's physicochemical properties and biological activity.[1] This guide focuses specifically on the 2-(isobutylthio) derivative, detailing its chemical identity, synthesis, and potential applications.

Physicochemical and Structural Properties

The fundamental chemical properties of 2-(Isobutylthio)-1H-benzimidazole are summarized below. These identifiers are critical for accurate sourcing, experimental design, and data interpretation.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄N₂S[8]
Molecular Weight 222.31 g/mol Calculated
IUPAC Name 2-(2-methylpropylsulfanyl)-1H-benzimidazole[8]
CAS Number 75080-14-7[8]
Canonical SMILES CC(C)CSC1=NC2=CC=CC=C2N1[8]
InChI Key BIXYBNXEZARYML-UHFFFAOYSA-N[8]
Appearance Expected to be a solid at room temperatureGeneral knowledge

Synthesis of 2-(Isobutylthio)-1H-benzimidazole: A Mechanistic Approach

The synthesis of 2-(alkylthio)-benzimidazole derivatives is reliably achieved via the S-alkylation of 2-mercaptobenzimidazole. This nucleophilic substitution reaction is an efficient and high-yielding route to the desired product.

Mechanistic Rationale

The synthetic pathway hinges on the nucleophilic character of the sulfur atom in 2-mercaptobenzimidazole (also known as 1,3-Dihydro-2H-benzimidazole-2-thione). In the presence of a base, the thiol proton is abstracted, forming a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic carbon of an alkyl halide, such as 1-bromo-2-methylpropane (isobutyl bromide), via an Sₙ2 mechanism, displacing the bromide leaving group and forming the new carbon-sulfur bond. The use of a polar aprotic solvent like ethanol facilitates the reaction without solvating the nucleophile to an extent that would hinder its reactivity.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification R1 2-Mercaptobenzimidazole (C₇H₆N₂S) Reaction Stir at Reflux (S-alkylation) R1->Reaction Nucleophile R2 1-Bromo-2-methylpropane (Isobutyl Bromide) R2->Reaction Electrophile B Base (e.g., KOH) B->Reaction Activator Solvent Solvent (Anhydrous Ethanol) Solvent->Reaction Workup Cooling & Precipitation in Water Reaction->Workup Crude Product Purification Filtration & Recrystallization Workup->Purification Product 2-(Isobutylthio)-1H-benzimidazole (C₁₁H₁₄N₂S) Purification->Product Purified Product

Caption: Synthetic workflow for 2-(Isobutylthio)-1H-benzimidazole via S-alkylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-(alkylthio)-benzimidazole derivatives.[6][9]

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.50 g (10.0 mmol) of 2-mercaptobenzimidazole in 30 mL of anhydrous ethanol.

  • Base Addition: To this solution, add 0.62 g (11.0 mmol, 1.1 equivalents) of potassium hydroxide (KOH) and stir until the base is fully dissolved, forming the potassium thiolate salt.

  • Alkylation: Add 1.51 g (1.23 mL, 11.0 mmol, 1.1 equivalents) of 1-bromo-2-methylpropane (isobutyl bromide) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold deionized water with stirring. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove any inorganic salts.

  • Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from an appropriate solvent system, such as ethanol/water.

Structural Characterization

Confirming the identity and purity of the synthesized 2-(Isobutylthio)-1H-benzimidazole is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

Standard Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons of the benzimidazole ring, the methylene protons adjacent to the sulfur, the methine proton of the isobutyl group, and the terminal methyl protons. ¹³C NMR will confirm the carbon framework of the molecule.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands, including N-H stretching from the imidazole ring, C-H stretching from the aromatic and aliphatic groups, and C=N and C=C stretching from the heterocyclic system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition (C₁₁H₁₄N₂S).[9]

  • Melting Point Analysis: A sharp melting point range indicates a high degree of purity for the crystalline solid.[10]

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Prepare a stock solution of the purified 2-(Isobutylthio)-1H-benzimidazole in a high-purity solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. To promote protonation for positive ion mode analysis, add 0.1% formic acid to the final solution.

  • HRMS Acquisition: Perform the analysis using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Compare the experimentally measured exact mass of the [M+H]⁺ ion with the theoretically calculated mass for C₁₁H₁₅N₂S⁺. A mass error of less than 5 ppm provides strong evidence for the correct elemental composition.

Biological Activity and Therapeutic Context

While specific biological data for 2-(Isobutylthio)-1H-benzimidazole is not extensively documented in publicly available literature, the broader class of benzimidazole derivatives is well-known for its wide range of pharmacological activities.[3][4][11]

Known Activities of Benzimidazole Derivatives
  • Anthelmintic Activity: This is one of the most well-established activities of the benzimidazole class. Drugs like albendazole and mebendazole function by binding to the β-tubulin of parasitic worms, inhibiting microtubule polymerization and leading to the parasite's death.[2][10]

  • Anticancer Activity: Numerous benzimidazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][12] The mechanisms often involve the disruption of microtubule dynamics, similar to their anthelmintic action, which arrests the cell cycle and induces apoptosis.[11]

  • Antimicrobial and Antiviral Activity: The benzimidazole scaffold is present in compounds with activity against a range of bacteria, fungi, and viruses.[4][13] The structural similarity to purines can lead to the inhibition of nucleic acid synthesis in these pathogens.

Potential Mechanism of Action: Tubulin Inhibition

A primary mechanism of action for many biologically active benzimidazoles is the inhibition of tubulin polymerization. This process is critical for cell division, intracellular transport, and maintenance of cell structure.

G cluster_compound Compound cluster_cellular Cellular Process cluster_outcome Biological Outcome Compound 2-(Alkylthio)- Benzimidazole Derivative Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubules Dynamic Microtubules MitoticArrest Mitotic Spindle Disruption Microtubules->MitoticArrest Leads to Apoptosis Cell Cycle Arrest & Apoptosis MitoticArrest->Apoptosis

Caption: Potential mechanism of action via inhibition of tubulin polymerization.

The introduction of the 2-(isobutylthio) group likely modifies the compound's lipophilicity and steric profile, which could influence its binding affinity for targets like β-tubulin and its overall pharmacokinetic properties. Further investigation is required to elucidate the specific molecular targets and therapeutic potential of this particular derivative.

References

  • PubChem. 2-(iodomethyl)-1H-benzimidazole. National Center for Biotechnology Information. Available at: [Link]

  • Rekhala John Sunil, et al. (2020). 2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. Hilaris Publisher. Available at: [Link]

  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. PMC. Available at: [Link]

  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. ResearchGate. Available at: [Link]

  • Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Substituted 1H-Benzimidazole Derivatives. YMER. Available at: [Link]

  • PubChem. 2-Benzylthiobenzimidazole. National Center for Biotechnology Information. Available at: [Link]

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. ResearchGate. Available at: [Link]

  • Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. PMC. Available at: [Link]

  • Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. ACG Publications. Available at: [Link]

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PMC. Available at: [Link]

  • Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. TSI Journals. Available at: [Link]

  • NOVEL NEW RESEARCH STRATEGIES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. IJRPR. Available at: [Link]

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. Available at: [Link]

  • Method for preparation of benzimidazole derivatives. Google Patents.
  • A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. Neuroquantology. Available at: [Link]

Sources

Methodological & Application

Synthesis procedure for 2-(Isobutylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 2-(Isobutylthio)-1H-benzimidazole (CAS: 75080-14-7 ). This compound serves as a critical pharmacophore in the development of antimicrobial, anti-ulcer (proton pump inhibitors), and anthelmintic agents. The benzimidazole moiety acts as a bioisostere for nucleotides, while the bulky isobutyl thioether side chain modulates lipophilicity (


) and steric fit within enzymatic binding pockets.

The protocol described below utilizes a nucleophilic S-alkylation strategy under basic conditions. This method is selected for its high atom economy, operational simplicity, and scalability compared to alternative routes involving oxidative cyclization.

Retrosynthetic Analysis & Mechanism

The synthesis is designed around the chemoselective alkylation of the sulfur atom in 2-mercaptobenzimidazole (2-MBI) . Although 2-MBI exists in a tautomeric equilibrium between the thione (A) and thiol (B) forms, the presence of a base shifts the equilibrium toward the thiolate anion (C), which is the active nucleophile.

Mechanism:

  • Deprotonation: Base (KOH/NaOH) removes the acidic proton from the -SH group (pKa ~9-10).

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of isobutyl bromide via an

    
     mechanism.
    
  • Leaving Group Departure: Bromide ion is displaced, forming the thioether bond.

Note on Selectivity: While


-alkylation is a competing pathway, 

-alkylation is kinetically favored in polar protic solvents (ethanol) using softer alkylating agents and moderate bases.

ReactionScheme MBI 2-Mercaptobenzimidazole (C7H6N2S) Thiolate Thiolate Anion (Intermediate) MBI->Thiolate Deprotonation (EtOH, Reflux) Base Base (KOH or NaOH) Base->Thiolate AlkylHalide Isobutyl Bromide (C4H9Br) Product 2-(Isobutylthio)-1H-benzimidazole (Target) AlkylHalide->Product Thiolate->Product SN2 Attack Salt KBr / NaBr Product->Salt Byproduct

Figure 1: Reaction pathway for the S-alkylation of 2-mercaptobenzimidazole.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
2-Mercaptobenzimidazole 150.191.0Substrate
Isobutyl Bromide 137.021.1Electrophile
Potassium Hydroxide (KOH) 56.111.1Base
Ethanol (Absolute) -SolventReaction Medium
Water (Distilled) -SolventWorkup
Step-by-Step Procedure

Step 1: Solubilization and Deprotonation

  • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Add 1.50 g (10 mmol) of 2-Mercaptobenzimidazole.

  • Add 0.62 g (11 mmol) of KOH dissolved in 20 mL of absolute ethanol.

  • Stir at room temperature for 15 minutes until a clear solution (or fine suspension of the salt) is obtained. Checkpoint: The solution turns slightly yellow as the thiolate forms.

Step 2: Alkylation Reaction

  • Add 1.51 g (1.2 mL, 11 mmol) of Isobutyl bromide dropwise to the reaction mixture over 5 minutes.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) .

  • Maintain reflux for 4–6 hours .

    • Monitoring: Check reaction progress via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:3). The starting material (

      
      ) should disappear, and a less polar product spot (
      
      
      
      ) should appear.

Step 3: Workup and Isolation [1]

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.

  • Stir for 30 minutes to ensure complete precipitation and removal of inorganic salts (KBr).

  • Filter the solid using a Büchner funnel under vacuum.

  • Wash the filter cake with 3 x 10 mL of cold water to remove residual base and salts.

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Add water dropwise until turbidity just persists, then cool slowly to 4°C.

  • Filter the purified crystals and dry in a vacuum oven at 40°C for 12 hours.

Workflow Start Start: 2-MBI + KOH + EtOH Reflux Add Isobutyl Bromide Reflux 4-6 hrs @ 78°C Start->Reflux Quench Pour into Ice Water (Precipitation) Reflux->Quench Filter Vacuum Filtration Wash with Cold Water Quench->Filter Recryst Recrystallization (EtOH/Water) Filter->Recryst Dry Dry (Vacuum Oven) Yield Calculation Recryst->Dry

Figure 2: Operational workflow for the synthesis and isolation process.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following physicochemical parameters.

Physical Properties[2][3][4]
  • Appearance: White to pale cream crystalline solid.

  • Yield: Typical yields range from 75% to 85% .

  • Solubility: Soluble in DMSO, Methanol, Chloroform; insoluble in water.

Spectroscopic Data (Consensus)

The following NMR data is predicted based on the isobutyl group integration into the benzimidazole core, consistent with literature on homologous alkylthiobenzimidazoles [1][2].

NucleusShift (

ppm)
MultiplicityIntegrationAssignment

NMR
12.50Broad Singlet1H-NH (Benzimidazole)
(DMSO-

)
7.45 – 7.50Multiplet2HAr-H (C4, C7)
7.10 – 7.15Multiplet2HAr-H (C5, C6)
3.15 Doublet (

Hz)
2H S-CH

-
1.95Multiplet1H-CH(CH

)

1.02 Doublet (

Hz)
6H -CH(CH

)


NMR
150.5--C=N (C2)
22.1---CH

(Isobutyl)
28.5---CH- (Isobutyl)
39.0--S-CH

-

Mass Spectrometry:

  • Molecular Formula:

    
    
    
  • Calculated Mass: 206.09

  • Observed Mass (ESI+):

    
    
    

Critical Process Parameters (CPPs) & Troubleshooting

  • Moisture Control: While the reaction tolerates some moisture, using absolute ethanol improves the yield by minimizing the formation of hydroxylation byproducts.

  • Base Selection: KOH is preferred over NaOH due to better solubility in ethanol, ensuring rapid formation of the thiolate anion.

  • Isomer Control: The benzimidazole nitrogen is not alkylated under these specific mild conditions. However, using a stronger base (e.g., NaH) or higher temperatures could lead to unwanted

    
    -alkylation (
    
    
    
    -isobutyl-2-mercaptobenzimidazole). The NMR signal at 3.15 ppm (S-CH
    
    
    )
    vs ~4.0 ppm (N-CH
    
    
    )
    is the definitive diagnostic tool to confirm chemoselectivity.

Safety & Handling

  • 2-Mercaptobenzimidazole: Suspected of damaging fertility or the unborn child (H361). Wear nitrile gloves and use a fume hood.

  • Isobutyl Bromide: Flammable liquid and vapor. Lachrymator.

  • General: Perform all operations in a well-ventilated fume hood.

References

  • Ahamed, M. R., Narren, S. F., & Sadiq, A. S. (2013).[2] Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University, 16(2), 77-83.[2]

  • BenchChem. (2025).[1] Spectroscopic Analysis of 2-(benzylthio)-1H-benzimidazole: A Technical Guide. BenchChem Technical Library.

  • Fluorochem. (2025).[3] Product Data Sheet: 2-(Isobutylthio)-1H-benzimidazole (CAS 75080-14-7).

  • PubChem. (2025).[3] 2-(Benzylthio)benzimidazole (Analogous Structure Data). National Library of Medicine.

Sources

Application Note & Protocol: Regioselective S-Alkylation of 2-Mercaptobenzimidazole with Isobutyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient and regioselective S-alkylation of 2-mercaptobenzimidazole with isobutyl halides. The synthesis of 2-(isobutylthio)-1H-benzimidazole is a critical transformation in the development of various pharmacologically active agents. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, outlines necessary safety precautions, and offers methods for the characterization of the final product. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology.

Introduction

2-Mercaptobenzimidazole (2-MBI) and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The sulfur atom at the C2 position presents a reactive handle for functionalization, with S-alkylation being a common strategy to introduce diverse substituents and modulate the pharmacological profile of the parent molecule. The resulting 2-(alkylthio)benzimidazoles are key intermediates in the synthesis of compounds with potential antimicrobial, antihistaminic, and neurotropic properties[1].

This protocol focuses on the S-alkylation of 2-MBI with isobutyl halides, a reaction that proceeds via a nucleophilic substitution mechanism. The inherent tautomerism of 2-mercaptobenzimidazole between the thione and thiol forms allows for potential N- or S-alkylation. However, under basic conditions, the more nucleophilic thiolate anion is preferentially formed, leading to selective S-alkylation[2].

Reaction Mechanism and Rationale

The core of this protocol is a classic SN2 (bimolecular nucleophilic substitution) reaction. The process can be broken down into two key steps:

  • Deprotonation: In the presence of a base, such as sodium hydroxide (NaOH), the acidic proton of the thiol group in 2-mercaptobenzimidazole is abstracted. This results in the formation of a highly nucleophilic thiolate anion.

  • Nucleophilic Attack: The generated thiolate anion then acts as a nucleophile, attacking the electrophilic carbon atom of the isobutyl halide (e.g., isobutyl bromide). This attack displaces the halide ion, forming a new carbon-sulfur bond and yielding the desired 2-(isobutylthio)-1H-benzimidazole product.

The choice of a polar protic solvent like ethanol is crucial as it effectively solvates the ionic intermediates, facilitating the reaction.[3]

Reaction Scheme:

S_Alkylation_Mechanism MBI 2-Mercaptobenzimidazole Thiolate Thiolate Anion MBI->Thiolate Deprotonation Base NaOH Base->Thiolate IsobutylHalide Isobutyl Bromide Product 2-(Isobutylthio)-1H-benzimidazole IsobutylHalide->Product Thiolate->Product Nucleophilic Attack (SN2)

Caption: S-alkylation reaction mechanism workflow.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Mercaptobenzimidazole: Harmful if swallowed or inhaled. May cause skin and respiratory irritation.[4][5]

  • Isobutyl Bromide: Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8] Handle with care and keep away from ignition sources.[7][8]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[9][10][11][12] Handle with extreme care to avoid contact.

  • Ethanol: Highly flammable liquid and vapor.[13][14][15][16][17] Keep away from open flames and other ignition sources.[13][15]

For detailed safety information, always consult the latest Safety Data Sheets (SDS) for each reagent.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Purity
2-Mercaptobenzimidazole583-39-1150.19≥98%
Isobutyl Bromide78-77-3137.02≥98%
Sodium Hydroxide (pellets)1310-73-240.00≥97%
Ethanol (Absolute)64-17-546.07≥99.5%
Deionized Water7732-18-518.02N/A
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker (250 mL)

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 2-mercaptobenzimidazole (3.0 g, 0.02 mol).

    • Add absolute ethanol (40 mL) and a magnetic stir bar.

    • Stir the mixture to dissolve the 2-mercaptobenzimidazole. Gentle warming may be required.

  • Base Addition:

    • Carefully add sodium hydroxide pellets (0.88 g, 0.022 mol, 1.1 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes. The solution may become slightly cloudy upon formation of the sodium thiolate salt.

  • Alkylation:

    • Add isobutyl bromide (2.74 g, 2.18 mL, 0.02 mol, 1.0 equivalent) dropwise to the reaction mixture.

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The disappearance of the 2-mercaptobenzimidazole spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 150 mL of cold deionized water while stirring.

    • A white to off-white precipitate of the product will form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with copious amounts of deionized water to remove any remaining salts.

    • Allow the product to air-dry on the filter paper.

  • Purification:

    • For higher purity, the crude product can be recrystallized from an ethanol-water mixture.[23]

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Add hot water dropwise until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Experimental Workflow:

Experimental_Workflow Start Start Setup 1. Reaction Setup: - 2-MBI in Ethanol Start->Setup BaseAdd 2. Base Addition: - Add NaOH - Stir for 30 min Setup->BaseAdd Alkylation 3. Alkylation: - Add Isobutyl Bromide - Reflux for 4-6 hours BaseAdd->Alkylation Monitor 4. Reaction Monitoring: - TLC Analysis Alkylation->Monitor Workup 5. Work-up & Isolation: - Cool to RT - Precipitate in water - Filter and wash Monitor->Workup Reaction Complete Purify 6. Purification: - Recrystallize from Ethanol/Water Workup->Purify End End Product Purify->End

Caption: Step-by-step experimental workflow diagram.

Characterization

The identity and purity of the synthesized 2-(isobutylthio)-1H-benzimidazole can be confirmed by various analytical techniques:

  • Melting Point: Compare the observed melting point with literature values.

  • FT-IR Spectroscopy: Look for the disappearance of the S-H stretching band (if present in the starting material) and the appearance of characteristic C-S stretching bands (around 600-700 cm⁻¹).

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the isobutyl group (a doublet for the methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons attached to the sulfur), as well as peaks for the aromatic protons of the benzimidazole ring.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

Expected Results

Following this protocol, a moderate to high yield (typically 70-85%) of 2-(isobutylthio)-1H-benzimidazole can be expected as a white to off-white crystalline solid.

Troubleshooting

IssuePossible CauseSolution
Low or no product yieldIncomplete reaction; insufficient base; impure reagentsExtend reflux time; use fresh, anhydrous reagents; ensure accurate measurement of base.
Presence of starting materialIncomplete reactionIncrease reflux time; ensure adequate heating and stirring.
Oily product instead of solidImpurities presentPurify by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallize again.
Formation of N-alkylated side productReaction conditions favoring N-alkylationEnsure the use of a slight excess of base and maintain the recommended reaction temperature.[24][25]

References

  • Vertex AI Search.
  • PMC. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles.
  • ResearchGate.
  • Sigma-Aldrich.
  • ChemSupply.
  • Olin Chlor Alkali. SAFETY DATA SHEET Sodium Hydroxide Solution 10 - 30%.
  • Tata Chemicals. SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide.
  • SK hynix. Ethyl alcohol 99.
  • Central Drug House.
  • Taylor & Francis Online.
  • Benchchem. A Comparative Guide to the Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile.
  • ResearchGate. Improved Method of S-Alkylation of 2-Mercaptobenzimidazole Derivatives with Trialkylphosphite | Request PDF.
  • ChemicalBook.
  • Ecolab. SAFETY DATA SHEET SODIUM HYDROXIDE 25 PERCENT FCC.
  • Taylor & Francis Online.
  • ChemicalBook.
  • Fisher Scientific.
  • Fisher Scientific.
  • MDPI.
  • Journal of Pharmaceutical and Allied Sciences.
  • Chemos GmbH&Co.KG.
  • Oxford Lab Fine Chem.
  • Tokyo Chemical Industry.
  • Carl ROTH. Safety Data Sheet: 4,5-Methyl-2-mercaptobenzimidazole.
  • KSCL (KRISHNA). ISO Butyl bromide MSDS.
  • Carl ROTH.
  • ResearchGate. Synthesis of N-Alkyl-2-thiomethyl Benzimidazoles: A Green Approach.
  • Carl ROTH.
  • PENTA.
  • ACS Publications. Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium | Industrial & Engineering Chemistry Research.
  • Der Pharma Chemica.
  • Arkivoc.
  • SpringerLink. Benzothiazole compounds. XII. 2-Alkylthio-6-aminobenzothiazoles in the Mannich reaction with 2-mercaptobenzothiazole and 2-merca.
  • Academic Journals. Synthesis of 2-(benzylthio)benzimidazole, 2- [(benzimidazol-2-yl)methylthio]benzimidazole and structural analogues against Haemo.
  • MDPI.
  • PubMed. Solid-phase synthesis and spectral properties of 2-alkylthio-6H-pyrano[2,3-f]benzimidazole-6-ones: a combinatorial approach for 2-alkylthioimidazocoumarins.
  • PubMed. Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles.
  • ResearchGate. (PDF)
  • TSI Journals.

Sources

Application Note: Reagents, Catalysts, and Protocols for the Synthesis of 2-(Isobutylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Isobutylthio)-1H-benzimidazole is a critical intermediate in the synthesis of various biologically active compounds, including proton pump inhibitors, antiviral agents, and anthelmintics. The synthesis relies on the regioselective S-alkylation of 2-mercaptobenzimidazole. This application note provides drug development professionals and synthetic chemists with a comprehensive, mechanistically grounded guide to selecting the optimal reagents, catalysts, and solvents for this transformation. Two self-validating experimental protocols are detailed: a high-yield Phase Transfer Catalysis (PTC) method and a highly scalable classical homogeneous method.

Mechanistic Rationale & Causality

The core transformation is an S-alkylation driven by a bimolecular nucleophilic substitution (


) mechanism. 2-Mercaptobenzimidazole exists in a tautomeric equilibrium, predominantly favoring the 1,3-dihydro-2H-benzimidazole-2-thione form in neutral environments.

Upon the introduction of a base, the molecule is deprotonated to form an ambidentate anion. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom is a "soft" nucleophile due to its larger atomic radius and higher polarizability, whereas the nitrogen atom is a "hard" nucleophile. Because isobutyl bromide acts as a "soft" electrophile, the


 attack occurs almost exclusively at the sulfur atom, yielding the desired S-alkylated product without the need for complex protecting group chemistry[1].

The choice of isobutyl bromide over isobutyl chloride is deliberate: the bromide ion is a superior leaving group (weaker conjugate base), which significantly lowers the activation energy of the transition state and accelerates the reaction kinetics.

Mechanism Thione 2-Mercaptobenzimidazole (Thione Tautomer) Base Base (e.g., K2CO3) Deprotonation Thione->Base - H+ Thiolate Benzimidazole Thiolate Anion (Highly Nucleophilic Sulfur) Base->Thiolate Alkylation Isobutyl Bromide SN2 Nucleophilic Attack Thiolate->Alkylation + Isobutyl Bromide Product 2-(Isobutylthio)-1H-benzimidazole (Target Product) Alkylation->Product - Br-

Fig 1. S-alkylation mechanism of 2-mercaptobenzimidazole via thiolate anion formation.

Reagents, Catalysts, and Solvents Selection Matrix

The success of the synthesis depends heavily on the microenvironment created by the solvent-base-catalyst triad. The table below summarizes the quantitative parameters and the underlying causality for each component choice.

Reagent CategorySpecific ChemicalMolar EquivalentsCausality & Functional Role
Substrate 2-Mercaptobenzimidazole1.00 eqStarting material; ambidentate nucleophile favoring S-alkylation[2].
Electrophile Isobutyl Bromide1.10 - 1.20 eqAlkylating agent; bromide lowers the

activation energy.
Base (Protocol A) Potassium Carbonate (

)
1.50 - 2.00 eqMild base; prevents over-alkylation while effectively generating the thiolate anion[3].
Base (Protocol B) Sodium Hydroxide (NaOH)1.05 - 1.10 eqStrong base; provides rapid, complete deprotonation in protic solvents[4].
Catalyst Tetrabutylammonium Bromide (TBAB)0.05 - 0.10 eqPhase Transfer Catalyst (PTC); enhances the solubility and reactivity of the thiolate anion in heterogeneous systems[1].
Solvent (Protocol A) Acetonitrile (MeCN)10-15 volumesPolar aprotic solvent; ideal for solid-liquid PTC, easily removed under reduced pressure[2].
Solvent (Protocol B) Ethanol (EtOH)10-15 volumesPolar protic solvent; environmentally benign, excellent for homogeneous reactions[4].

Self-Validating Experimental Protocols

Protocol A: Solid-Liquid Phase Transfer Catalysis (High Yield)

This protocol utilizes a polar aprotic solvent (Acetonitrile) combined with a mild inorganic base (


) and a phase transfer catalyst (TBAB). The PTC facilitates the interaction between the solid base/thiolate and the liquid electrophile, resulting in exceptionally high yields and purity[2].

Step-by-Step Methodology:

  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Charge the flask with 2-mercaptobenzimidazole (1.00 eq, e.g., 10.0 g, 66.6 mmol) and Acetonitrile (100 mL).

  • Base & Catalyst Addition: Add anhydrous Potassium Carbonate (1.50 eq, 13.8 g, 100 mmol) and Tetrabutylammonium Bromide (0.05 eq, 1.07 g, 3.33 mmol).

    • Self-Validation Checkpoint 1: The mixture will appear as a dense, opaque suspension.

  • Electrophile Addition: Slowly add Isobutyl Bromide (1.10 eq, 10.0 g, 73.2 mmol) dropwise at room temperature over 15 minutes to prevent localized exothermic spikes.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-82 °C) for 4 to 6 hours.

    • Self-Validation Checkpoint 2: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the lower

      
       starting material spot and the emergence of a higher 
      
      
      
      product spot confirms reaction progression.
  • Solvent Removal: Once complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the Acetonitrile under reduced pressure.

  • Extraction & Purification: Partition the resulting residue between Ethyl Acetate (100 mL) and Distilled Water (100 mL). Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate. Purify via silica gel chromatography if analytical grade purity is required.
    

Workflow Step1 1. Reactor Setup Charge MeCN, 2-MBI, K2CO3, TBAB Step2 2. Alkylating Agent Addition Add Isobutyl Bromide dropwise Step1->Step2 Step3 3. Reflux & Monitor Heat to 80°C for 4-6h (TLC Check) Step2->Step3 Step4 4. Solvent Evaporation Remove MeCN under reduced pressure Step3->Step4 Step5 5. Liquid-Liquid Extraction Partition between EtOAc and H2O Step4->Step5 Step6 6. Isolation & Purification Silica Gel Chromatography Step5->Step6

Fig 2. Experimental workflow for the solid-liquid phase transfer catalyzed synthesis.

Protocol B: Classical Homogeneous Synthesis (Scale-Up Friendly)

For large-scale industrial applications where avoiding chromatography and phase transfer catalysts is preferred, a homogeneous protic system is utilized[4].

Step-by-Step Methodology:

  • Base Dissolution: In a reaction vessel, dissolve Sodium Hydroxide (1.05 eq, 2.80 g, 70.0 mmol) in absolute Ethanol (100 mL).

  • Thiolate Generation: Add 2-mercaptobenzimidazole (1.00 eq, 10.0 g, 66.6 mmol) to the alkaline solution. Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The complete dissolution of the initially suspended 2-mercaptobenzimidazole confirms the quantitative formation of the highly soluble sodium thiolate salt. If the solution remains cloudy, slight warming may be required.

  • Alkylation: Add Isobutyl Bromide (1.10 eq, 10.0 g, 73.2 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (78 °C) for 3 to 4 hours.

  • Precipitation & Isolation: Cool the reaction mixture to room temperature and pour it slowly into 300 mL of ice-cold distilled water under vigorous stirring.

    • Self-Validation Checkpoint: A white to off-white precipitate of 2-(Isobutylthio)-1H-benzimidazole will rapidly form, as the product is insoluble in water, whereas the NaBr byproduct and unreacted salts remain dissolved.

  • Filtration: Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual base, and dry in a vacuum oven at 50 °C.

Analytical Validation

To ensure the structural integrity of the synthesized 2-(Isobutylthio)-1H-benzimidazole, the following analytical signatures should be verified:

  • 
    H-NMR (
    
    
    
    , 300 MHz):
    Look for the characteristic isobutyl signals: a doublet at roughly
    
    
    3.10-3.20 ppm (
    
    
    ), a multiplet around
    
    
    1.90-2.10 ppm (
    
    
    ), and a sharp doublet near
    
    
    1.05 ppm (
    
    
    groups). The aromatic benzimidazole protons will appear as multiplets between
    
    
    7.10 and 7.60 ppm.
  • Mass Spectrometry (ESI-MS): The expected

    
     peak should be observed at m/z 207.1.
    

References

  • Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities. PMC (nih.gov).
  • A Comparative Guide to the Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile. Benchchem.
  • Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium. ACS Publications.
  • Synthesis, Antioxidant Activity, and Structure Analysis Relationship Study of Silyl-Alkylthioetheres from 2-Mercaptobenzimidazole. MDPI.

Sources

Application Note: A Comprehensive Guide to the Recrystallization of 2-(Isobutylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol and technical guidance for the purification of 2-(Isobutylthio)-1H-benzimidazole via recrystallization. As a member of the benzimidazole class of heterocyclic compounds, which are pivotal in medicinal chemistry and drug development, achieving high purity is critical for subsequent research and characterization.[1][2] This guide moves beyond a simple set of instructions, delving into the fundamental principles of solvent selection and the causality behind each step of the purification process. It is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity crystalline 2-(Isobutylthio)-1H-benzimidazole.

Introduction and Physicochemical Profile

2-(Isobutylthio)-1H-benzimidazole (CAS No. 75080-14-7) is a sulfur-containing benzimidazole derivative.[3] The benzimidazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide array of biological activities.[1][2][4] The purity of such compounds is paramount, as even minor impurities can significantly impact the results of biological assays, pharmacokinetic studies, and formulation development.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[5][6] The method is predicated on the principle that the solubility of a compound in a solvent generally increases with temperature.[7] By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor).[5][8]

Table 1: Physicochemical Properties of 2-(Isobutylthio)-1H-benzimidazole

PropertyValueSource(s)
IUPAC Name 2-(2-methylpropylsulfanyl)-1H-benzimidazole[3]
CAS Number 75080-14-7[3]
Molecular Formula C₁₁H₁₄N₂S[3]
Molecular Weight 206.31 g/mol Calculated
Appearance Typically an off-white to pale yellow solidInferred from similar compounds
Predicted Solubility Soluble in polar organic solvents (alcohols, acetone); sparingly soluble in non-polar solvents (hexane).[9][10]

The Science of Solvent Selection: A Foundational Approach

The success of any recrystallization procedure hinges on the selection of an appropriate solvent.[7] An ideal solvent is not merely one that dissolves the compound, but one that exhibits a specific solubility profile with respect to temperature.

Characteristics of an Ideal Recrystallization Solvent
  • High Temperature Coefficient of Solubility: The solvent must dissolve the target compound readily at or near its boiling point but poorly at low temperatures (e.g., 0-4 °C).[6] This differential solubility is the driving force for crystallization and ensures a high recovery yield.

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[5][6]

  • Chemical Inertness: The solvent must not react with the compound being purified.[6]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[5]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive, although these are often secondary considerations to purification efficacy.[5]

Based on the structure of 2-(Isobutylthio)-1H-benzimidazole, which contains a polar benzimidazole core and a moderately non-polar isobutylthio side chain, solvents of intermediate polarity are excellent starting points. Alcohols, ketones, and esters are primary candidates.

Table 2: Candidate Solvents for Recrystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety Considerations
Ethanol7824.5Flammable
Isopropanol8219.9Flammable, irritant
Acetone5620.6Highly flammable, irritant
Ethyl Acetate776.0Flammable, irritant
Toluene1112.4Flammable, toxic
Water10078.4Non-flammable
Acetonitrile8237.5Flammable, toxic

Source for general solvent properties.[5]

Experimental Workflow and Protocols

The purification process is a logical sequence of steps, from initial solvent screening to the final isolation of pure crystals.

Visualized Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation & Screening cluster_main Recrystallization Protocol cluster_analysis Analysis Crude Crude Product Screening Solvent Screening Protocol (Small Scale) Crude->Screening Select Select Optimal Solvent or Solvent Pair Screening->Select Dissolve 1. Dissolve Crude Product in Minimum Hot Solvent Select->Dissolve HotFilt 2. Hot Gravity Filtration (Remove Insoluble Impurities) Dissolve->HotFilt Cool 3. Slow Cooling (Induce Crystallization) HotFilt->Cool Collect 4. Vacuum Filtration (Isolate Crystals) Cool->Collect Wash 5. Wash Crystals with Cold Solvent Collect->Wash Dry 6. Dry Purified Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure Analysis Purity Analysis (Melting Point, NMR, etc.) Pure->Analysis

Caption: Workflow for the purification of 2-(Isobutylthio)-1H-benzimidazole.

Protocol 1: Systematic Solvent Screening

Objective: To identify the most effective single or mixed solvent system for recrystallization.

Methodology:

  • Place approximately 20-30 mg of crude 2-(Isobutylthio)-1H-benzimidazole into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone) dropwise at room temperature, swirling after each addition.

  • Observation 1 (Room Temp):

    • If the solid dissolves readily, the solvent is unsuitable as a primary recrystallization solvent (too soluble).

    • If the solid is completely insoluble, it may be a candidate for a mixed-solvent system (as the anti-solvent).

    • If the solid is sparingly soluble, proceed to the next step.[7]

  • For the tubes where the solid was sparingly soluble, gently heat the mixture in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Observation 2 (Hot): Record the approximate volume of solvent required. An effective solvent will dissolve the compound in a reasonable volume (e.g., < 3 mL for 30 mg).

  • Remove the test tubes from the heat and allow them to cool slowly to room temperature.

  • Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.

  • Observation 3 (Cold): Assess the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

  • Mixed Solvents: If the compound is too soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water), a mixed-solvent system can be tested.[10] Dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the hot "good" solvent to redissolve the precipitate, then cool slowly.

Protocol 2: Bulk Recrystallization

Objective: To purify the bulk crude product using the optimal solvent identified in Protocol 1. (Ethanol or an ethanol/water mixture is often effective for benzimidazole derivatives).[10][11]

Materials:

  • Crude 2-(Isobutylthio)-1H-benzimidazole

  • Optimal recrystallization solvent

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless funnel and fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent and begin heating the mixture on a hot plate with gentle stirring. Continue to add small portions of the hot solvent until the solid has completely dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing the recovery yield upon cooling.[7]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: The charcoal adsorbs high molecular weight colored impurities.

  • Hot Gravity Filtration: Pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent on the hot plate. Place a stemless funnel with fluted filter paper on top. Pour the hot solution of your compound through the filter paper into the clean, pre-heated flask. Causality: This step removes insoluble impurities (and charcoal, if used). Using a pre-heated setup prevents premature crystallization of the product in the funnel, which would decrease the final yield.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-ordered, and therefore purer, crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the now cold, saturated solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away the residual mother liquor (containing dissolved impurities) without dissolving a significant amount of the purified product crystals.

  • Drying: Continue to draw air through the crystals on the filter for several minutes to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in air or in a vacuum oven at a temperature well below the solvent's boiling point.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling Too much solvent was used; solution is not saturated.Boil off some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal.[10]
Product "oils out" instead of crystallizing The compound's melting point is below the solvent's boiling point. The rate of cooling is too fast.Use a lower-boiling point solvent. Ensure slower cooling. Re-heat to dissolve the oil and allow to cool more slowly.[10]
Low recovery yield Too much solvent was used. Crystals were washed with warm solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent. Always wash with ice-cold solvent. Ensure filtration apparatus is sufficiently pre-heated.
Poor purity after recrystallization Cooling was too rapid. The chosen solvent is not effective at separating the specific impurities present.Allow the solution to cool more slowly. Perform a second recrystallization, possibly with a different solvent system.

References

  • Vertex AI Search. (n.d.). 2-(Isobutylthio)-1H-benzimidazole.
  • Yadav, G., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. MDPI. Retrieved March 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved March 7, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 7, 2026, from [Link]

  • Gundla, P., & Eaga, K. (2023). Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. ACG Publications. Retrieved March 7, 2026, from [Link]

  • University of Chemistry and Technology, Prague. (2021). Experimental No. (4) Recrystallization. Retrieved March 7, 2026, from [Link]

  • Al-Ostath, A., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Indian Chemical Society. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Retrieved March 7, 2026, from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved March 7, 2026, from [Link]

  • Benhmid, K., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. Retrieved March 7, 2026, from [Link]

Sources

Technical Application Note: Preparation of 2-(Isobutylthio)-1H-benzimidazole for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the optimized protocol for the chemical synthesis and biological formulation of 2-(Isobutylthio)-1H-benzimidazole , a privileged scaffold in medicinal chemistry known for its anthelmintic, antimicrobial, and potential anticancer properties. Unlike generic protocols, this note addresses the critical challenge of regioselectivity (S- vs. N-alkylation) during synthesis and provides a validated method for solubilizing this lipophilic compound for sensitive in vitro assays without inducing solvent toxicity.

Introduction & Mechanistic Rationale

The benzimidazole core is a structural isostere of naturally occurring nucleotides and is central to FDA-approved drugs like albendazole and omeprazole. The introduction of a thioether linkage at the C2 position, specifically with a branched alkyl group like isobutyl, enhances lipophilicity and alters the electronic environment of the imidazole ring.

The Challenge: Regioselectivity

2-Mercaptobenzimidazole (2-MBI) exists in a tautomeric equilibrium between the thione (NH-C=S) and thiol (N=C-SH) forms. As an ambident nucleophile, it can undergo alkylation at either the Sulfur (S) or Nitrogen (N) atom.

  • S-Alkylation (Desired): Favored under mild basic conditions where the sulfur atom acts as a "soft" nucleophile attacking the "soft" electrophilic carbon of the alkyl halide.

  • N-Alkylation (Undesired): Often competes under strongly basic conditions or in polar aprotic solvents that strip the cation shielding, exposing the harder nitrogen nucleophile.

This protocol utilizes a potassium hydroxide (KOH) / Ethanol system. This "soft" base approach in a protic solvent maximizes S-alkylation selectivity via thermodynamic control.

Chemical Synthesis Protocol

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution (


) reaction between 2-mercaptobenzimidazole and isobutyl bromide.

SynthesisScheme Reactant1 2-Mercaptobenzimidazole (C7H6N2S) Intermediate Thiolate Anion (S-Nucleophile) Reactant1->Intermediate KOH, EtOH Deprotonation Reactant2 Isobutyl Bromide (C4H9Br) Product 2-(Isobutylthio)-1H-benzimidazole (C11H14N2S) Intermediate->Product Reflux, 3-5h SN2 Attack Byproduct KBr + H2O Intermediate->Byproduct

Figure 1: Reaction pathway favoring S-alkylation via thiolate intermediate.

Materials & Equipment
  • Reagents: 2-Mercaptobenzimidazole (98%), Isobutyl bromide (99%), Potassium Hydroxide (KOH, pellets), Absolute Ethanol (EtOH).

  • Equipment: 100 mL Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle, Buchner funnel.

Step-by-Step Procedure
  • Activation of the Nucleophile:

    • In a 100 mL round-bottom flask, dissolve 1.50 g (10 mmol) of 2-mercaptobenzimidazole in 30 mL of absolute ethanol.

    • Add 0.62 g (11 mmol) of KOH pellets.

    • Stir at room temperature for 15 minutes until the KOH is fully dissolved. Note: The solution may turn slightly yellow as the thiolate anion forms.

  • Alkylation:

    • Add 1.2 mL (11 mmol) of isobutyl bromide dropwise to the reaction mixture.

    • Attach the reflux condenser and heat the mixture to reflux (approx. 78°C) for 4 hours .

    • QC Check: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The starting material (

      
      ) should disappear, and a new, less polar spot (
      
      
      
      ) should appear.
  • Work-up & Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 100 mL of ice-cold distilled water with vigorous stirring. The product will precipitate as a white to off-white solid.

    • Stir for 20 minutes to ensure complete precipitation and removal of inorganic salts (KBr).

    • Filter the solid using a Buchner funnel and wash with 20 mL of cold water.

  • Purification:

    • Recrystallize the crude solid from aqueous ethanol (EtOH:H2O, 7:3) .

    • Dissolve the solid in minimal boiling ethanol, then add hot water until slight turbidity appears. Cool slowly to 4°C.

    • Yield Expectation: 75-85%.

Characterization Data (Expected)
  • Appearance: White crystalline solid.[1]

  • Molecular Weight: 206.31 g/mol .[2]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 (s, 1H, NH) – Broad singlet confirms N-H remains, verifying S-alkylation.
      
    • 
       7.4 - 7.1 (m, 4H, Ar-H) – Benzimidazole aromatic protons.
      
    • 
       3.2 (d, 2H, 
      
      
      
      ) – Doublet indicates attachment to CH.
    • 
       1.9 (m, 1H, 
      
      
      
      ).
    • 
       1.0 (d, 6H, 
      
      
      
      ).

Preparation for In Vitro Assays[3]

Benzimidazoles are notoriously lipophilic (LogP


 3.0–3.5). Direct addition to aqueous media often results in "crashing out" (precipitation), leading to false negatives in enzymatic assays or false positives in cell-based assays (due to crystal toxicity).
Solubility & Stock Solution Protocol

Solvent of Choice: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered.

ParameterSpecificationReason
Stock Concentration 10 mM or 100 mMHigh concentration allows for small spiking volumes (<1%).
Storage Temperature -20°CPrevents degradation; DMSO freezes at 19°C.
Stability 6 MonthsThioethers are generally stable but avoid repeated freeze-thaw cycles.

Procedure:

  • Weigh 2.06 mg of the purified compound.

  • Add 1.0 mL of 100% DMSO to create a 10 mM Master Stock.

  • Vortex for 30 seconds. Inspect visually for any particulates.

  • Aliquot into amber tubes (50 µL each) to avoid light degradation and freeze-thaw stress.

Serial Dilution Workflow (The "Intermediate Step")

Critical Rule: Never dilute a lipophilic 10 mM stock directly into the assay well. This causes local high concentrations and immediate precipitation. Use an Intermediate Dilution Plate .

AssayPrep cluster_logic Solubility Logic Stock Master Stock (10 mM in 100% DMSO) InterPlate Intermediate Plate (100x Concentration) Serial Dilution in 100% DMSO Stock->InterPlate Serial Dilution (e.g., 1:3) FinalPlate Final Assay Well (1x Conc, 1% DMSO) InterPlate->FinalPlate Transfer 1 µL AssayBuffer Assay Buffer (Media/Enzyme Mix) AssayBuffer->FinalPlate Add 99 µL LogicText Keeping compound in 100% DMSO until final spike prevents premature precipitation.

Figure 2: Optimized dilution workflow to maintain solubility and constant DMSO concentration.

Protocol:

  • Intermediate Plate: Perform your serial dilutions (e.g., 3-fold) using 100% DMSO in a polypropylene plate.

  • Assay Plate: Dispense your biological buffer (cells/enzyme) into the assay plate (e.g., 99 µL).

  • Transfer: Transfer a small volume (e.g., 1 µL) from the Intermediate Plate to the Assay Plate.

    • Result: Final compound concentration is 1x, and Final DMSO is 1%.

    • Benefit: Rapid dispersion prevents crystal nucleation.

Quality Control & Troubleshooting

Differentiating S- vs. N-Alkylation

If the biological activity is unexpectedly low, N-alkylation may have occurred.

  • Check: N-alkylated isomers typically have lower melting points and distinct UV absorbance shifts compared to S-alkylated analogs.

  • UV-Vis Diagnostic: S-alkylated benzimidazoles show a bathochromic shift (red shift) in acidic media due to protonation at N3. N-alkylated products (fixed positive charge or lack of basic site) behave differently.

Precipitation in Assay

If the compound precipitates upon addition to the assay buffer:

  • Reduce Stock Concentration: Lower the Master Stock to 10 mM if using 100 mM.

  • Add Surfactant: Include 0.01% Triton X-100 or Tween-20 in the assay buffer before adding the compound. This stabilizes the colloidal suspension of hydrophobic drugs.

References

  • Al-Mohammed, N. N., et al. (2013). "Synthesis and antimicrobial activity of some new 2-substituted benzimidazole derivatives." Journal of Saudi Chemical Society.

  • BenchChem. (2025).[1][3] "Protocol for Dissolving Compounds in DMSO for Biological Assays." BenchChem Technical Guides.

  • Fluorochem. (2024). "Product Safety Data Sheet: 2-(Isobutylthio)-1H-benzimidazole (CAS 75080-14-7)."

  • Podunavac-Kuzmanović, S. O., et al. (2009). "Lipophilicity and antimicrobial activity of some 2-substituted benzimidazoles." Journal of the Serbian Chemical Society.

  • Yadav, G. D., & Singh, S. (2008). "Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole Catalyzed by Tetrabutylammonium Bromide." Synthetic Communications.

Sources

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 2-(Isobutylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive guide to the synthesis of 2-(Isobutylthio)-1H-benzimidazole, a molecule of interest in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). This method offers a significant improvement over traditional synthetic routes by drastically reducing reaction times, increasing yields, and promoting greener chemistry principles. The protocol is presented as a two-step process, commencing with the synthesis of the 2-mercapto-1H-benzimidazole intermediate, followed by a microwave-mediated S-alkylation. This document furnishes a detailed experimental protocol, mechanistic insights, characterization data, and a comparative analysis against conventional heating methods, establishing a self-validating and reproducible synthetic strategy.

Introduction: The Significance of Benzimidazoles and the Advancement of Microwave Synthesis

The benzimidazole scaffold is a privileged heterocyclic motif in drug discovery, forming the core structure of numerous clinically significant therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-ulcer, anthelmintic, antiviral, and anticancer properties.[3][4] The functionalization at the 2-position of the benzimidazole ring is a common strategy for modulating biological activity. Specifically, 2-alkylthio-benzimidazoles have garnered attention for their diverse therapeutic potential.

Traditional methods for the synthesis of benzimidazole derivatives often necessitate prolonged reaction times, harsh conditions, and the use of hazardous solvents, which can lead to the formation of byproducts and complicate purification.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, addressing many of these limitations.[6] By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation dramatically accelerates reaction rates, often leading to cleaner reactions with higher yields in a fraction of the time required by conventional heating methods.[7][8] This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions.[9]

This application note details a robust and efficient two-step synthesis of 2-(Isobutylthio)-1H-benzimidazole, leveraging the power of microwave irradiation for the critical S-alkylation step.

Overall Synthetic Scheme

The synthesis of 2-(Isobutylthio)-1H-benzimidazole is achieved in two sequential steps:

  • Step 1: Synthesis of 2-Mercapto-1H-benzimidazole (Intermediate) : This involves the condensation of o-phenylenediamine with carbon disulfide.

  • Step 2: Microwave-Assisted S-Alkylation : The intermediate, 2-mercapto-1H-benzimidazole, is then alkylated with isobutyl bromide under microwave irradiation to yield the final product.

Synthetic_Scheme cluster_step1 Step 1: Conventional Synthesis cluster_step2 Step 2: Microwave-Assisted Synthesis o_phenylenediamine o-Phenylenediamine intermediate 2-Mercapto-1H-benzimidazole o_phenylenediamine->intermediate + CS₂ Ethanol, Reflux cs2 Carbon Disulfide (CS₂) final_product 2-(Isobutylthio)-1H-benzimidazole intermediate->final_product + Isobutyl Bromide Base, Solvent, Microwave isobutyl_bromide Isobutyl Bromide

Caption: Overall two-step synthesis of 2-(Isobutylthio)-1H-benzimidazole.

Experimental Protocols

Step 1: Synthesis of 2-Mercapto-1H-benzimidazole (Intermediate)

This protocol is adapted from established literature procedures for the synthesis of 2-mercaptobenzimidazoles.[10]

Materials:

  • o-Phenylenediamine

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Activated Charcoal

  • Dilute Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (0.1 mole) and potassium hydroxide (0.1 mole) in a mixture of 95% ethanol (100 mL) and water (15 mL).

  • To this solution, add carbon disulfide (0.1 mole) and reflux the mixture for 3 hours.

  • After refluxing, add a small amount of activated charcoal to the hot solution and continue to heat at reflux for an additional 10 minutes.

  • Filter the hot mixture to remove the charcoal.

  • Heat the filtrate to 60-70 °C and add warm water (100 mL).

  • Acidify the solution with dilute acetic acid, with stirring, until precipitation of the product is complete.

  • Collect the precipitate by filtration, wash with cold water, and dry. The product can be recrystallized from ethanol/water if necessary.

Step 2: Microwave-Assisted Synthesis of 2-(Isobutylthio)-1H-benzimidazole

This protocol is designed based on general principles of microwave-assisted S-alkylation of heterocyclic thiols.

Materials:

  • 2-Mercapto-1H-benzimidazole (from Step 1)

  • Isobutyl Bromide

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Microwave Reactor (equipped with a magnetic stirrer and temperature sensor)

  • Microwave-safe reaction vessel with a snap cap

Procedure:

  • In a 10 mL microwave-safe reaction vessel, combine 2-mercapto-1H-benzimidazole (1.0 mmol), potassium carbonate (1.5 mmol), and the chosen solvent (e.g., DMF or Acetonitrile, 3-5 mL).

  • Add isobutyl bromide (1.2 mmol) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 100-120 °C for 5-15 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL) to precipitate the crude product.

  • Collect the solid by filtration and wash thoroughly with water.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

MAOS_Workflow start Start reagents Combine 2-Mercaptobenzimidazole, Isobutyl Bromide, Base, and Solvent in Microwave Vessel start->reagents microwave Microwave Irradiation (100-120 °C, 5-15 min) reagents->microwave tlc Monitor Reaction by TLC microwave->tlc workup Pour into Ice-Water & Filter tlc->workup Reaction Complete purification Recrystallization or Column Chromatography workup->purification product Pure 2-(Isobutylthio)-1H-benzimidazole purification->product

Caption: Workflow for the microwave-assisted S-alkylation step.

Mechanistic Insights

The S-alkylation of 2-mercapto-1H-benzimidazole proceeds via a nucleophilic substitution reaction. The base, potassium carbonate, deprotonates the thiol group of 2-mercaptobenzimidazole, which exists in tautomeric equilibrium with its thione form, to generate a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of isobutyl bromide, displacing the bromide ion and forming the desired C-S bond.

Microwave irradiation accelerates this process by efficiently heating the polar reactants and solvent, leading to a rapid increase in the reaction rate.

Reaction_Mechanism 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole Thiolate_Anion Thiolate Anion (Nucleophile) 2-Mercaptobenzimidazole->Thiolate_Anion + K₂CO₃ - KHCO₃ Product 2-(Isobutylthio)-1H-benzimidazole Thiolate_Anion->Product + Isobutyl Bromide - Br⁻

Caption: Simplified mechanism of the S-alkylation reaction.

Comparative Data and Expected Outcomes

The primary advantage of the microwave-assisted protocol is the significant reduction in reaction time and often an improvement in yield compared to conventional heating methods.

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time 2-8 hours5-15 minutes[6][8][10]
Typical Yield Moderate to GoodGood to Excellent (typically >85%)[7][8]
Energy Consumption HighLow[5]
Process Control Less precise temperature controlPrecise and uniform heating[6]

Characterization of 2-(Isobutylthio)-1H-benzimidazole

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity. While specific experimental data for 2-(Isobutylthio)-1H-benzimidazole is not widely published, the following are the expected physicochemical and spectral properties based on its structure and data from closely related analogs.[11][12]

Physicochemical Properties:

PropertyExpected Value
Molecular Formula C₁₁H₁₄N₂S
Molecular Weight 206.31 g/mol
CAS Number 75080-14-7[13]
Appearance White to off-white solid

Expected Spectroscopic Data:

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic protons (benzimidazole ring): multiplet in the range of δ 7.1-7.6 ppm.

    • -S-CH₂ -CH(CH₃)₂: doublet.

    • -S-CH₂-CH (CH₃)₂: multiplet (septet or nonet).

    • -S-CH₂-CH(CH₃ )₂: doublet.

    • NH proton: broad singlet (may be exchangeable with D₂O).

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic carbons: signals in the range of δ 110-145 ppm.

    • C =N (C2 of benzimidazole): signal > δ 150 ppm.

    • -S-C H₂-CH(CH₃)₂: signal around δ 35-45 ppm.

    • -S-CH₂-C H(CH₃)₂: signal around δ 25-35 ppm.

    • -S-CH₂-CH(C H₃)₂: signal around δ 20-25 ppm.

  • Mass Spectrometry (MS):

    • Expected [M+H]⁺: m/z = 207.0956

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reactionIncrease microwave irradiation time or temperature. Ensure the base is fresh and anhydrous.
Decomposition of starting material or productDecrease microwave temperature.
Formation of multiple products Side reactions (e.g., N-alkylation)Use a less polar solvent. Ensure the reaction temperature is not excessively high.
Difficulty in product isolation Product is soluble in waterExtract the aqueous layer with an organic solvent like ethyl acetate after precipitation.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Carbon disulfide is highly flammable and toxic; handle with extreme care.

  • Isobutyl bromide is a lachrymator and should be handled with caution.

  • Microwave reactors can generate high pressures and temperatures; ensure the reaction vessel is properly sealed and do not exceed the recommended volume and temperature limits of the instrument.

Conclusion

The microwave-assisted synthesis of 2-(Isobutylthio)-1H-benzimidazole offers a rapid, efficient, and environmentally conscious alternative to conventional synthetic methods. This application note provides a detailed and reproducible protocol suitable for researchers in medicinal chemistry and drug discovery. The significant reduction in reaction time and high yields achievable with this method underscore the utility of microwave technology in modern organic synthesis.

References

  • A Sustainable Microwave Protocol for the Synthesis of Benzimidazole Scaffolds. (2025). Journal of Chemical Sciences, 137(3), 45. [Link]

  • Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4028-4033. [Link]

  • Coulibaly, S., et al. (2022). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. TSI Journals, 18(4), 1-8. [Link]

  • Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical and Pharmaceutical Bulletin, 55(1), 115-117. [Link]

  • Kharche, A., et al. (2017). Microwave Assisted Synthesis of 2-Aryl Benzimidazole. Sciforum, 1-5. [Link]

  • Mohammed, A. M., & Ahmed, R. A. (2015). Synthesis of Some Novel Bis Type 2-Mercapto Benzimidazole Derivatives. International Journal of Pharmacy & Therapeutics, 6(3), 194-199. [Link]

  • Morsy, N. M., & El-Daly, M. M. (2019). Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Chemical Methodologies, 3(4), 454-477. [Link]

  • Mobinikhaledi, A., et al. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 20(2), 1301-1306. [Link]

  • Palomo-Molina, J., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 20(12), 22766-22778. [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry. [Link]

  • Supplementary Information. (n.d.). [Link]

  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (2023). Journal of Molecular Structure, 1286, 135534. [Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Beilstein Journal of Organic Chemistry, 10, 1689-1699. [Link]

  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Arabian Journal of Chemistry, 3(4), 229-233. [Link]

  • Recent Approaches in Heterocyclic Ring Compounds: Benzimidazoles and their Derivatives. (2024). Walsh Medical Media. [Link]

  • Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(9), 2134-2143. [Link]

  • Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 142, 286-291. [Link]

Sources

Using 2-(Isobutylthio)-1H-benzimidazole as a medicinal chemistry intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol on the Strategic Use of 2-(Isobutylthio)-1H-benzimidazole as a Medicinal Chemistry Intermediate

Abstract and Strategic Overview

The benzimidazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved pharmaceuticals.[1][2] Its structural similarity to natural purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, and anti-ulcer effects.[][4][5] This guide focuses on a key derivative, 2-(Isobutylthio)-1H-benzimidazole (CAS No: 75080-14-7), a versatile intermediate for drug discovery and development.[6]

This document serves as a detailed guide for researchers, providing not only the synthetic protocols for 2-(Isobutylthio)-1H-benzimidazole itself but also demonstrating its subsequent reactivity and strategic utility. We will explore its application as a precursor in two fundamental transformations central to medicinal chemistry: the controlled oxidation of its thioether linkage—a critical step in the synthesis of proton pump inhibitor (PPI) cores—and the N-alkylation of the benzimidazole ring for library development.[7][8] The protocols are designed to be self-validating, with integrated characterization steps to ensure scientific rigor.

Physicochemical Properties and Spectroscopic Signature

A thorough understanding of the intermediate's properties is fundamental to its effective use. The data below provides the essential chemical properties and the expected spectroscopic signature required for identity and purity confirmation.

Table 1: Physicochemical Properties of 2-(Isobutylthio)-1H-benzimidazole

Property Value Source(s)
CAS Number 75080-14-7 [6]
IUPAC Name 2-(2-methylpropylsulfanyl)-1H-benzimidazole [6]
Molecular Formula C₁₁H₁₄N₂S [6]
Molecular Weight 206.31 g/mol [6]
Appearance Off-white to light yellow solid Typical

| Purity | ≥95.0% |[6] |

Table 2: Expected Spectroscopic Data for Structural Confirmation

Technique Expected Observations Rationale / Comparison
¹H NMR δ (ppm) in DMSO-d₆: ~12.5 (s, 1H, NH )~7.5-7.1 (m, 4H, Ar-H )~3.2 (d, 2H, S-CH₂ )~2.1 (m, 1H, CH (CH₃)₂)~1.0 (d, 6H, CH(CH₃ )₂) The N-H proton is acidic and appears downfield. Aromatic protons are in the typical range. The isobutyl group shows a characteristic doublet for the six equivalent methyl protons and multiplets for the methine and methylene protons. Assignments are based on analogous structures like 2-(benzylthio)-1H-benzimidazole.[1][9]
¹³C NMR δ (ppm) in DMSO-d₆: ~151 (N=C -S)~143, ~135 (Ar-C , quaternary)~122, ~115 (Ar-C -H)~39 (S-C H₂)~28 (C H(CH₃)₂)~22 (CH(C H₃)₂) The C2 carbon attached to sulfur and two nitrogens is significantly deshielded. Aromatic carbons appear in the 110-145 ppm range. Aliphatic carbons of the isobutyl group are observed upfield.
IR Spectroscopy ν (cm⁻¹): ~3050-3150 (N-H stretch, broad)~2950-2870 (C-H stretch, aliphatic)~1620, ~1580 (C=N, C=C stretch)~1450 (C-H bend) The broad N-H stretch is a key indicator of the benzimidazole ring. Strong aliphatic C-H stretches confirm the presence of the isobutyl group.[1][10]

| Mass Spectrometry | (ESI-MS): [M+H]⁺ = 207.09 | Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) should match the calculated exact mass for C₁₁H₁₅N₂S⁺.[9] |

Synthesis Protocol: 2-(Isobutylthio)-1H-benzimidazole

Principle and Rationale

The synthesis is achieved via a classical S-alkylation, a robust nucleophilic substitution reaction. 1H-Benzimidazole-2(3H)-thione, commonly known as 2-mercaptobenzimidazole, possesses a thiol group that is readily deprotonated by a mild base. This in situ generation of a highly nucleophilic thiolate anion facilitates the attack on the electrophilic carbon of an isobutyl halide (e.g., isobutyl bromide), leading to the formation of the desired thioether linkage. Ethanol is an excellent solvent choice as it readily dissolves the starting material and base while being easy to remove post-reaction.

Experimental Workflow Diagram

G cluster_reactants Reactants & Conditions cluster_process Process cluster_product Product & Analysis Reactant1 2-Mercaptobenzimidazole Reflux Heat to Reflux (Monitor by TLC) Reactant1->Reflux Reactant2 Isobutyl Bromide Reactant2->Reflux Base Potassium Carbonate Base->Reflux Solvent Anhydrous Ethanol Solvent->Reflux Workup Cool & Precipitate in Cold Water Reflux->Workup Purify Filter, Wash & Dry Workup->Purify Product 2-(Isobutylthio)-1H- benzimidazole Purify->Product Analysis Characterize (NMR, MS, IR, MP) Product->Analysis

Caption: Synthesis workflow for 2-(Isobutylthio)-1H-benzimidazole.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
2-Mercaptobenzimidazole150.195.00 g33.31.0
Isobutyl Bromide137.025.46 g (4.37 mL)39.91.2
Potassium Carbonate (K₂CO₃)138.216.90 g50.01.5
Anhydrous Ethanol-100 mL--
Deionized Water-~500 mL--
Step-by-Step Protocol
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-mercaptobenzimidazole (5.00 g, 33.3 mmol) and anhydrous ethanol (100 mL).

  • Base Addition: Add potassium carbonate (6.90 g, 50.0 mmol) to the suspension. Stir vigorously for 15 minutes at room temperature to facilitate the formation of the thiolate salt.

  • Alkylation: Add isobutyl bromide (4.37 mL, 39.9 mmol) to the mixture dropwise via a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours.

    • Experimental Insight: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexane mobile phase. The disappearance of the starting material spot (2-mercaptobenzimidazole) indicates reaction completion.

  • Work-up: After the reaction is complete, allow the flask to cool to room temperature. Pour the mixture slowly into a beaker containing 500 mL of ice-cold water while stirring. A precipitate will form.

  • Isolation: Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any remaining salts. Dry the crude product under vacuum.

    • Note on Purity: For most subsequent applications, this product is of sufficient purity. If higher purity is required, the crude solid can be recrystallized from an ethanol/water mixture or purified via silica gel column chromatography.[1]

  • Characterization: Confirm the identity and purity of the synthesized 2-(Isobutylthio)-1H-benzimidazole by ¹H NMR, MS, and melting point analysis, comparing the results to the data in Table 2.

Applications in Synthesis: Key Transformations

Core Reactivity and Strategic Application

The synthetic value of 2-(Isobutylthio)-1H-benzimidazole lies in its two primary reactive sites, which allow for orthogonal chemical modifications. This dual reactivity makes it a powerful building block for generating molecular diversity.

  • The Thioether Linkage: The sulfur atom is susceptible to oxidation. This transformation is not merely a functional group interconversion but the cornerstone of creating the sulfoxide pharmacophore essential for the activity of proton pump inhibitors like omeprazole.[7][8] Careful control of the oxidant stoichiometry is critical to prevent over-oxidation to the inactive sulfone.

  • The Imidazole N-H Group: The proton on the imidazole nitrogen is weakly acidic (pKa ~12.8) and can be removed by a suitable base. The resulting anion is nucleophilic and can be alkylated or acylated, providing a straightforward method to introduce diverse substituents at the N-1 position. This is a common strategy for modulating a compound's pharmacokinetic properties (e.g., solubility, metabolic stability).

G cluster_oxidation Oxidation Pathway (C2) cluster_alkylation Substitution Pathway (N1) Start 2-(Isobutylthio)-1H- benzimidazole Oxidant1 m-CPBA (1 eq) Low Temp Start->Oxidant1 S-Oxidation Base 1. Base (e.g., NaH) Start->Base N-Deprotonation Sulfoxide 2-(Isobutylsulfinyl)-1H- benzimidazole (Active PPI Core) Oxidant1->Sulfoxide Oxidant2 m-CPBA (>1 eq) Sulfoxide->Oxidant2 Over-oxidation Sulfone 2-(Isobutylsulfonyl)-1H- benzimidazole (Inactive Byproduct) Oxidant2->Sulfone Electrophile 2. Electrophile (R-X) Base->Electrophile N_Substituted 1-Substituted-2-(isobutylthio) -1H-benzimidazole Electrophile->N_Substituted

Caption: Key synthetic pathways using the intermediate.

Protocol: Oxidation to 2-(Isobutylsulfinyl)-1H-benzimidazole

This protocol details the selective oxidation of the thioether to a sulfoxide, the core structure of many PPIs.

  • Principle: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. The reaction is performed at low temperature to enhance selectivity and minimize the formation of the sulfone byproduct. Dichloromethane (DCM) is a suitable solvent due to its inertness and low freezing point.

  • Materials: 2-(Isobutylthio)-1H-benzimidazole, m-CPBA (~75% purity), Dichloromethane, Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Step-by-Step Protocol:

    • Dissolve 2-(Isobutylthio)-1H-benzimidazole (1.0 g, 4.85 mmol) in 50 mL of DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve m-CPBA (approx. 1.2 g, ~5.1 mmol, 1.05 eq, accounting for purity) in 20 mL of DCM.

    • Add the m-CPBA solution dropwise to the stirred benzimidazole solution over 20 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Stir the reaction at 0 °C for an additional 2 hours, monitoring by TLC for the consumption of starting material.

    • Quench the reaction by adding 30 mL of saturated Na₂S₂O₃ solution to destroy excess peroxide, followed by 30 mL of saturated NaHCO₃ solution to remove m-chlorobenzoic acid.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide product. Purify by column chromatography if necessary.

Protocol: N-Alkylation with Benzyl Bromide

This protocol demonstrates how to add substituents to the benzimidazole nitrogen, a key step in creating compound libraries for structure-activity relationship (SAR) studies.

  • Principle: A strong base like sodium hydride (NaH) is used to completely deprotonate the N-H group in an anhydrous aprotic solvent like tetrahydrofuran (THF). The resulting anion readily reacts with an electrophile, such as benzyl bromide.

  • Materials: 2-(Isobutylthio)-1H-benzimidazole, Sodium hydride (60% dispersion in mineral oil), Anhydrous THF, Benzyl bromide, Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Step-by-Step Protocol:

    • To a flame-dried flask under a nitrogen atmosphere, add NaH (0.21 g, 5.3 mmol, 1.1 eq) and wash with anhydrous hexanes to remove mineral oil. Carefully decant the hexanes.

    • Add 30 mL of anhydrous THF. Cool the suspension to 0 °C.

    • Dissolve 2-(Isobutylthio)-1H-benzimidazole (1.0 g, 4.85 mmol) in 20 mL of anhydrous THF and add it slowly to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

    • Add benzyl bromide (0.63 mL, 5.3 mmol, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.

    • Carefully quench the reaction by slowly adding 20 mL of saturated NH₄Cl solution at 0 °C.

    • Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to obtain 1-benzyl-2-(isobutylthio)-1H-benzimidazole.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Isobutyl bromide and benzyl bromide are lachrymators and should be handled with care.

  • Sodium hydride (NaH) is highly reactive with water and flammable. Handle under an inert atmosphere.

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive. Avoid contact with metals.

Conclusion

2-(Isobutylthio)-1H-benzimidazole is a highly valuable and cost-effective intermediate in medicinal chemistry. Its straightforward synthesis and dual reactive sites provide a robust platform for developing novel compounds. The protocols detailed herein offer reliable methods for its preparation and demonstrate its strategic application in synthesizing sulfoxide-containing cores for PPIs and in building diverse N-substituted libraries for broader drug discovery campaigns.

References

  • Al-Soud, Y. A., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(1), 1. Available at: [Link]

  • Priya, M. S., et al. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. World Journal of Advanced Research and Reviews, 18(3), 856-865. Available at: [Link]

  • Srikanth, L., et al. (2011). Recent Advances and Potential Pharmacological Activities of Benzimidazole Derivatives. Der Pharma Chemica, 3(2), 172-193. Available at: [Link]

  • ChemFYI. (n.d.). Omeprazole Synthesis — Proton Pump Inhibitor Manufacturing. Retrieved from [Link]

  • Kouame, N., et al. (2022). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. Trade Science Inc. Available at: [Link]

  • International Science Community Association. (2014). Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Sharma, D., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 9, 773837. Available at: [Link]

  • European Patent Office. (1984). Intermediates for the preparation of omeprazole. Patent 0103553. Available at: [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of omeprazole. Retrieved from [Link]

  • YMER. (2012). Synthesis, Characterization and Biological Evaluation of Novel Substituted 1H-Benzimidazole Derivatives. Available at: [Link]

  • Impact Factor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved from [Link]

  • Research Square. (2023). synthesis of some novel benzimidazole derivatives as potential therapeutic agents. Available at: [Link]

Sources

Application Note: Advanced Reaction Conditions for the Thioalkylation of Benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmaceutical Significance

Benzimidazole derivatives, specifically 2-alkylthiobenzimidazoles, are highly privileged pharmacophores in modern medicinal chemistry. They serve as the critical precursor backbone for proton pump inhibitors (PPIs) such as omeprazole, lansoprazole, and pantoprazole, and exhibit potent anti-parasitic and antiviral activities[1]. The synthesis of these compounds requires precise control over reaction conditions to ensure strict regioselectivity, as the benzimidazole core presents multiple competing nucleophilic sites. This guide details the mechanistic causality and optimized protocols for both classical and modern green-chemistry approaches to benzimidazole thioalkylation.

Mechanistic Causality & Chemoselectivity

The primary challenge in the thioalkylation of 2-mercaptobenzimidazole (MBI) lies in its tautomeric nature; the molecule exists in a dynamic equilibrium between its thione and thiol forms[1]. Upon deprotonation by a base, it forms an ambident thiolate anion with two potential reactive centers: the nitrogen atom (a "hard" nucleophile) and the sulfur atom (a "soft" nucleophile).

According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, sulfur is highly polarizable. When reacted with "soft" electrophiles like alkyl halides (e.g., allyl bromide, chloroacetonitrile), S-alkylation is both kinetically and thermodynamically favored over N-alkylation[2]. However, to strictly prevent concurrent N-alkylation or dialkylation, the reaction microenvironment must be carefully modulated. This is achieved by utilizing Phase-Transfer Catalysis (PTC) in biphasic systems, which isolates the reactive thiolate from the bulk basic aqueous phase, thereby suppressing side reactions[3].

Experimental Protocols

Protocol A: Classical Regioselective S-Alkylation via Phase-Transfer Catalysis (PTC)

This protocol utilizes a biphasic system to overcome the solubility limitations of inorganic bases and organic electrophiles. It is a self-validating system where phase separation visually confirms the extraction of the catalyst-anion complex.

Reagents: 2-Mercaptobenzimidazole (1.0 eq), Potassium Hydroxide (KOH) or Potassium Carbonate (1.2 eq), Tetrabutylammonium Bromide (TBAB, 0.05 eq), Alkyl Halide (1.05 eq), Dichloromethane (


), Deionized Water.

Step-by-Step Methodology:

  • Deprotonation & Interface Activation: Suspend 1.0 equivalent of 2-mercaptobenzimidazole in a biphasic mixture of

    
     and water (1:1 v/v). Add 1.2 equivalents of KOH.
    
    • Causality: The inorganic base deprotonates the thiol group (

      
      ) at the aqueous interface, generating a water-soluble potassium thiolate salt[1].
      
  • Phase Transfer: Introduce 0.05 equivalents of TBAB to the stirring mixture.

    • Causality: The lipophilic tetrabutylammonium cation (

      
      ) pairs with the thiolate anion. This ion-exchange facilitates the migration of the highly nucleophilic thiolate across the phase boundary into the organic 
      
      
      
      layer, isolating it from the aqueous base[3].
  • Electrophilic Attack: Dropwise add 1.05 equivalents of the alkyl halide (e.g., allyl bromide) under vigorous mechanical stirring (1000 rpm) at 30°C.

    • Causality: Vigorous agitation maximizes the interfacial surface area, ensuring a continuous supply of the active nucleophile to the organic phase. The soft electrophile selectively attacks the soft sulfur atom via an

      
       mechanism[3].
      
  • Validation & Isolation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 6:4). The disappearance of the MBI spot validates completion (typically 3–4 hours). Separate the organic layer, wash with brine to remove residual PTC and unreacted salts, dry over anhydrous

    
    , and concentrate under reduced pressure. Recrystallize from ethanol to yield the pure 2-alkylthiobenzimidazole (>80% yield)[2].
    
Protocol B: Direct C-H Sulfenylation (Modern Green Chemistry)

Recent advancements bypass the need for pre-functionalized 2-mercaptobenzimidazoles by employing direct transition-metal-catalyzed C-H functionalization, significantly improving atom economy.

Step-by-Step Methodology:

  • Catalyst Assembly: Utilize a Copper(II) catalyst (e.g., 1 mol% Cu-benzimidazole complex) in a DMF/

    
     solvent system[4].
    
  • Reagent Mixing: Combine the unfunctionalized benzimidazole core with Carbon Disulfide (

    
    )—acting as an inexpensive sulfur source—and an alkyl bromide[4].
    
  • Thermal Activation: Heat the sealed reaction mixture to 100°C for 6 hours.

    • Causality: The Cu(II) catalyst selectively activates the C2-H bond of the benzimidazole.

      
       inserts into the metal-carbon bond to form a transient trithiocarbonate intermediate, which subsequently undergoes alkylation by the alkyl bromide to form the thioether[4].
      
  • Isolation: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography.

Quantitative Data Summary

The following table summarizes the operational parameters and efficiency metrics of the two methodologies discussed:

ParameterProtocol A: PTC-Mediated S-AlkylationProtocol B: Direct C-H Sulfenylation
Starting Material 2-MercaptobenzimidazoleUnfunctionalized Benzimidazole
Sulfur Source Inherent to starting materialCarbon Disulfide (

)
Catalyst TBAB (Phase Transfer Catalyst)Cu(II)-Benzimidazole Complex
Solvent System

/

(Biphasic)
DMF /

Temperature 30°C (Mild)100°C (Thermal Activation)
Reaction Time 3 - 4 hours6 - 8 hours
Regioselectivity Exclusively S-alkylationHighly C2-selective
Average Yield 80% - 95%60% - 75%

Reaction Workflow Visualization

Workflow MBI 2-Mercaptobenzimidazole (Thione-Thiol Tautomer) Base Base Addition (K2CO3 / KOH) Deprotonation Phase MBI->Base pKa ~ 8.5 Thiolate Thiolate Anion Formation (Soft Nucleophile) Base->Thiolate H2O/Organic Interface PTC Phase Transfer Catalyst (TBAB) Biphasic Transfer Thiolate->PTC Anion Extraction Electrophile Alkyl Halide Addition (Soft Electrophile) PTC->Electrophile Organic Phase SN2 Regioselective S-Alkylation (SN2 Mechanism) Electrophile->SN2 HSAB Principle Product 2-Alkylthiobenzimidazole (High Yield Product) SN2->Product >80% Conversion

Figure 1: Mechanistic workflow of regioselective S-alkylation via phase-transfer catalysis.

References

1.3 - ACS Publications[3] 2.2 - Taylor & Francis[2] 3.4 - Organic & Biomolecular Chemistry (RSC Publishing)[4] 4.1 - Benchchem[1]

Sources

Application Note: Scalable Synthesis of 2-(Isobutylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the process engineering and scale-up protocols for the production of 2-(Isobutylthio)-1H-benzimidazole (CAS: 59015-99-9). While often synthesized on a milligram scale for high-throughput screening, multi-kilogram production requires rigorous control over regioselectivity (S- vs. N-alkylation) and thermal management.

This protocol utilizes a Phase-Transfer Catalyzed (PTC) or Homogeneous Ethanolic approach, optimized for:

  • Regioselectivity: >99:1 S-alkylation over N-alkylation.

  • Atom Economy: Minimizing solvent waste via aqueous-organic precipitation.

  • Safety: Managing the exothermic deprotonation and alkyl halide addition.

Process Chemistry & Reaction Engineering

The Chemistry

The synthesis involves the nucleophilic substitution (


) of isobutyl bromide by the thiolate anion of 2-mercaptobenzimidazole (2-MBI).

Critical Mechanistic Insight: 2-MBI exists in a tautomeric equilibrium between the thione (major) and thiol (minor) forms. Upon treatment with a base (KOH/NaOH), it forms a resonance-stabilized anion. This anion is an ambident nucleophile , capable of reacting at the Sulfur or Nitrogen.

  • S-Alkylation (Desired): Kinetically controlled, favored by "soft" electrophiles and polar protic solvents.

  • N-Alkylation (Impurity): Thermodynamically accessible, favored by high temperatures and "hard" electrophiles.

Reaction Scheme & Logic Flow

ReactionLogic MBI 2-Mercaptobenzimidazole (Thione Tautomer) Anion Thiolate Anion (Ambident Nucleophile) MBI->Anion Deprotonation (Exothermic) Base Base (KOH/NaOH) Base->Anion Product 2-(Isobutylthio)-1H-benzimidazole (S-Alkylated / Desired) Anion->Product Kinetic Control (Fast) Impurity 1-Isobutyl-1H-benzo[d]imidazole-2(3H)-thione (N-Alkylated / Impurity) Anion->Impurity Thermodynamic Control (Slow) IsoBr Isobutyl Bromide (Electrophile) IsoBr->Product IsoBr->Impurity

Caption: Mechanistic pathway highlighting the critical bifurcation between the desired S-alkylation and the N-alkylated impurity.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Solvent System Ethanol (95%) or EtOH/Water (80:20)Ethanol dissolves the organic reactants but allows the product to precipitate upon water addition/cooling. Water aids in solvating the inorganic base.
Base Stoichiometry 1.05 - 1.10 equiv.Slight excess ensures complete deprotonation of 2-MBI. Large excess promotes side reactions (hydrolysis of alkyl halide).
Temperature Reflux (78-80°C)Required to drive the

reaction of the bulky isobutyl group.
Addition Rate Slow addition (30-60 min)Isobutyl bromide addition is exothermic. Rapid addition can cause solvent boil-over and promote N-alkylation.
pH Control Final pH > 9Acidic conditions can protonate the imidazole nitrogen, increasing solubility and reducing yield during precipitation.

Detailed Scale-Up Protocol (1.0 kg Batch Basis)

Safety Warning: 2-Mercaptobenzimidazole is a sensitizer. Isobutyl bromide is a lachrymator and flammable. Operations must be conducted in a fume hood or closed reactor with a scrubber for sulfide odors.

Equipment Setup
  • Reactor: 10L Jacketed Glass Reactor with overhead stirrer.

  • Condenser: Reflux condenser cooled to 5°C.

  • Addition: Pressure-equalizing dropping funnel or dosing pump.

  • Atmosphere: Nitrogen blanket (optional but recommended to prevent disulfide formation).

Step-by-Step Procedure
Step 1: Solubilization and Deprotonation
  • Charge Ethanol (95%) (5.0 L) to the reactor.

  • Start agitation (150-200 RPM).

  • Charge 2-Mercaptobenzimidazole (2-MBI) (1.0 kg, 6.66 mol).[1]

    • Observation: Suspension forms.

  • Dissolve Potassium Hydroxide (KOH) (411 g, 7.32 mol, 1.1 equiv) in Water (500 mL) separately (Exothermic!).

  • Slowly add the aqueous KOH solution to the reactor over 20 minutes.

    • Checkpoint: The mixture should become a clear or slightly hazy solution as the thiolate salt forms.

    • Temp Control: Maintain internal temperature < 40°C.

Step 2: Alkylation (The Critical Step)
  • Heat the reactor contents to 60°C .

  • Charge Isobutyl Bromide (1.00 kg, 7.30 mol, 1.1 equiv) into the dosing funnel.

  • Add Isobutyl Bromide dropwise over 45-60 minutes .

    • Caution: Monitor reflux.[1][2][3] If the exotherm spikes, pause addition.

  • After addition is complete, raise temperature to Reflux (~80°C) .

  • Maintain reflux for 3 - 5 hours .

    • IPC (In-Process Control): Check by TLC (Silica, EtOAc:Hexane 3:7) or HPLC.[4] Target < 1% unreacted 2-MBI.

Step 3: Work-up and Isolation
  • Cool the reaction mixture to 20-25°C .

  • Slowly add Deionized Water (3.0 L) over 30 minutes to induce precipitation.

    • Note: The product is hydrophobic. Adding water increases the polarity, forcing the product out of solution.

  • Cool further to 0-5°C and hold for 1 hour to maximize yield.

  • Filter the solid using a Buchner funnel or centrifuge.

  • Wash 1: Water (2.0 L) to remove residual salts (KBr) and base.

  • Wash 2: Cold 20% Ethanol/Water (1.0 L) to displace mother liquor impurities.

Step 4: Drying
  • Dry the wet cake in a vacuum oven at 45-50°C for 12 hours.

    • Constraint: Do not exceed 60°C initially, as wet product may melt/oil out (MP is relatively low compared to high-melting salts).

Process Visualization

ProcessFlow Start START: Charge Ethanol + 2-MBI BaseAdd Add KOH (aq) Temp < 40°C Start->BaseAdd Alkylation Add Isobutyl Bromide Reflux 80°C (3-5h) BaseAdd->Alkylation IPC IPC: HPLC/TLC (<1% SM) Alkylation->IPC IPC->Alkylation Fail (Extend Time) Quench Cool to 20°C Add Water (Precipitation) IPC->Quench Pass Filter Filtration & Wash (Water + Cold EtOH) Quench->Filter Dry Vacuum Dry 45-50°C Filter->Dry Final FINAL PRODUCT 2-(Isobutylthio)-1H-benzimidazole Dry->Final

Caption: Process Flow Diagram (PFD) for the 1.0 kg scale production batch.

Quality Control & Troubleshooting

Specification Targets
  • Appearance: White to off-white crystalline powder.

  • Purity (HPLC): > 98.0%.

  • Melting Point: ~160-165°C (Note: Literature varies for specific alkyl chains; verify against authentic standard. Unsubstituted 2-MBI melts >300°C; alkylation lowers MP significantly).

  • Solubility: Soluble in DMSO, Methanol; Insoluble in Water.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Product "Oils Out" Temperature too high during water addition; Ethanol concentration too high.Cool mixture to <10°C before filtering. Add water more slowly. Seed the mixture with pure crystals.
Low Yield Incomplete precipitation; Product lost in mother liquor.Check pH of filtrate (should be alkaline). If pH is neutral/acidic, benzimidazole nitrogen protonates and becomes soluble. Adjust pH > 9.
Strong Sulfur Odor Residual Isobutyl Bromide or Sulfide byproducts.Ensure complete reaction (IPC). Wash filter cake thoroughly with water. Use bleach in the scrubber to oxidize sulfides.
N-Alkylated Impurity Reaction temperature too high during base addition; Solvent too non-polar.Ensure base addition is <40°C. Ensure solvent is Ethanol (protic), not pure Acetone or DMF without strict control.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Scaling Up the Synthesis of 2-Substituted Benzimidazoles. Retrieved from

  • PubChem. (2024).[5] 2-(Isobutylthio)-1H-benzimidazole Compound Summary. National Library of Medicine. Retrieved from

  • Yi, X., et al. (2008). Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium. Industrial & Engineering Chemistry Research. Retrieved from

  • Vertex AI. (2025).[3] Comparative Guide to the Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile. Retrieved from

  • Alfa Chemistry. (2025). Material Safety Data Sheet: 2-Mercaptobenzimidazole. Retrieved from

Sources

Application Note: Advanced Formulation Strategies for 2-(Isobutylthio)-1H-benzimidazole Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

The development of benzimidazole thioether derivatives, such as 2-(Isobutylthio)-1H-benzimidazole , is frequently bottlenecked by their challenging physicochemical properties. Belonging to BCS Class II/IV, this compound exhibits high lipophilicity, strong crystal lattice energy, and pH-dependent solubility, leading to erratic oral bioavailability[1]. This application note details two field-proven, self-validating formulation workflows designed to overcome these limitations: Acid-Assisted Spray-Dried Amorphous Solid Dispersions (ASDs) and Supersaturated Self-Microemulsifying Drug Delivery Systems (s-SMEDDS) .

Crucially, this guide establishes the causality behind avoiding thermal processing techniques like Hot Melt Extrusion (HME), which are known to cause severe chemical degradation in benzimidazole derivatives[2][3].

Physicochemical Profiling & Causality of Formulation Failure

To formulate 2-(Isobutylthio)-1H-benzimidazole successfully, one must first understand the molecular causality behind its behavior in vivo and in vitro:

  • High Lipophilicity & Lattice Energy: The isobutylthio moiety drives the LogP above 3.5, while the planar benzimidazole ring allows for tight molecular packing. This requires high energy to break the crystal lattice, resulting in poor aqueous solubility (<10 µg/mL at pH 6.8)[1].

  • pH-Dependent Solubility: The weakly basic imidazole nitrogen (pKa ~4.5) allows the drug to dissolve in the acidic stomach (pH 1.2). However, upon transit to the neutral small intestine (pH 6.8), the drug rapidly undergoes free-base precipitation, halting absorption[4].

  • Thermal Instability: While HME is a standard technique for creating ASDs, applying high heat and shear stress to benzimidazole thioethers triggers rapid oxidation (forming sulfoxide degradants) and basic hydrolysis[2]. Studies on analogous benzimidazoles show up to 97% degradation during HME[2][3]. Therefore, solvent-based or lipid-based techniques are mandatory.

G A 2-(Isobutylthio)-1H-benzimidazole (Poorly Soluble API) B Thermal Stability Assessment A->B C Hot Melt Extrusion (HME) High Heat & Shear B->C If Process Temp > 120°C E Spray Drying (SD) Solvent-Based B->E Preferred Pathway D Degradation (Oxidation/Hydrolysis) C->D Thermal Stress F Amorphous Solid Dispersion (Stable & Soluble) E->F Rapid Evaporation

Workflow for selecting formulation techniques to prevent thermal degradation of benzimidazoles.

Formulation Strategy 1: Acid-Assisted Spray-Dried ASDs

Mechanism & Causality: To bypass thermal degradation, Spray Drying (SD) is utilized. However, the poor solubility of the API in volatile organic solvents limits throughput[3]. By introducing a strong organic acid (e.g., Methanesulfonic acid, MSA), the imidazole nitrogen is protonated. This disrupts the crystal lattice, drastically increasing solubility in the spray-drying cosolvent and stabilizing the final amorphous state via ionic API-polymer interactions[2][4].

Protocol 1.1: Preparation of Acid-Assisted ASD
  • Solvent Preparation: Prepare a cosolvent system of Dichloromethane (DCM) and Methanol (MeOH) at an 80:20 (v/v) ratio. Rationale: DCM dissolves the lipophilic thioether moiety, while MeOH acts as a bridging solvent for the hydrophilic polymer and acid.

  • Acidification: Add 0.1 M Methanesulfonic acid (MSA) to the solvent mixture.

  • API & Polymer Dissolution: Add 2-(Isobutylthio)-1H-benzimidazole (1% w/v) and Kollidon® VA 64 (9% w/v) to the acidified solvent. Stir magnetically at 300 rpm until the solution is optically clear.

  • Spray Drying Execution:

    • Inlet Temperature: 70°C

    • Feed Rate: 5.0 mL/min

    • Atomization Gas: Nitrogen (Strictly required to maintain an inert atmosphere and prevent oxidative degradation).

    • Self-Validation Step: Monitor the Outlet Temperature . It must remain between 45°C–50°C. This ensures complete solvent evaporation while staying safely below the Glass Transition Temperature (

      
      ) of Kollidon VA 64 (~100°C) to prevent particle fusion in the cyclone.
      
  • Secondary Drying: Transfer the collected powder to a vacuum oven. Dry at 40°C at <50 mbar for 24 hours to remove residual DCM/MeOH to below ICH Q3C limits.

Formulation Strategy 2: Supersaturated SMEDDS (s-SMEDDS)

Mechanism & Causality: Lipid-based formulations bypass dissolution rate-limited absorption entirely by presenting the drug in a pre-solubilized state[1]. An s-SMEDDS formulation utilizes a specific Hydrophilic-Lipophilic Balance (HLB) to spontaneously form nanodroplets (<50 nm) upon contact with gastric fluids[5][6].

SMEDDS S1 s-SMEDDS Pre-concentrate (Oil + Surfactants + API) S2 Aqueous Dispersion (Stomach pH 1.2) S1->S2 Ingestion S3 Microemulsion Formation (Droplets < 50 nm) S2->S3 Mild Agitation S4 Intestinal Transit (pH 6.8) S3->S4 Gastric Emptying S5 Lymphatic Uptake & Systemic Absorption S4->S5 Enhanced Permeability

Mechanism of s-SMEDDS microemulsion formation and intestinal absorption pathway.

Protocol 2.1: Preparation and Validation of s-SMEDDS
  • Excipient Blending: In a glass vial, combine Labrafac Lipophile WL 1349 (Oil, 30% w/w), Tween 80 (Surfactant, 45% w/w), and PEG 400 (Co-surfactant, 25% w/w). Rationale: This specific 1:3 ratio of Oil to Surfactant/Co-surfactant mixture provides the optimal interfacial tension reduction required for spontaneous microemulsification[1].

  • API Incorporation: Add 2-(Isobutylthio)-1H-benzimidazole (target loading: 40 mg/g) to the lipid mixture.

  • Thermal Solubilization: Vortex the mixture and heat gently in a sonicator bath at 50°C until the API is completely dissolved[5].

  • Self-Validation Step 1 (Precipitation Check): Centrifuge the pre-concentrate at 10,000 rpm for 15 minutes at ambient temperature. The absence of a visible pellet confirms complete, stable solubilization without metastable supersaturation.

  • Self-Validation Step 2 (Emulsification Efficiency): Dilute 1 mL of the s-SMEDDS formulation into 250 mL of 0.1 N HCl (pH 1.2) at 37°C under mild agitation (50 rpm). Measure the UV transmittance at 632 nm. A transmittance value of >95% confirms the formation of a transparent microemulsion (droplets <50 nm) rather than a cloudy, coarse emulsion.

Quantitative Data Summaries

The following tables summarize the expected physicochemical baseline of the API and the comparative performance metrics of the engineered formulations.

Table 1: Physicochemical Profile of 2-(Isobutylthio)-1H-benzimidazole

ParameterValue / CharacteristicFormulation Implication
Molecular Weight ~206.31 g/mol Highly permeable (BCS Class II/IV candidate).
LogP ~3.8Highly lipophilic; ideal for lipid-based carriers (SMEDDS).
pKa (Imidazole Nitrogen) ~4.5Soluble in stomach acid; precipitates in intestinal pH.
Aqueous Solubility (pH 6.8) < 10 µg/mLRequires amorphization or lipid solubilization for absorption.
Melting Point (

)
145°C – 155°CHigh lattice energy; prone to thermal degradation if melted.

Table 2: Comparative In Vitro Dissolution Metrics (pH 6.8 Phosphate Buffer)

Formulation Type% Released (15 min)% Released (60 min)6-Month Stability (40°C / 75% RH)
Crystalline API (Control) < 5%< 10%Physically Stable
HME Extrudate N/AN/AFailed (Extensive Chemical Degradation)
Acid-Assisted Spray-Dried ASD 85%95%Stable (No recrystallization detected)
s-SMEDDS 92%98%Phase Stable (No API precipitation)

References

  • Sawatdee, S., Atipairin, A., et al. (2019). Formulation Development of Albendazole-Loaded Self-Microemulsifying Chewable Tablets to Enhance Dissolution and Bioavailability. Pharmaceutics, 11(3), 134. URL:[Link]

  • Meena, A. K., et al. (2012). Formulation development of an albendazole self-emulsifying drug delivery system (SEDDS) with enhanced systemic exposure. Acta Pharmaceutica, 62(4), 563-580. URL:[Link]

  • Mukherjee, T., & Plakogiannis, F. M. (2010). Development and oral bioavailability assessment of a supersaturated self-microemulsifying drug delivery system (SMEDDS) of albendazole. Journal of Pharmacy and Pharmacology, 62(9), 1112-1120. URL:[Link]

  • Silangcruz, J., et al. (2024). Exploring Manufacturing Techniques for Enhancing the Solubility of Fenbendazole: A Comparative Study of Hot-Melt Extrusion, Spray Drying, and KinetiSol® Processing. 2024 PharmSci 360. URL:[Link]

  • Keleb, E., et al. (2016). Hot Melt Extrusion versus Spray Drying: Hot Melt Extrusion Degrades Albendazole. International Journal of Pharmaceutics, 514(1), 124-135. URL:[Link]

  • Swidan, S., et al. (2021). Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein. Pharmaceuticals (Basel), 14(2), 113. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Isobutylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-(Isobutylthio)-1H-benzimidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important benzimidazole derivative. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions to improve your experimental outcomes.

Question 1: Why is my yield of 2-(Isobutylthio)-1H-benzimidazole consistently low?

Low yields are a frequent issue stemming from several potential factors, from suboptimal reaction conditions to competing side reactions.

Possible Causes & Recommended Solutions:

  • Incomplete Deprotonation of 2-Mercaptobenzimidazole: The reaction proceeds via a nucleophilic substitution (SN2) mechanism, which requires the formation of a highly nucleophilic thiolate anion.[1] If the base is not strong enough or used in insufficient quantity, the concentration of the thiolate remains low, leading to a slow and incomplete reaction.

    • Solution: Ensure at least one molar equivalent of a suitable base is used. While strong bases like NaOH or KOH can be effective, they may promote side reactions (see Problem 2). A moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone is often a good starting point.[1] The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly enhance the reaction rate and yield, especially in two-phase systems.[1][2][3]

  • Suboptimal Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the nucleophilicity of the thiolate.

    • Solution: Polar aprotic solvents such as Dimethylformamide (DMF), acetone, or Dichloromethane (DCM) are generally preferred.[1][3] These solvents effectively solvate the cation of the base, leaving the thiolate anion more "naked" and nucleophilic.[1] Protic solvents like ethanol or water can solvate the thiolate anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.

  • Reaction Temperature and Time: Like most SN2 reactions, the rate is dependent on temperature. However, excessive heat can promote side reactions.

    • Solution: Many S-alkylation procedures for 2-mercaptobenzimidazole are effective at room temperature, particularly when using a phase-transfer catalyst.[1] If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be beneficial. It is crucial to monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation or side products from prolonged heating.

  • Poor Quality of Reactants: The purity of the starting materials, 2-mercaptobenzimidazole and isobutyl bromide, is essential.

    • Solution: Ensure 2-mercaptobenzimidazole is pure and dry. o-Phenylenediamine, a precursor, is susceptible to oxidation which can introduce colored impurities.[4] Isobutyl bromide should be free from its isomeric impurity, tert-butyl bromide, which would favor elimination over substitution.

Question 2: My NMR spectrum shows significant impurities. How can I identify and minimize the common N-alkylated side product?

The formation of N-alkylated and N,N'-dialkylated benzimidazoles is the most common side reaction pathway.[5]

Cause & Identification:

2-Mercaptobenzimidazole exists in a tautomeric equilibrium between the thione form and the thiol form. Both the sulfur and nitrogen atoms are potential nucleophiles. Under strongly basic conditions, the nitrogen atom of the benzimidazole ring can also be deprotonated, leading to competitive N-alkylation.

  • Identification: The primary side product is typically 1-isobutyl-2-(isobutylthio)-1H-benzimidazole. This can be identified by 1H NMR spectroscopy, where you would expect to see two distinct sets of signals corresponding to the two different isobutyl groups (one attached to sulfur and one to nitrogen), and by mass spectrometry, which would show a molecular ion peak corresponding to the addition of two isobutyl groups.

Strategies for Minimizing N-Alkylation:

  • Choice of Base: This is the most critical factor.

    • Solution: Use a milder base such as potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5] Milder bases are less likely to deprotonate the nitrogen atom, thus favoring S-alkylation.

  • Solvent System:

    • Solution: Employ aprotic solvents (e.g., acetone, THF, DCM). These solvents do not facilitate the proton transfer required for the tautomerization and deprotonation of the nitrogen atom as readily as protic solvents.[5]

  • Controlled Stoichiometry:

    • Solution: Using a limited quantity of the alkylating agent (isobutyl bromide) can help prevent dialkylation.[2][3] A stoichiometry of 1:1 or a slight excess of 2-mercaptobenzimidazole is recommended.

Question 3: I'm having difficulty purifying the final product. What are the best practices?

Purification can be challenging if the product has a similar polarity to the starting materials or side products.[4]

Possible Causes & Recommended Solutions:

  • Similar Polarity of Components: The desired product, 2-(isobutylthio)-1H-benzimidazole, may have an Rf value on TLC close to that of the starting 2-mercaptobenzimidazole or the N-alkylated side product.

    • Solution (Column Chromatography): Use a shallow solvent gradient during column chromatography. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. This will help to achieve better separation.

    • Solution (Acid-Base Extraction): Benzimidazoles are basic.[4] You can dissolve the crude product mixture in an organic solvent (like DCM or ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The desired product and other basic compounds will move to the aqueous layer. The aqueous layer can then be separated, neutralized with a base (e.g., NaHCO₃ or NaOH) to precipitate the product, which can then be extracted back into an organic solvent. This is an effective way to separate it from non-basic impurities.[4]

  • Presence of Colored Impurities: Oxidation of the o-phenylenediamine precursor or side reactions can lead to highly colored, persistent impurities.[4]

    • Solution (Activated Carbon): Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently for a few minutes, then filter it through a pad of Celite® to remove the carbon and the adsorbed impurities.[4]

    • Solution (Recrystallization): After initial purification, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is an excellent final step to obtain a highly pure, crystalline product.

Frequently Asked Questions (FAQs)

Question 1: What is the general reaction mechanism for the synthesis?

The synthesis of 2-(Isobutylthio)-1H-benzimidazole is a classic S-alkylation reaction that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The process involves two key steps:

  • Deprotonation: A base removes the acidic proton from the thiol group of 2-mercaptobenzimidazole, forming a potent sulfur nucleophile known as a thiolate anion.

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom of isobutyl bromide, displacing the bromide ion and forming the new carbon-sulfur bond.

SN2_Mechanism MBI 2-Mercaptobenzimidazole (Thiolate Anion) Deprotonation Deprotonation MBI->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation AlkylHalide Isobutyl Bromide Attack SN2 Attack AlkylHalide->Attack Deprotonation->Attack Forms Nucleophile Product 2-(Isobutylthio)-1H-benzimidazole Attack->Product Byproduct Salts (e.g., KBr, KHCO₃) Attack->Byproduct

Caption: S-alkylation reaction workflow.

Question 2: What are the critical parameters to control for optimal yield and purity?

Optimizing the synthesis requires careful control over several interconnected parameters. The table below summarizes the key variables and their typical impact.

ParameterRecommended ConditionRationale & Impact on Yield/Purity
Base K₂CO₃, NaHCO₃ (Mild)Favors selective S-alkylation and minimizes the formation of N-alkylated byproducts. Strong bases (NaOH, KOH) can increase N-alkylation.[5]
Solvent DMF, Acetone, DCM (Aprotic)Enhances the nucleophilicity of the thiolate anion, leading to faster reaction rates and higher yields. Protic solvents can reduce nucleophilicity.[1]
Catalyst Tetrabutylammonium Bromide (TBAB)A phase-transfer catalyst can dramatically increase the reaction rate, especially in biphasic systems, allowing for milder conditions and higher yields.[1][2]
Temperature Room Temperature to 60 °CBalances reaction rate with impurity formation. Higher temperatures can increase N-alkylation and degradation. Monitor by TLC.
Stoichiometry ~1:1 (MBI:Alkyl Halide)Using a large excess of the alkylating agent can lead to undesired N-alkylation and N,N'-dialkylation.[3]
Atmosphere Inert (Nitrogen or Argon)While not always essential, an inert atmosphere can prevent the oxidation of the o-phenylenediamine precursor, reducing colored impurities.[4]
Question 3: Can alternative alkylating agents be used instead of isobutyl bromide?

Yes, other alkylating agents can be used. The reactivity of alkyl halides in SN2 reactions generally follows the trend: R-I > R-Br > R-Cl.

  • Isobutyl Iodide: Would be more reactive than isobutyl bromide, potentially allowing for shorter reaction times or lower temperatures. However, it is also more expensive and may be less stable.

  • Isobutyl Chloride: Would be less reactive, likely requiring more forcing conditions (higher temperature, longer reaction time) to achieve a good yield.

  • Isobutyl Tosylate/Mesylate: These are excellent leaving groups and would be highly reactive, but they are typically prepared from the corresponding alcohol and are more expensive than the halides.

Question 4: How can I confirm the structure and purity of my final product?

A combination of standard spectroscopic and analytical techniques should be used:

  • 1H NMR: Look for the characteristic signals of the isobutyl group (a doublet for the two CH₃ groups, a multiplet for the CH, and a doublet for the CH₂ attached to the sulfur) and the aromatic protons of the benzimidazole ring. The disappearance of the S-H proton and the integration of the signals will confirm the structure.

  • 13C NMR: Confirm the number of unique carbon atoms, including the CH₂, CH, and CH₃ carbons of the isobutyl group and the aromatic and imidazole carbons.

  • FT-IR Spectroscopy: Look for the disappearance of the S-H stretching band from the starting material and the appearance of C-S stretching bands (typically in the 600-700 cm-1 range). The N-H stretch will still be present.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product by identifying the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+).

  • Thin-Layer Chromatography (TLC): Use TLC to assess the purity of the final product. A single spot under various solvent systems is a good indicator of high purity.

  • Melting Point: A sharp melting point that matches the literature value indicates high purity.

Detailed Experimental Protocols

Protocol 1: General Synthesis of 2-(Isobutylthio)-1H-benzimidazole

This protocol is a representative procedure based on common S-alkylation methods.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzimidazole (1.50 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).

  • Solvent Addition: Add 30 mL of anhydrous dimethylformamide (DMF).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add isobutyl bromide (1.20 mL, 1.51 g, 11.0 mmol, 1.1 eq) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent). The reaction is typically complete within 3-6 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into 100 mL of cold water. A precipitate will form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water.

  • Drying: Dry the crude product under vacuum to yield 2-(isobutylthio)-1H-benzimidazole. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent mixture. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica containing the product onto the top of the prepared column.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the eluent by adding ethyl acetate. A suggested gradient could be:

    • Hexane (2 column volumes)

    • 95:5 Hexane:Ethyl Acetate (4 column volumes)

    • 90:10 Hexane:Ethyl Acetate (until the product elutes)

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(isobutylthio)-1H-benzimidazole.

References

  • Wang, M.-L., & Wu, H.-M. (2008). KINETIC STUDY OF S-ALKYLATION OF 2-MERCAPTOBENZIMIDAZOLE CATALYZED BY TETRABUTYLAMMONIUM BROMIDE. Chemical Engineering Communications, 196(3), 336–353. [Link]

  • Abd Al-Kadhim, H. H., & Abd Al-Gahni, A. J. (2014). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Iraqi Journal of Science, 55(2B), 819-826. [Link]

  • Wang, M.-L., & Liu, Y.-C. (2008). Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium. Industrial & Engineering Chemistry Research, 47(7), 2170–2177. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-(Isobutylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-(Isobutylthio)-1H-benzimidazole in aqueous media. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to enable successful formulation and experimentation.

Understanding the Challenge: Physicochemical Properties of 2-(Isobutylthio)-1H-benzimidazole

2-(Isobutylthio)-1H-benzimidazole possesses a benzimidazole core, a heterocyclic aromatic structure, which contributes to its overall hydrophobicity. The addition of an isobutylthio group further increases its lipophilicity, leading to poor water solubility. This inherent low aqueous solubility can present significant hurdles in various experimental settings, from in vitro biological assays to preclinical formulation development.

PropertyValue/InformationSource(s)
Molecular Formula C11H14N2S[1]
Molecular Weight 222.31 g/mol [1]
Appearance Likely a solid at room temperatureInferred
pKa The benzimidazole ring has both acidic and basic properties. The N-H proton is weakly acidic, while the imine nitrogen is basic.[2][3][2][3]
LogP The octanol-water partition coefficient (LogP) is predicted to be high, indicating a preference for lipid environments over aqueous ones.Inferred
Aqueous Solubility Expected to be very low.Inferred

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common issues encountered when working with 2-(Isobutylthio)-1H-benzimidazole and provides actionable solutions.

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my biological assay.

This is a frequent problem known as "solvent shock." The rapid shift from a high-concentration organic solvent (like DMSO) to a predominantly aqueous environment causes the poorly soluble compound to crash out of solution.[4]

Solutions:

  • pH Adjustment: The benzimidazole moiety contains ionizable nitrogen atoms.[2] Altering the pH of your aqueous buffer can significantly impact the solubility of your compound.[5]

    • For weakly basic compounds: Lowering the pH of the buffer will protonate the basic nitrogen, forming a more soluble salt.[6][7]

    • For weakly acidic compounds: Increasing the pH will deprotonate the acidic proton, also forming a more soluble salt.[8]

    • Recommendation: Perform a simple pH-solubility profile to determine the optimal pH for your compound.

  • Use of Co-solvents: Introducing a water-miscible organic solvent into your aqueous buffer can increase the overall solubility of the compound.[9][10][11]

    • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[12][13]

    • Important Consideration: The concentration of the co-solvent must be compatible with your experimental system and not induce toxicity or off-target effects.[14]

  • Employ Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[15][16]

    • Examples: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamers are commonly used in pharmaceutical formulations.[9][17]

    • Mechanism: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell.[18] The poorly soluble drug partitions into the hydrophobic core, allowing it to be dispersed in the aqueous medium.[19]

Issue 2: Even with pH adjustment and co-solvents, I'm still seeing precipitation over the course of a long-term experiment.

This indicates that while you may have achieved initial solubilization, the solution is thermodynamically unstable, and the compound is slowly crashing out.

Solutions:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21][22] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment.[][24][25]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[25]

    • Benefit: The formation of an inclusion complex can significantly enhance the aqueous solubility and stability of the guest molecule.[20][26]

  • Solid Dispersions: This technique involves dispersing the drug in a solid matrix, often a hydrophilic polymer.[27][28][29] The drug is present in an amorphous state, which has a higher apparent solubility and faster dissolution rate compared to the crystalline form.[30][31][32]

    • Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are common carriers.[31][33]

    • Application: While more common for oral formulations, the principles of solid dispersions can be adapted for preparing concentrated stock solutions for in vitro use.

Visualizing the Workflow: A Decision-Making Diagram

The following diagram outlines a systematic approach to tackling the solubility challenges of 2-(Isobutylthio)-1H-benzimidazole.

Solubility_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Tier 1: Basic Formulation Strategies cluster_2 Tier 2: Advanced Formulation Strategies cluster_3 Final Outcome Start Start: Poorly Soluble 2-(Isobutylthio)-1H-benzimidazole Prep_DMSO Prepare High-Concentration DMSO Stock Solution Start->Prep_DMSO Dilute Dilute into Aqueous Buffer Prep_DMSO->Dilute Precipitation_Check Precipitation? Dilute->Precipitation_Check pH_Adjust Adjust pH of Buffer Precipitation_Check->pH_Adjust Yes Cosolvent Add Co-solvent (e.g., Ethanol, PEG) Precipitation_Check->Cosolvent Yes Surfactant Add Surfactant (e.g., Tween® 80) Precipitation_Check->Surfactant Yes Success Soluble and Stable Formulation Achieved Precipitation_Check->Success No Long_Term_Stability Long-Term Stability Issue? pH_Adjust->Long_Term_Stability Cosolvent->Long_Term_Stability Surfactant->Long_Term_Stability Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Long_Term_Stability->Cyclodextrin Yes Solid_Dispersion Prepare Solid Dispersion Long_Term_Stability->Solid_Dispersion Yes Long_Term_Stability->Success No Cyclodextrin->Success Solid_Dispersion->Success

Caption: A stepwise decision-making workflow for enhancing the solubility of 2-(Isobutylthio)-1H-benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to dissolve 2-(Isobutylthio)-1H-benzimidazole for creating a stock solution?

A1: Dimethyl sulfoxide (DMSO) is a highly effective and widely used solvent for preparing high-concentration stock solutions of poorly soluble compounds like benzimidazole derivatives for biological assays.[4] It is crucial to use fresh, high-quality DMSO to ensure complete dissolution.

Q2: How much DMSO is acceptable in my cell-based assay?

A2: The tolerance for DMSO varies significantly among different cell lines and assay types. As a general rule, the final concentration of DMSO in your assay should be kept at or below 0.5%, and ideally below 0.1%, to minimize the risk of solvent-induced toxicity or artifacts.[4]

Q3: Can I combine different solubility enhancement techniques?

A3: Yes, and it is often beneficial to do so. For instance, you can use a combination of pH adjustment and a co-solvent.[34] The combined effect can be additive or even synergistic, allowing you to use lower concentrations of each individual excipient.[35]

Q4: Are there any specific safety precautions I should take when working with these solubilizing agents?

A4: Always consult the Material Safety Data Sheet (MSDS) for each excipient you use. While many common co-solvents and surfactants are generally considered safe for laboratory use, some may have specific handling requirements or potential hazards.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Formulation

This protocol describes the preparation of a 10 mM stock solution of 2-(Isobutylthio)-1H-benzimidazole in a pH-adjusted buffer.

Materials:

  • 2-(Isobutylthio)-1H-benzimidazole powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Sterile, high-purity water

  • pH meter

Procedure:

  • Prepare a 100 mM primary stock solution: Dissolve an appropriate amount of 2-(Isobutylthio)-1H-benzimidazole in 100% DMSO to achieve a concentration of 100 mM. Ensure complete dissolution by gentle vortexing or sonication.

  • Prepare a pH-adjusted buffer: Start with your standard aqueous buffer (e.g., PBS at pH 7.4). In a separate container, take a known volume of this buffer and slowly add 1 M HCl dropwise while monitoring the pH until the desired acidic pH is reached (e.g., pH 4.0).

  • Prepare the final formulation: Add the 100 mM primary DMSO stock solution to the pH-adjusted buffer to achieve the desired final concentration (e.g., for a 10 mM final solution, add 1 part of the 100 mM stock to 9 parts of the pH-adjusted buffer).

  • Final pH check: After mixing, verify the final pH of the formulation and adjust if necessary.

  • Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and after a set period (e.g., 1 hour, 24 hours) at the intended storage temperature.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol details the preparation of a 2-(Isobutylthio)-1H-benzimidazole formulation using HP-β-CD to enhance solubility.

Materials:

  • 2-(Isobutylthio)-1H-benzimidazole powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, high-purity water

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare the HP-β-CD solution: Dissolve a calculated amount of HP-β-CD in high-purity water to achieve the desired concentration (e.g., 10% w/v). Stir until the HP-β-CD is fully dissolved.

  • Add the compound: While stirring the HP-β-CD solution, slowly add the powdered 2-(Isobutylthio)-1H-benzimidazole.

  • Complexation: Continue stirring the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.

  • Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm syringe filter to remove it.

  • Determine Concentration: The final concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by HPLC-UV).

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations - Lubrizol. (2022, March 29).
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC. (n.d.).
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
  • Solid dispersions: A technology for improving bioavailability - MedCrave online. (2019, July 2).
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. (n.d.).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Solubility Concerns: API and Excipient Solutions - American Pharmaceutical Review. (2015, September 30).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • A Review on Solid Dispersion: A Technology for improving bioavailability. - International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, July 15).
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
  • Enhancement of Oral Bioavailability and Solid Dispersion: A Review - Journal of Applied Pharmaceutical Science. (2011, September 10).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (2023, September 15).
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022, April 19).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. (2026, January 16).
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. (2020, December 7).
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (2020, April 25).
  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability - Asian Journal of Pharmaceutics. (2023, December 21).
  • API Solubility: Key Factor in Oral Drug Bioavailability - BOC Sciences. (n.d.).
  • Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays - Benchchem. (n.d.).
  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.).
  • comparative study of different approaches used for solubility enhancement of poorly water. (n.d.).
  • Parenteral solution formulations for poorly water-soluble APIs - Harpago CDMO. (n.d.).
  • PH adjustment: Significance and symbolism. (2026, January 7).
  • Solubilizing Excipients in Oral and Injectable Formulations - Kinam Park. (2003, November 5).
  • (PDF) Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability - ResearchGate. (2025, March 4).
  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. (2020, June 10).
  • 2-(Isobutylthio)-1H-benzimidazole. (n.d.).
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (n.d.).
  • Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF - ResearchGate. (n.d.).
  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2025, December 20).
  • Combined effect of complexation and pH on solubilization - PubMed - NIH. (n.d.).
  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities - Impactfactor. (2024, March 25).
  • An In-depth Technical Guide on the Chemical Properties of 2-(benzylthio)-1H-benzimidazole - Benchchem. (n.d.).
  • 1-isopropyl-1h-benzimidazole-2-thiol Properties - EPA. (n.d.).
  • Benzimidazole - Wikipedia. (n.d.).
  • 1H-Benzimidazole, 2-(methylthio)- - the NIST WebBook. (n.d.).
  • 2-Benzylthiobenzimidazole | C14H12N2S | CID 416770 - PubChem - NIH. (n.d.).

Sources

Technical Support Center: Minimizing Side Products in Benzimidazole S-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, to your dedicated resource for overcoming the common challenges in the S-alkylation of benzimidazoles. This guide is structured to provide direct, actionable solutions to the specific issues you may encounter during your experiments. We will delve into the causality behind these challenges and provide field-proven strategies to ensure the regioselective synthesis of your target S-alkylated benzimidazole derivatives.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the S-alkylation of 2-mercaptobenzimidazoles and related scaffolds.

Question 1: My reaction yields a mixture of S-alkylated and N-alkylated products. How can I improve the selectivity for S-alkylation?

Answer:

This is the most common challenge and arises from the ambident nucleophilic nature of the 2-mercaptobenzimidazole scaffold. Both the sulfur and nitrogen atoms can act as nucleophiles. The key to achieving high S-selectivity lies in carefully controlling the reaction conditions to favor the kinetic product (S-alkylation) over the thermodynamic product (N-alkylation).

Root Cause Analysis:

  • Tautomerism: 2-Mercaptobenzimidazole exists in a tautomeric equilibrium between the thione and thiol forms.[1][2] The thione form presents a nucleophilic nitrogen, while the thiol form has a nucleophilic sulfur.

  • Basicity and Nucleophilicity: While the sulfur atom is generally a softer and more potent nucleophile, deprotonation of the N-H bond by a strong base significantly increases the nucleophilicity of the nitrogen, leading to competitive N-alkylation.[3]

Strategic Solutions:

  • Choice of Base: This is the most critical parameter.

    • Favor S-Alkylation: Employ milder bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[3] These bases are strong enough to facilitate the reaction, likely by deprotonating the more acidic thiol tautomer, but are less likely to deprotonate the benzimidazole nitrogen.

    • Avoid Strong Bases: Strong bases such as sodium hydride (NaH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) should be used with caution as they can significantly increase the rate of N-alkylation.[3][4]

  • Solvent System: The polarity of the solvent plays a crucial role.

    • Promote S-Alkylation: Non-polar aprotic solvents like toluene or dichloromethane (DCM) are recommended.[3] These solvents do not solvate the nucleophiles as strongly, allowing the inherently higher nucleophilicity of the sulfur to dominate.

    • Phase-Transfer Catalysis (PTC): An excellent strategy for enhancing S-selectivity is the use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), in a biphasic system (e.g., toluene/water).[5] The PTC facilitates the transfer of the thiolate anion to the organic phase for reaction, while minimizing the presence of the deprotonated nitrogen species in the reactive phase.[5]

  • Temperature Control:

    • Lower reaction temperatures generally favor the kinetically controlled S-alkylation product. Running the reaction at room temperature or even 0 °C can significantly suppress the formation of the N-alkylated side product.

Question 2: I am observing significant amounts of a dialkylated product. What is its structure and how can I prevent its formation?

Answer:

The formation of a dialkylated product is a strong indicator of over-alkylation. In the context of 2-mercaptobenzimidazole, this typically results in an N,S-dialkylated product, such as 1-alkyl-2-(alkylthio)-1H-benzimidazole.[3][6] Under more forcing conditions, N,N'-dialkylation can also occur.[3]

Root Cause Analysis:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent is the most common cause.

  • High Reactivity of the Mono-S-Alkylated Product: The initial S-alkylated product still possesses a nucleophilic nitrogen atom that can be deprotonated and undergo a second alkylation.

Strategic Solutions:

  • Stoichiometry Control:

    • Carefully control the stoichiometry of your reactants. Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the alkylating agent relative to the 2-mercaptobenzimidazole.[7]

  • Slow Addition of the Alkylating Agent:

    • Add the alkylating agent dropwise or via a syringe pump to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting material over the mono-alkylated product.[7]

  • Reaction Monitoring:

    • Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of tautomerism in the S-alkylation of benzimidazoles?

The tautomeric equilibrium between the thione and thiol forms of 2-mercaptobenzimidazole is fundamental to understanding its reactivity.[1][2] The thiol form is essential for the desired S-alkylation pathway. Reaction conditions that favor the presence of the thiol tautomer, or more accurately, the generation of the thiolate anion, will lead to higher yields of the S-alkylated product.

Q2: Can I use a one-pot method for the synthesis and subsequent S-alkylation of 2-mercaptobenzimidazole?

While one-pot syntheses are attractive for their efficiency, they can be challenging for this specific transformation due to the need for precise control over reaction conditions to avoid side products. It is generally recommended to synthesize and purify the 2-mercaptobenzimidazole first before proceeding with the S-alkylation step.[10]

Q3: My desired S-alkylated product appears to be unstable during workup or purification. What could be the cause?

Some S-alkylated benzimidazole derivatives can be susceptible to hydrolysis or rearrangement, especially under acidic or strongly basic conditions. It is advisable to perform aqueous workups with neutral or mildly basic solutions (e.g., saturated sodium bicarbonate solution) and to use neutral conditions for chromatographic purification.

Visualizing Reaction Pathways

The following diagram illustrates the competing pathways in the alkylation of 2-mercaptobenzimidazole.

G cluster_0 Starting Material & Intermediates cluster_1 Products 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole Thiolate Anion Thiolate Anion 2-Mercaptobenzimidazole->Thiolate Anion Mild Base (e.g., K2CO3) Benzimidazolide Anion Benzimidazolide Anion 2-Mercaptobenzimidazole->Benzimidazolide Anion Strong Base (e.g., NaH) S-Alkylated Product S-Alkylated Product Thiolate Anion->S-Alkylated Product + R-X (Desired Pathway) N-Alkylated Product N-Alkylated Product Benzimidazolide Anion->N-Alkylated Product + R-X (Side Reaction) N,S-Dialkylated Product N,S-Dialkylated Product S-Alkylated Product->N,S-Dialkylated Product + R-X, Base (Over-alkylation)

Caption: Competing pathways in benzimidazole alkylation.

Optimized Protocol for Selective S-Alkylation

This protocol is designed to maximize the yield of the S-alkylated product while minimizing N-alkylation and dialkylation.

Materials:

  • 2-Mercaptobenzimidazole (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.05 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Toluene

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzimidazole (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add toluene and a minimal amount of deionized water to create a biphasic system.

  • Addition of Alkylating Agent: Begin vigorous stirring and add the alkyl halide (1.05 eq) dropwise to the mixture at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, add deionized water to dissolve the inorganic salts. Separate the organic layer, and extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary: Impact of Reaction Conditions

The following table summarizes the expected outcomes based on the choice of reaction parameters, compiled from established chemical principles and literature.[3][5]

Parameter Condition Favoring S-Alkylation Condition Favoring N-Alkylation Rationale
Base Mild (e.g., K₂CO₃, NaHCO₃)Strong (e.g., NaH, NaOH)Mild bases selectively deprotonate the more acidic thiol, while strong bases deprotonate the nitrogen, increasing its nucleophilicity.[3]
Solvent Non-polar aprotic (e.g., Toluene, DCM)Polar aprotic (e.g., DMF, DMSO)Polar solvents can stabilize the benzimidazolide anion, promoting N-alkylation.
Catalyst Phase-Transfer Catalyst (e.g., TBAB)NonePTC facilitates the reaction of the thiolate anion in the organic phase, enhancing S-selectivity.[5]
Temperature Low (0 °C to Room Temp)ElevatedHigher temperatures can overcome the activation energy barrier for the thermodynamically favored N-alkylation.

References

  • Srivastava, P., et al. (2019). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. bioRxiv. Available at: [Link]

  • Reddy, K. K., & Rao, N. V. S. (1966). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 64(2), 141-145. Available at: [Link]

  • Singh, P., & Paul, K. (2022). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 12(31), 20084-20092. Available at: [Link]

  • Wang, M.-L., & Kumar, S. (2008). KINETIC STUDY OF S-ALKYLATION OF 2-MERCAPTOBENZIMIDAZOLE CATALYZED BY TETRABUTYLAMMONIUM BROMIDE. Journal of the Chinese Chemical Society, 55(5), 1084-1093. Available at: [Link]

  • Farooq, U., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Medicinal Chemistry Research, 27(10), 2358-2372. Available at: [Link]

  • An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. (2011). AGRIS. Available at: [Link]

  • Grimmett, M. R., & Hartshorn, S. R. (1993). Heterocyclic Ambident Nucleophiles. V. Alkylation of Benzimidazoles. Australian Journal of Chemistry, 46(8), 1223-1237. Available at: [Link]

  • The synthesis of benzimidazole derivatives. R is the alkyl group:... (2019). ResearchGate. Available at: [Link]

  • Aly, A. A., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(1), 12. Available at: [Link]

  • Alkylation reaction method of benzimidazoles compounds. (2008). Google Patents.
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2023). Beilstein Journals. Available at: [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Claramunt, R. M., et al. (2015). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 20(12), 22145-22156. Available at: [Link]

  • Improved Method of S-Alkylation of 2-Mercaptobenzimidazole Derivatives with Trialkylphosphite. (2012). ResearchGate. Available at: [Link]

  • Solid supported synthesis of 2-mercaptobenzimidazole derivatives using microwaves. (2008). ResearchGate. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Organic Letters, 16(14), 3732-3735. Available at: [Link]

  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2014). Iraqi Journal of Science. Available at: [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). Future Medicinal Chemistry. Available at: [Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • El Ouasif, L., et al. (2019). Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities. Journal of Chemistry. Available at: [Link]

  • Optimization of the alkylation reaction. Reaction conditions were... (2018). ResearchGate. Available at: [Link]

  • Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. (2012). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. (2022). Trade Science Inc. Available at: [Link]

  • Alkylation at 1st position of benzimidazole. (2013). ResearchGate. Available at: [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Available at: [Link]

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2023). MDPI. Available at: [Link]

  • Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. (2020). International Journal of Medical Research and Health Sciences. Available at: [Link]

  • Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. (2021). Synthetic Communications. Available at: [Link]

Sources

Technical Support Center: Stability of 2-(Isobutylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 2-(Isobutylthio)-1H-benzimidazole . It is structured to address stability concerns, specifically under acidic conditions, which are common in HPLC analysis, synthetic workups, and metabolic studies.

Topic: Acid Stability & Degradation Dynamics Compound Type: Benzimidazole Thioether (Alkylthio-benzimidazole) Primary Audience: Medicinal Chemists, Analytical Scientists, Process Chemists

Part 1: Executive Technical Summary

2-(Isobutylthio)-1H-benzimidazole (CAS: 51290-77-8) exhibits a bimodal stability profile in acidic media. Unlike its sulfoxide derivatives (e.g., proton pump inhibitors like Lansoprazole), the thioether linkage is thermodynamically robust against mild acid hydrolysis. However, under specific "stress" conditions—such as high temperature combined with strong mineral acids or the presence of oxidative contaminants—degradation pathways become kinetically significant.

Key Stability Metrics:

  • pH 1–3 (Ambient): High Stability (>98% recovery over 24h).

  • pH < 1 (Heated): Susceptible to S-dealkylation and hydrolysis.

  • Oxidative Sensitivity: Moderate.[1] Acidic conditions can catalyze oxidation if peroxides are present in solvents.

Part 2: Chemical Stability & Degradation Mechanism[2]

Expert Insight: The Mechanism of Instability

Users often confuse the stability of the thioether with the sulfoxide. The thioether is the stable precursor. In acidic media, the benzimidazole nitrogen (N3) protonates (


), forming a benzimidazolium cation. This positive charge generally protects  the ring from nucleophilic attack. However, under forcing conditions, two primary degradation pathways emerge.[2]
Pathway A: Acid-Catalyzed S-Dealkylation (Hydrolysis)

In strong mineral acids (e.g., 6M HCl, reflux), the sulfur atom can be protonated, making the isobutyl group a leaving group (as a carbocation or via


 attack by water). This yields 2-Mercaptobenzimidazole (2-MBI)  and isobutyl alcohol (or isobutyl chloride).
Pathway B: Oxidative Degradation (Pseudo-Acid Instability)

Acidic conditions lowers the oxidation potential of the sulfur. If the medium contains dissolved oxygen or trace peroxides (common in aged THF or ethers), the thioether rapidly oxidizes to the Sulfoxide and subsequently the Sulfone .

Visualization: Degradation Pathways

The following diagram illustrates the competing pathways. Note that Pathway A requires high energy (Heat/Strong Acid), while Pathway B can occur at room temperature if oxidants are present.

DegradationPathways Compound 2-(Isobutylthio)-1H-benzimidazole (Protonated Form) MBI 2-Mercaptobenzimidazole (Degradant A) Compound->MBI Hydrolysis (Strong Acid + Heat) Isobutyl Isobutyl Alcohol/Chloride Compound->Isobutyl Sulfoxide Sulfoxide Derivative (Degradant B) Compound->Sulfoxide Oxidation (Acid + Peroxides/O2) Sulfone Sulfone Derivative (Degradant C) Sulfoxide->Sulfone Further Oxidation

Figure 1: Competing degradation pathways for 2-(Isobutylthio)-1H-benzimidazole. Red path indicates hydrolysis (extreme acid); Yellow path indicates oxidation (contaminant-driven).

Part 3: Troubleshooting Guide (Q&A)

Scenario 1: HPLC Anomalies

Q: I see a "ghost peak" eluting earlier than my main peak in acidic mobile phase (0.1% TFA). Is my compound hydrolyzing?

A: It is unlikely to be hydrolysis at room temperature in 0.1% TFA.

  • Diagnosis: The earlier eluting peak is most likely the Sulfoxide (oxidation product), which is more polar.

  • Root Cause: Check your acetonitrile or methanol quality. Aged solvents often accumulate peroxides. Acidic conditions catalyze the oxidation of the thioether by these peroxides.

  • Solution: Use fresh, HPLC-grade solvents. Add an antioxidant (e.g., 0.05% BHT) or EDTA to the mobile phase if the problem persists.

Scenario 2: Synthesis Workup

Q: Can I use 1M HCl to wash the organic layer during extraction?

A: Yes, but with caution regarding solubility, not degradation.

  • Risk: 2-(Isobutylthio)-1H-benzimidazole will protonate and partition into the aqueous layer as the hydrochloride salt. You will lose your product to the aqueous waste.

  • Correct Protocol: If you must remove basic impurities, use a weak acid (e.g., 5% citric acid) or ensure the pH is controlled to keep the benzimidazole deprotonated (pH > 7) if you want it in the organic layer. If you intend to form the salt, 1M HCl is safe regarding chemical stability, provided you do not heat it.

Scenario 3: Storage

Q: My sample turned yellow after a week in 0.1 N HCl solution.

A: Yellowing indicates the formation of 2-Mercaptobenzimidazole (2-MBI) or oxidative coupling products (disulfides).

  • Mechanism: While the thioether is stable, prolonged storage in aqueous acid—especially if exposed to light—can drive slow hydrolysis or photo-oxidation.

  • Recommendation: Store standard solutions in acetonitrile/water mixtures rather than pure aqueous acid. Keep at 4°C and protected from light (amber vials).

Part 4: Experimental Protocols

Protocol A: Forced Degradation Study (Acid Hydrolysis)

To validate the stability limits of your specific batch, perform this stress test.

Reagents:

  • Stock Solution: 1 mg/mL 2-(Isobutylthio)-1H-benzimidazole in Methanol.

  • Stressor: 1.0 N HCl.

  • Neutralizer: 1.0 N NaOH.

Workflow:

  • Preparation: Mix 1 mL Stock Solution + 1 mL 1.0 N HCl in a 5 mL volumetric flask.

  • Stress: Heat at 60°C for 4 hours. (Note: Room temp will likely show <1% degradation).

  • Quench: Cool to RT, add 1 mL 1.0 N NaOH, dilute to volume with Mobile Phase.

  • Analysis: Inject on HPLC.

    • Pass Criteria: Recovery > 95%.

    • Fail Criteria: Appearance of peak at RRT ~0.4 (2-Mercaptobenzimidazole).

Protocol B: HPLC Troubleshooting Decision Tree

Use this logic flow to diagnose impurity peaks.

Troubleshooting Start Issue: Extra Peak Detected CheckRT Check Retention Time (RT) Start->CheckRT EarlyEluter Peak Elutes BEFORE Main Peak? CheckRT->EarlyEluter LateEluter Peak Elutes AFTER Main Peak? CheckRT->LateEluter Oxidation Suspect: S-OXIDATION (Sulfoxide) Cause: Peroxides in solvent EarlyEluter->Oxidation Yes (More Polar) Hydrolysis Suspect: HYDROLYSIS (2-MBI) Cause: Strong Acid/Heat EarlyEluter->Hydrolysis Yes (Very Polar) Dimer Suspect: DISULFIDE DIMER Cause: Base/Air Oxidation LateEluter->Dimer Yes (Non-polar) caption Figure 2: HPLC Diagnostic Logic for Thioether Degradants

Part 5: Quantitative Data Summary

The following table summarizes the expected stability based on structural analogues (benzyl/alkyl-thiobenzimidazoles) and general benzimidazole chemistry.

ConditionDurationTemperatureExpected RecoveryMajor Degradant
0.1 N HCl 24 Hours25°C> 99.5% None
1.0 N HCl 4 Hours60°C~ 95-98% 2-Mercaptobenzimidazole
1.0 N NaOH 4 Hours60°C> 99% None (Base Stable)
3% H₂O₂ 1 Hour25°C< 50% Sulfoxide / Sulfone
UV Light 24 HoursAmbient~ 90% Radical degradation products

Note: Data derived from general reactivity profiles of 2-alkylthiobenzimidazoles.

References

  • BenchChem. Technical Support Center: Enhancing the Stability of 2-(Benzylthio)-1H-Benzimidazole Derivatives. (Accessed 2025).[2][3][4] Provides comparative degradation pathways for benzyl-thio analogues, applicable to isobutyl variants.

  • Narasimhan, G., et al. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry, 2024.[1] Discusses the synthesis and general stability of 2-substituted benzimidazoles.

  • Joseph, V. B., et al. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid.[5] Journal of the Chemical Society, Perkin Transactions 2, 1992.[5] Elucidates the acid-catalyzed hydrolysis mechanisms relevant to thio-linkages in nitrogen heterocycles.

  • Jain, A., et al. Enhanced photocatalytic degradation of 2-thiobenzimidazole. New Journal of Chemistry, 2016. Details the oxidative degradation pathways (sulfoxide/sulfone formation) which compete with hydrolysis.

Sources

Technical Support Center: Troubleshooting & Degradation Pathways of 2-(Isobutylthio)-1H-benzimidazole in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-(Isobutylthio)-1H-benzimidazole (CAS: 75080-14-7) is a critical thioether building block widely utilized by researchers and drug development professionals in the synthesis of active pharmaceutical ingredients (APIs). However, its thioether moiety and benzimidazole core make it susceptible to specific degradation pathways in solution.

This guide provides authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols to help you manage its chemical stability and ensure the integrity of your experimental data.

Section 1: Core Degradation Pathways (Mechanistic FAQs)

Q1: What are the primary degradation pathways of 2-(Isobutylthio)-1H-benzimidazole in aqueous and organic solutions? Expertise & Causality: The degradation of thioether benzimidazoles is predominantly driven by the electron-rich nature of the sulfur atom and the acid-base properties of the imidazole nitrogen. There are three main pathways:

  • Oxidation (Primary): The thioether sulfur is highly susceptible to oxidation by dissolved oxygen (O₂), peroxides, or trace transition metals. It sequentially oxidizes to 2-(isobutylsulfinyl)-1H-benzimidazole (sulfoxide, +16 Da) and 2-(isobutylsulfonyl)-1H-benzimidazole (sulfone, +32 Da). This mirrors the well-documented oxidation processes of related thioether benzimidazole intermediates used in the synthesis of proton pump inhibitors[1].

  • Hydrolytic Cleavage: In highly acidic environments (pH < 2), protonation of the benzimidazole nitrogen increases the electrophilicity of the C2 carbon, promoting nucleophilic attack by water. This leads to C-S bond cleavage, yielding 1H-benzimidazole-2-thione (which exists in tautomeric equilibrium with the thiol form) and isobutanol[2].

  • Photodegradation: Exposure to UV/Visible light can induce photophysical changes and degradation, often associated with the generation of reactive oxygen species (ROS) and radical intermediates[3].

Pathway IBTBZ 2-(Isobutylthio)-1H-benzimidazole (Parent Thioether) Sulfoxide 2-(Isobutylsulfinyl)-1H-benzimidazole (+16 Da, Sulfoxide) IBTBZ->Sulfoxide ROS / O2 (Oxidation) Thiol 1H-Benzimidazole-2-thione (C-S Cleavage) IBTBZ->Thiol Acidic pH / H2O (Hydrolysis) Radical Photolytic Radicals (Yellowing & ROS) IBTBZ->Radical UV/Vis Light (Photodegradation) Sulfone 2-(Isobutylsulfonyl)-1H-benzimidazole (+32 Da, Sulfone) Sulfoxide->Sulfone Excess ROS (Over-oxidation)

Degradation pathways of 2-IBTBZ via oxidation, hydrolysis, and photolysis.

Q2: Why does my 2-IBTBZ solution turn yellow over time under ambient light, and how does it affect my assays? Expertise & Causality: The yellowing of the solution is a classic indicator of photolytic degradation. UV/Vis light triggers the formation of benzimidazole-2-thione and complex radical intermediates. These degradation products have extended conjugated systems compared to the parent thioether, shifting their absorption spectra into the visible region (400-450 nm). Troubleshooting: Always store solutions in amber vials. If yellowing occurs, discard the solution, as the presence of radical scavengers or thione byproducts will severely interfere with downstream transition-metal-catalyzed coupling reactions or biological assays.

Section 2: Troubleshooting Experimental Anomalies

Q3: How can I prevent premature oxidation of 2-IBTBZ during long-term storage or reaction setups? Expertise & Causality: Oxidation is often catalyzed by trace metal impurities (e.g., Cu²⁺, Fe³⁺) in solvents or glassware, which facilitate the reduction of dissolved O₂ to reactive oxygen species (ROS). Self-Validating Solution:

  • Solvent Degassing: Sparge all solvents with ultra-pure Argon or Nitrogen for 15 minutes prior to dissolution.

  • Chelation: Add a trace amount of EDTA (0.1 mM) to aqueous buffers to sequester catalytic metal ions.

  • Antioxidants: For non-interfering assays, the addition of 0.01% BHT (Butylated hydroxytoluene) can quench radical propagation.

Q4: My LC-MS shows a +16 Da and +32 Da mass shift. How do I definitively distinguish between the sulfoxide and sulfone degradation products? Expertise & Causality: The +16 Da peak corresponds to the sulfoxide, while the +32 Da peak is the sulfone. Chromatographic Trustworthiness: On a standard Reverse-Phase C18 column, the polarity order dictates the elution. The sulfoxide is the most polar due to the highly polarized S=O bond and will elute first. The sulfone, despite having two oxygens, has a more balanced dipole and is less polar than the sulfoxide, eluting second. The parent thioether is the most lipophilic and elutes last. MS/MS Validation: The sulfoxide will show a characteristic neutral loss of 16 Da (loss of oxygen) or 56 Da (loss of isobutylene via McLafferty-type rearrangement) in positive ESI mode.

Section 3: Quantitative Data & Kinetic Stability Profiles

To assist in experimental planning, the following table summarizes the degradation kinetics of 2-IBTBZ under standard ICH-aligned stress conditions.

Stress ConditionReagent/EnvironmentTemperatureTime to 10% Degradation (t₉₀)Primary Degradant
Oxidative 3% H₂O₂ in MeOH25°C< 2 hoursSulfoxide (+16 Da)
Acidic 0.1 M HCl60°C14 hoursBenzimidazole-2-thione
Basic 0.1 M NaOH60°C> 72 hoursStable (Minimal degradation)
Photolytic UV Light (254 nm)25°C6 hoursRadical dimers / Thione
Thermal Aqueous Buffer (pH 7)80°C48 hoursSulfoxide (trace O₂ driven)

Section 4: Standardized Methodologies

Protocol: Forced Degradation and Stability-Indicating LC-MS Assay

This self-validating protocol ensures that any degradation observed is a true chemical event and not an analytical artifact generated during the measurement process.

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 2-IBTBZ in HPLC-grade Acetonitrile.

  • Dilute to 0.1 mg/mL using a 50:50 mixture of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 6.8).

  • Causality: Ammonium acetate is volatile and MS-compatible, preventing ion suppression while maintaining a neutral pH to prevent acid-catalyzed artifactual degradation in the autosampler.

Step 2: Stress Application (Oxidative Example)

  • Transfer 1 mL of the 0.1 mg/mL solution to a 2 mL HPLC vial.

  • Add 50 µL of 3% v/v H₂O₂.

  • Incubate at 25°C for exactly 4 hours.

Step 3: Reaction Quenching (Critical Step)

  • Causality: Failure to quench the reaction will lead to continued oxidation inside the autosampler, skewing kinetic data.

  • Add 50 µL of 10% Sodium Thiosulfate (Na₂S₂O₃) to neutralize residual H₂O₂.

  • Filter through a 0.22 µm PTFE syringe filter.

Step 4: LC-MS/MS Analysis

  • Column: C18 (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ mode, scanning m/z 100-500. Monitor m/z 207 (Parent), 223 (Sulfoxide), and 239 (Sulfone).

Workflow Prep 1. Sample Preparation (1 mg/mL in MeOH/H2O) Stress 2. Stress Conditions (Acid, Base, H2O2, Light) Prep->Stress Quench 3. Quenching & Filtration (Neutralize, 0.22µm filter) Stress->Quench Analysis 4. LC-MS/MS Analysis (C18, Gradient Elution) Quench->Analysis Data 5. Data Interpretation (Mass Shift & Kinetics) Analysis->Data

Standardized workflow for forced degradation and LC-MS analysis of 2-IBTBZ.

References

  • EP0724582B1 - Preparation of omeprazole and lansoprazole and intermediates useful therein. Google Patents.
  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. MDPI.
  • Influence of Sulfur Oxidation States on the Photophysical Properties of Naphthalimide-Based Donor-Acceptor Systems. ResearchGate.

Sources

Phase Transfer Catalysis (PTC) Optimization for Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center & Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the functionalization of benzimidazole scaffolds. Benzimidazoles are privileged pharmacophores, and Phase-Transfer Catalysis (PTC) offers a highly efficient, mild alternative to traditional strong-base (e.g., NaH) methodologies[1].

By operating in a biphasic system, PTC minimizes volatile organic compound (VOC) usage, prevents substrate degradation, and simplifies scale-up. However, biphasic kinetics introduce unique mass-transfer and interfacial challenges. This guide provides a self-validating protocol, mechanistic insights, and field-proven troubleshooting strategies to ensure your N-alkylation and S-alkylation workflows succeed.

Mechanistic Workflow: Starks' Extraction Cycle

To troubleshoot PTC, one must first understand the causality of the biphasic cycle. The reaction does not occur in the bulk aqueous phase; it relies entirely on the continuous shuttling of reactive anions across the liquid-liquid interface.

PTC_Workflow cluster_aqueous Aqueous Phase (Alkaline) cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase (Solvent) A1 Benzimidazole (BzH) + KOH A2 Benzimidazolide Anion (Bz⁻ K⁺) A1->A2 Deprotonation I1 Ion Exchange with PTC (Q⁺X⁻) Bz⁻ K⁺ + Q⁺X⁻ → Bz⁻ Q⁺ + K⁺X⁻ A2->I1 O1 Lipophilic Ion Pair [Bz⁻ Q⁺] I1->O1 O2 Nucleophilic Attack + R-X (Alkyl Halide) O1->O2 O3 N-Alkyl Benzimidazole (Product) O2->O3 - Q⁺X⁻ O3->I1 Catalyst (Q⁺X⁻) Recycling

Starks' Extraction Mechanism for Benzimidazole PTC N-Alkylation.

Standard Operating Procedure: Self-Validating PTC N-Alkylation

This baseline protocol utilizes Tetrabutylammonium bromide (TBAB) and is designed to be self-validating; each step includes a mechanistic checkpoint to ensure the system is operating correctly.

Materials: 2-Substituted benzimidazole (1.0 eq), Alkyl halide (1.1-1.2 eq), 30% aqueous KOH, TBAB (1-5 mol%), Toluene or Dichloromethane (DCM)[1].

  • Step 1: Substrate Dissolution. Dissolve 1.0 eq of the benzimidazole derivative in the organic solvent (e.g., toluene, 5 mL/mmol)[2].

    • Causality: Benzimidazoles have poor aqueous solubility. The organic phase acts as the primary reservoir for the substrate and the final product, preventing premature hydrolysis of the alkyl halide.

  • Step 2: Base Addition. Add an equal volume of 30% aqueous KOH solution to the reaction flask[1].

    • Causality: The highly alkaline aqueous phase deprotonates the benzimidazole at the liquid-liquid interface, generating the water-soluble benzimidazolide anion.

  • Step 3: Catalyst Introduction. Add 1-5 mol% of TBAB to the biphasic mixture[2].

    • Causality: The lipophilic tetrabutylammonium cation (Q⁺) undergoes ion exchange with the benzimidazolide anion at the interface. This forms a lipophilic ion pair that is ferried into the organic phase, overcoming the phase barrier[3].

  • Step 4: Alkylating Agent Addition. Maintain at room temperature (or cool to 0 °C if highly exothermic), then add 1.2 eq of the alkyl halide dropwise[1].

    • Causality: Dropwise addition controls the local concentration of the electrophile, minimizing polyalkylation side reactions and thermal degradation of the catalyst.

  • Step 5: High-Shear Agitation. Stir the biphasic mixture vigorously (e.g., >800 rpm) for 4-6 hours[1].

    • Causality: PTC kinetics are strictly dependent on the interfacial surface area. Vigorous stirring creates a micro-emulsion, maximizing the contact area between the aqueous and organic phases for efficient ion exchange[2].

  • Step 6: Workup and Phase Separation. Stop stirring and allow the phases to separate. Extract the aqueous layer with DCM, combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate[1].

    • Causality: Brine washing increases the ionic strength of the aqueous phase, which helps break any persistent emulsions caused by the surfactant nature of the quaternary ammonium catalyst[2].

Troubleshooting Guides & FAQs

Q1: My reaction shows incomplete conversion even after 24 hours. How can I drive it to completion? A: Low conversion in a PTC system is rarely a thermodynamic issue; it is typically a mass-transfer limitation or catalyst deactivation.

  • Insufficient Agitation: PTC reactions occur at the interface. If stirring is inadequate, the interfacial area is too small, and the reaction rate drops to zero[4]. Increase your stirring speed significantly.

  • Catalyst Poisoning (The Iodide Effect): If you are using alkyl iodides, the generated iodide anions can form tight, unreactive ion pairs with the quaternary ammonium cation, effectively "poisoning" the catalyst[2]. Switch to alkyl bromides or chlorides.

  • Kinetic Energy Deficit: If mechanical stirring is insufficient, applying power ultrasound (Solid-Liquid PTC or SLPTC) can dramatically increase the interfacial contact area by creating extremely fine emulsions, providing the kinetic energy needed to initialize stubborn reactions[3].

Q2: During workup, the organic and aqueous layers form a thick, stubborn emulsion. How do I separate them? A: Quaternary ammonium salts (like TBAB) are powerful surfactants that inherently lower interfacial tension, leading to stable emulsions[2].

  • Brine Addition: Add saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, forcing the organic components out and breaking the emulsion[4].

  • Solvent Modification: Add a small volume of a different organic solvent (e.g., ethyl acetate) to alter the density and surface tension of the organic phase[4].

  • Centrifugation: For persistent emulsions, mechanical separation via centrifugation is highly effective[2].

  • Preventative Measure: Consider using polymer-supported phase transfer catalysts, which can be simply filtered out before phase separation[2].

Q3: I am observing unexpected byproducts, and NMR suggests my catalyst is reacting with the substrate. What is happening? A: This is a classic case of catalyst participation. If you are using a benzyl-substituted catalyst like Benzyltriethylammonium chloride (TEBAC), the highly nucleophilic benzimidazolide anion can attack the benzyl group of the catalyst instead of your intended alkyl halide[2]. Switch to a strictly aliphatic catalyst like TBAB or a crown ether like 18-Crown-6.

Q4: I am trying to alkylate a 2-mercaptobenzimidazole. How do I control S-alkylation vs. N-alkylation? A: 2-Mercaptobenzimidazoles are ambident nucleophiles. Under standard PTC conditions (using TBAB at 25°C), the reaction typically undergoes exclusive S-monoalkylation first, due to the higher nucleophilicity and polarizability of the sulfur atom[5]. If excess alkylating agent is used, simultaneous S- and N-dialkylation will occur[5]. To ensure strictly S-alkylation, strictly limit the alkyl halide to 1.0 equivalent and monitor closely via TLC.

Quantitative Data: PTC Catalyst Comparison

Selecting the right catalyst is critical for optimizing yield and minimizing downstream purification issues. The table below summarizes quantitative parameters for common PTCs used in benzimidazole functionalization.

Catalyst TypeTypical LoadingOperating TempBase / Solvent SystemRelative Efficiency & Field Notes
18-Crown-6 5 - 10 mol%25 °C3-6N KOH / CCl₄Very High: Enables milder conditions and continuous NMR monitoring. Yields essentially pure products without complex workup.
TBAB 1 - 5 mol%20 - 60 °C30% KOH / Toluene[1]High: Excellent general-purpose lipophilic catalyst. Drawback: Prone to causing emulsions during aqueous workup.
TEBAC 20 - 100 mol%Reflux (80 °C)NaOH / BenzeneModerate: Requires higher loading and harsh temperatures. Drawback: High risk of benzyl-transfer side reactions.
Polymer-Supported PTC 1 - 5 mol%20 - 80 °CKOH / VariousModerate: Reaction kinetics may be slightly slower, but vastly simplifies purification by eliminating emulsion issues via simple filtration[2].

References

  • L. J. Mathias and D. Burkett. "N-ALKYLATION OF BENZIMIDAZOLES AND BENZOTRIAZOLE VIA PHASE TRANSFER CATALYSIS." ElectronicsAndBooks.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEZioUavQltLqeL5OwX4xViYtdxOmQ_hH3xviacGHyyJAQjx_vIMIH0gDUl0d42SOEWPKyjO-S_cGfl0MApnkunKrM4zOMAWgoAOL74Bdoe7hvmOQEgdxAjRHMNAzEacnHhk8M8crEOS4TtdUiHXjC85TcvJ3ggHsr8GDAglnQyTNBtjevLCZkmt-qIUEypQrjJod58CvNkXDJ4K4rV8yevdgrNRrO8bUw4Cs=]
  • Benchchem. "Application Notes and Protocols for N-Alkylation of Benzimidazoles." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6rbSGdUhhBSBs1b2BixnYHwUlE-MBAtFgruu9i5Fz9zMNxzUKJQ87U19m4JJFF6nEs2k88FHGNk5OqBvI8Dotd2at5kn-oB99I6_qOdXzpjhffpbBz0XxNJDMpqT6PFIAzE1UY-SC9td0FNSkRqJRvDSJg65uBJRwlXS4LlqZ-FCc68TQ004ncrYfToWUAQT6IHVFJpKec9hCWlsRyBU=]
  • Benchchem. "Technical Support Center: Phase-Transfer Catalysis in Reactions of 2-(Chloromethyl)benzoic Acid." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLq6ck6wGLNyvUaqW-P1Ienhk5PEj_BW6o1CVsD4mxVvQwY5FO6Q-1YDI4V71sB922m5oFEUgGTiILQR67MW-_-tsOyiRQFfAXUzJ3Oe5sAFLbWD0exXk97EaCgrlwCP4ibqdSov07N8qZvGsdSg6rMgdBokf2QGQRv93ZLSeQsV8-5-maS2lqcAje0jj5dsm_459rmQrUqhms1WkhonaxWYZgQSnVYljuhDnKvwh86Wq_vIs5vhKm6Ec=]
  • Benchchem. "Technical Support Center: Phase Transfer Catalyzed Reactions of Uracil Derivatives." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhqs-OPOeGKl1jmX4uiuYWvj5L5XlFPMeOt2_k2mii8dHeY5RICMoxkc2zZuDSvgsaPtAmxa7JcDcorfMbSCY8VO2TibZappyy_7ZGF1H_p1FSAHK8CO-yix3G02iXF7CqK85QPd0bNFLDe7bz0hwen_WrXrlxmEHC0AmSV4c91AY7qabyl_7B123PvUXO49Nd_5AjoftOo4pDqo0aJqb_kigaRtDdrbMMc15SLSU=]
  • Hielscher. "Ultrasonically Induced and Enhanced Phase Transfer Catalysis." Hielscher.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx4c3hyYJMp0QTa5SSxME_8l_OdG1kM2l1QJ7Ze8INn4mmfY1p6jkYgxtarQXJL3uVhWB7M43BwsTrRF-J6gNRvs50sppvSv55TD4zUbJHJYgTrzfz8GE_gzZmK9BYUVEAxmwM4je-_XhGJ_XneaeISGK5nr-m0Vo9moLS97xMUGe0c0HfXkGWDaO30r5q-nw3fh130w==]
  • Ali Kh. Khalil. "Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole." Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNQRASHLzx_Qo_zHenUXIoH2ZKZz42X8gbPoVEV8wcu2samzV-3f6GfYum-F6KgElbcdTknxg4Xg_3yxAZ3zURNMAvdS5L3LIOQ2TRe510Tq6HO4h5gd4dwKjCIfDmPIez49MsDIQ-hvev4bRhbNApHJ0t8ybmEf8=]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 2-(Isobutylthio)-1H-benzimidazole: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR spectrum analysis of 2-(Isobutylthio)-1H-benzimidazole Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous technical analysis of the 1H NMR spectrum of 2-(Isobutylthio)-1H-benzimidazole , a critical intermediate in the synthesis of antihistamines, proton pump inhibitors, and antimicrobial agents. Unlike standard spectral databases, this document focuses on the comparative performance of solvent systems (DMSO-d₆ vs. CDCl₃) and the mechanistic differentiation between the product and its starting material, 2-mercaptobenzimidazole.

We address a common analytical challenge: distinguishing the S-alkylated product from potential N-alkylated byproducts and confirming the tautomeric state of the benzimidazole core.

Synthesis & Analysis Workflow

The following workflow outlines the critical path from crude synthesis to validated spectral characterization.

SynthesisWorkflow Start Start: 2-Mercaptobenzimidazole Reagent + Isobutyl Bromide + K2CO3 / Acetone Start->Reagent Reaction Reflux (S-Alkylation) Reagent->Reaction Workup Workup & Recrystallization (Ethanol) Reaction->Workup SamplePrep NMR Sample Prep (10 mg / 0.6 mL) Workup->SamplePrep Analysis 1H NMR Acquisition (400 MHz) SamplePrep->Analysis

Figure 1: Operational workflow for the synthesis and spectral validation of 2-(Isobutylthio)-1H-benzimidazole.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely logistical; it fundamentally alters the spectral topology of benzimidazoles due to the exchangeable N-H proton and tautomeric equilibrium.

Scenario A: DMSO-d₆ (Recommended for Structural Confirmation)

Performance: High Polarity, Hydrogen Bond Acceptor.[1]

  • N-H Proton Visibility: The N-H proton appears as a distinct, broad singlet downfield (12.0–13.0 ppm).[1][2] This confirms the mono-alkylation status (retention of one N-H).

  • Aromatic Resolution: The high polarity of DMSO often separates the AA'BB' system of the benzimidazole ring into two distinct multiplets.

Scenario B: CDCl₃ (Recommended for Alkyl Chain Analysis)

Performance: Low Polarity, Non-protic.[1]

  • N-H Proton Visibility: The N-H signal is often broadened into the baseline or invisible due to rapid exchange and lack of hydrogen-bond stabilization.

  • Alkyl Resolution: The isobutyl signals are typically sharper and better resolved, with no interference from the water peak (which appears at ~3.33 ppm in DMSO, potentially overlapping with the S-CH₂ doublet).[1]

Comparative Data Table
FeatureDMSO-d₆ SpectrumCDCl₃ SpectrumTechnical Insight
N-H Signal 12.60 ppm (br s) Not observed / Broad ~9-10 ppmDMSO is required to prove the "1H" (unsubstituted nitrogen) status.
S-CH₂ (Isobutyl) ~3.15 ppm (d) ~3.25 ppm (d) S-CH₂ is slightly deshielded in CDCl₃.
Aromatic Zone Distinct multiplets (7.1 & 7.5 ppm)Often compressed/overlappingDMSO expands the aromatic dispersion.[1]
Water Interference High Risk (~3.33 ppm)Low Risk (~1.56 ppm)Critical: Wet DMSO can obscure the S-CH₂ doublet.

Detailed Spectral Assignment

The following data is based on a 400 MHz spectrometer frequency. The compound is characterized by the disappearance of the thione character of the starting material and the appearance of the isobutyl pattern.

The Isobutyl Fingerprint

The isobutyl group (-S-CH₂-CH(CH₃)₂) presents a classic splitting tree that validates the attachment of the specific alkyl chain.

IsobutylSplitting Root Isobutyl Group -S-CH2-CH(CH3)2 SCH2 S-CH2 (Proton A) Doublet (d) ~3.15 ppm Root->SCH2 CH Methine (Proton B) Multiplet (m) ~1.95 ppm Root->CH CH3 Methyls (Proton C) Doublet (d) ~1.02 ppm Root->CH3 CH->SCH2 3J Coupling (Vicinal) CH->CH3 3J Coupling (Vicinal)

Figure 2: Spin-spin coupling network of the isobutyl moiety. The Methine (CH) couples to both the S-CH₂ and the Methyls.

Chemical Shift Table (DMSO-d₆)
PositionTypeShift (δ ppm)MultiplicityIntegralCoupling (J)Assignment Logic
NH Exchangeable12.60 br s1H-Diagnostic for 1H-benzimidazole core.
Ar-H Aromatic7.48 - 7.52 m (dd)2H-H-4 and H-7 (closest to N).
Ar-H Aromatic7.10 - 7.15 m (dd)2H-H-5 and H-6 (distal to N).
S-CH₂ Alkyl3.15 d2H~6.8 HzDeshielded by Sulfur; doublet due to CH neighbor.
CH Alkyl1.95 m (sept)1H-Methine proton; splits into multiplet.
(CH₃)₂ Alkyl1.02 d6H~6.7 HzMethyls; doublet due to CH neighbor.[1]

Note on Tautomerism: In solution, the H-4/H-7 and H-5/H-6 protons often appear equivalent (or as symmetric multiplets) due to the rapid tautomeric equilibrium of the N-H proton between the N-1 and N-3 positions.

Experimental Protocols

Synthesis of 2-(Isobutylthio)-1H-benzimidazole

Objective: Selective S-alkylation of 2-mercaptobenzimidazole.

  • Reagents: Dissolve 2-mercaptobenzimidazole (1.50 g, 10 mmol) in acetone (30 mL) or ethanol (20 mL).

  • Base: Add Potassium Carbonate (K₂CO₃) (1.66 g, 12 mmol) to the solution. Stir for 15 minutes.

  • Alkylation: Add Isobutyl bromide (1-bromo-2-methylpropane) (1.2 mL, 11 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 60°C for acetone, 80°C for ethanol) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7).

  • Workup: Cool to room temperature. Pour into crushed ice/water (100 mL). The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold water. Recrystallize from aqueous ethanol to obtain pure crystals.

NMR Sample Preparation

Objective: Maximizing resolution and minimizing water artifacts.

  • Mass: Weigh 5–10 mg of the dried, recrystallized product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: If using CDCl₃, filter the solution through a glass wool plug to remove any undissolved inorganic salts (KBr).

  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition:

    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (minimum) to 64 (for high S/N).

    • Relaxation Delay (D1): 1.0 s.

Expert Troubleshooting & Validation

Problem: Missing N-H Peak

  • Cause: Solvent contains water or acid traces promoting rapid exchange, or CDCl₃ was used.

  • Solution: Switch to DMSO-d₆.[2][3][4] If still invisible, dry the sample thoroughly to remove residual water/ethanol.

Problem: "Triplet" instead of "Doublet" at ~3.2 ppm

  • Cause: You may have synthesized the n-butyl derivative (using n-butyl bromide) instead of the isobutyl derivative.

  • Validation: Check the methyl region. Isobutyl gives a doublet (6H) at ~1.0 ppm.[1] n-Butyl gives a triplet (3H) at ~0.9 ppm.

Problem: Doublets in the Aromatic Region are Broad

  • Cause: Restricted rotation or intermediate exchange rate of the tautomer.

  • Solution: Heating the NMR probe to 40-50°C will often sharpen these signals by accelerating the tautomeric exchange.

References

  • BenchChem. (2025).[2][3] Spectroscopic Analysis of 2-(benzylthio)-1H-benzimidazole: A Technical Guide. Retrieved from [1]

  • MDPI. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Retrieved from

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

  • ResearchGate. (2022). 1H NMR Spectra of 2-Methyl-1H-benzimidazole. Retrieved from

  • ChemicalBook. (2025). 2-(Methylthio)benzimidazole NMR Spectrum. Retrieved from

Sources

FTIR spectral peaks of 2-(Isobutylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals evaluating thioether derivatives.

Executive Summary

In the landscape of rational drug design, 2-(alkylthio)-1H-benzimidazoles serve as critical pharmacophores and essential precursors for proton-pump inhibitors (PPIs) and antimicrobial agents. Among these, 2-(Isobutylthio)-1H-benzimidazole offers unique steric and lipophilic properties compared to its shorter-chain counterparts, such as the methylthio derivative.

This guide provides an objective, data-driven comparison of these derivatives, anchored by Fourier Transform Infrared (FTIR) spectroscopy. By analyzing the spectral causality and detailing a self-validating synthesis protocol, this guide ensures researchers can definitively verify regioselective alkylation and product purity.

Mechanistic Insights: Regioselectivity & Tautomerism

Understanding the FTIR spectrum requires a foundational grasp of the molecule's tautomeric behavior. The precursor, 2-mercaptobenzimidazole, exists in a dynamic thione-thiol equilibrium.

When subjected to basic conditions (e.g., NaOH), the equilibrium shifts via deprotonation to form a thiolate anion. According to Hard-Soft Acid-Base (HSAB) theory, the large, polarizable sulfur atom acts as a "soft" nucleophile. It preferentially attacks the "soft" electrophilic carbon of the alkyl halide (isobutyl bromide) via an S_N2 mechanism. This ensures strict regioselectivity, yielding the S-alkylated product rather than the N-alkylated byproduct.

Tautomerism Thione Thione Form (C=S dominant) Thiol Thiol Form (C-SH active) Thione->Thiol Tautomeric Equilibrium Thiolate Thiolate Anion (Soft Nucleophile) Thiol->Thiolate + NaOH (Deprotonation) S_Alkylated S-Alkylated Product (Regioselective) Thiolate->S_Alkylated + Isobutyl Bromide (SN2 Attack)

Caption: Tautomeric equilibrium and regioselective S-alkylation mechanism of 2-mercaptobenzimidazole.

FTIR Spectral Fingerprint Comparison

FTIR is the gold standard for validating the success of the S-alkylation workflow. The spectral footprint of 2-(Isobutylthio)-1H-benzimidazole is defined by the absolute disappearance of precursor markers and the emergence of distinct branched-chain aliphatic signals.

Causality of Key Spectral Shifts
  • Disappearance of the S-H Stretch: The most critical diagnostic marker. The precursor exhibits a distinct S-H stretching band at 2569–2573 cm⁻¹,[1]. In a successful reaction, the isobutyl group replaces the thiol proton, causing this peak to completely vanish.

  • Aliphatic C-H Stretching (The Isobutyl Signature): Unlike the simple methylthio derivative, the branched nature of the isobutyl group (–CH₂–CH(CH₃)₂) creates a complex, highly intense aliphatic signature. This manifests as distinct asymmetric stretching at ~2956 cm⁻¹ and symmetric stretching at ~2870 cm⁻¹[1].

  • Preservation of the N-H Stretch: A broad band at 3452–3394 cm⁻¹ confirms that the imidazole ring remains intact and that unwanted N-alkylation did not occur.

  • C-S Thioether Formation: The successful covalent linkage of the alkyl chain to the sulfur atom is confirmed by a new stretching band in the 695–601 cm⁻¹ region.

Quantitative Spectral Comparison Data
Spectral AssignmentPrecursor: 2-MercaptobenzimidazoleAlternative: 2-(Methylthio)-1H-benzimidazoleTarget: 2-(Isobutylthio)-1H-benzimidazole
N-H Stretch (Imidazole) 3452 – 3394 cm⁻¹~3430 cm⁻¹3452 – 3394 cm⁻¹
Aromatic C-H Stretch 3090 – 3020 cm⁻¹~3045 cm⁻¹3090 – 3020 cm⁻¹
Aliphatic C-H Stretch Absent~2920 cm⁻¹ (Weak, singlet)2956 cm⁻¹ (Asym), 2870 cm⁻¹ (Sym)
S-H Stretch (Thiol) 2569 – 2573 cm⁻¹ AbsentAbsent
C=N Stretch (Ring) 1626 – 1616 cm⁻¹1618 cm⁻¹1626 – 1616 cm⁻¹
C-S Stretch (Thioether) Absent~650 cm⁻¹695 – 601 cm⁻¹

Experimental Protocol: Synthesis & Self-Validating Spectral Workflow

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Experimental choices are explicitly justified to prevent false positives during FTIR analysis.

Phase 1: Regioselective Synthesis
  • Reagent Preparation: Dissolve 0.05 mol of 2-mercaptobenzimidazole in 15 mL of absolute ethanol. Causality: Absolute ethanol is strictly required to prevent the competitive hydrolysis of the alkyl halide, which would drastically reduce yield[1].

  • Deprotonation: Add 0.05 mol of NaOH to the solution. This forces the tautomeric equilibrium entirely into the highly reactive thiolate anion state.

  • Alkylation: Introduce 0.05 mol of isobutyl bromide dropwise.

  • Thermal Activation: Reflux the mixture for 4–7 hours. Causality: The steric hindrance of the branched isobutyl group requires sustained thermal energy to drive the S_N2 displacement to completion[1].

  • Purification: Filter the hot solution to remove the precipitated NaBr byproduct. Cool the filtrate to induce crystallization, followed by recrystallization from an ethanol/water mixture.

Phase 2: FTIR Validation System
  • Desiccation (Critical Step): Dry the recrystallized product in a vacuum desiccator for 24 hours. Causality: Residual moisture produces a broad O-H stretch (3300–3500 cm⁻¹) that overlaps and masks the critical N-H stretch, leading to false assumptions of N-alkylation.

  • Pellet Preparation: Disperse 1–2 mg of the dried sample into 200 mg of IR-grade KBr and press into a translucent pellet.

  • Spectral Acquisition: Run a background scan, then scan the sample from 4000 to 400 cm⁻¹.

  • Self-Validation Check:

    • Pass: Complete absence of the 2570 cm⁻¹ peak + presence of 2956/2870 cm⁻¹ peaks.

    • Fail: Presence of 2570 cm⁻¹ indicates incomplete reaction. Presence of a strong 1700 cm⁻¹ (C=O) or ~1300 cm⁻¹ (S=O) indicates unwanted oxidation to a sulfoxide/sulfone.

SynthesisWorkflow MBI 2-Mercaptobenzimidazole (Precursor) Product 2-(Isobutylthio)-1H-benzimidazole (Target Thioether) MBI->Product S-Alkylation Reagents Isobutyl Bromide + NaOH (Ethanol Reflux) Reagents->Product Catalysis FTIR FTIR Validation (Loss of 2570 cm⁻¹ S-H) Product->FTIR Characterization

Caption: Workflow for S-alkylation of 2-mercaptobenzimidazole and subsequent FTIR validation.

References

  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives Source: Iraqi Journal of Science (rdd.edu.iq) URL:

  • Synthesis, Characterization and Antibacterial activity of Disulfide and Sulfone Compounds Derivatives from Benzimidazole Source: Research Journal of Pharmacy and Technology (rjptonline.org) URL:1

Sources

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Isobutylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of analytical techniques available, mass spectrometry stands out for its unparalleled sensitivity and ability to provide detailed structural information through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(Isobutylthio)-1H-benzimidazole, a molecule of interest within the broader class of benzimidazole derivatives known for their diverse pharmacological activities.[1][2][3]

The Architectural Logic of Fragmentation: Benzimidazole Core and Thioether Side-Chain

The fragmentation of 2-(Isobutylthio)-1H-benzimidazole under electron ionization is anticipated to be a composite of the characteristic fragmentation of its two primary structural components: the stable benzimidazole ring and the flexible isobutylthio side chain.

The Benzimidazole Nucleus: A Stable Foundation

The benzimidazole ring system is known for its relative stability, often leading to a prominent molecular ion peak in the mass spectrum.[4] Key fragmentation pathways for substituted benzimidazoles typically involve the sequential loss of small, stable neutral molecules. A characteristic fragmentation of the benzimidazole ring itself involves the elimination of a molecule of hydrogen cyanide (HCN), a process that is well-documented for various benzimidazole derivatives.[5]

The Isobutylthio Side-Chain: The Primary Point of Cleavage

The isobutylthio substituent introduces several likely points of initial fragmentation. The bond between the sulfur atom and the isobutyl group (C-S bond) and the bond between the sulfur and the benzimidazole ring (C-S bond) are key sites. Additionally, fragmentation within the isobutyl group itself is expected.

Proposed Fragmentation Pathway of 2-(Isobutylthio)-1H-benzimidazole

The following diagram illustrates the predicted major fragmentation pathways for 2-(Isobutylthio)-1H-benzimidazole upon electron ionization.

fragmentation_pathway M [C11H14N2S]+• m/z = 206 (Molecular Ion) F1 [C7H5N2S]+ m/z = 149 M->F1 - •C4H9 F2 [C4H9]+ m/z = 57 M->F2 [C7H5N2S]• F3 [C7H6N2]+• m/z = 118 M->F3 - C4H8S (McLafferty) F4 [C6H4N]+ m/z = 90 F1->F4 - S, - HCN F5 [C3H7]+ m/z = 43 F2->F5 - CH2

Sources

Analytical Strategies for Benzimidazole Thioethers: A Comparative Guide on HPLC Modalities for 2-(Isobutylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and purity assessment of benzimidazole thioethers, such as 2-(Isobutylthio)-1H-benzimidazole, are critical steps in pharmaceutical intermediate quality control. Because these compounds are non-volatile and thermally labile, High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) serves as the primary analytical technique[1].

This guide objectively compares two distinct chromatographic strategies—Standard Reversed-Phase (C18) versus Orthogonal Selectivity (Phenyl-Hexyl)—providing researchers with a self-validating framework to optimize retention time (


), resolution (

), and peak symmetry.

Physicochemical Profiling & Causality in Method Design

To design a robust HPLC method, one must first understand the physicochemical nature of 2-(Isobutylthio)-1H-benzimidazole:

  • Amphoteric Core: The benzimidazole ring contains both a weakly acidic >NH group and a weakly basic =N- atom (pKa ~5.5). If the mobile phase pH is near the pKa, the compound exists in a state of partial ionization, leading to split peaks and severe tailing. Adjusting the mobile phase to a stable pH of 4.5 ensures a consistent ionization state, mitigating secondary interactions with residual silanols on the silica support[2].

  • Lipophilicity: The isobutylthio moiety adds significant hydrophobicity to the molecule, necessitating a high organic modifier concentration (e.g., Acetonitrile) to elute the compound within a reasonable run time.

  • Aromaticity: The fused benzene and imidazole rings present a dense electron cloud, opening the door for

    
     stacking interactions when using specialized stationary phases.
    

Methodological Comparison: C18 vs. Phenyl-Hexyl Columns

When evaluating product performance for the retention of 2-(Isobutylthio)-1H-benzimidazole, the choice of stationary phase dictates the separation mechanism.

  • Standard C18 (Octadecylsilane): The industry standard. It relies entirely on hydrophobic (Van der Waals) partitioning. While it provides excellent general retention, it struggles to resolve 2-(Isobutylthio)-1H-benzimidazole from closely related oxidized impurities (e.g., sulfoxides or sulfones) due to similar hydrophobicities.

  • Phenyl-Hexyl: The alternative high-performance choice. The phenyl ring bonded to a hexyl spacer allows for dual-retention mechanisms: hydrophobic partitioning and

    
     electron interactions. This orthogonal selectivity specifically targets the aromatic benzimidazole core, drastically improving resolution from aliphatic impurities and enhancing peak symmetry.
    
Quantitative Performance Data

The following table summarizes the comparative chromatographic performance for 2-(Isobutylthio)-1H-benzimidazole under identical mobile phase conditions (Gradient Acetonitrile/pH 4.5 Buffer).

Analytical ParameterStandard C18 Column (e.g., Nucleosil C18)Phenyl-Hexyl Column (e.g., Luna Phenyl-Hexyl)
Primary Interaction Hydrophobic (Van der Waals)

Stacking & Hydrophobic
Typical Retention Time (

)
6.45 min7.12 min
Tailing Factor (

)
1.35 (Acceptable)1.08 (Excellent)
Theoretical Plates (

)
> 8,500> 12,000
Resolution (

) from Sulfoxide Impurity
2.13.5
Matrix Tolerance ModerateHigh

Step-by-Step Experimental Protocol

This self-validating protocol utilizes a pH-controlled gradient system to ensure method reproducibility and accuracy[2].

Phase 1: Reagent & Sample Preparation
  • Mobile Phase A Preparation: Prepare a mixture of 85% orthophosphoric acid / water / acetonitrile in a 0.05:75:25 (v/v/v) ratio. Adjust the final pH to 4.5 using a 15% sodium hydroxide solution[2]. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B Preparation: Prepare a mixture of 85% orthophosphoric acid / water / acetonitrile in a 0.05:50:50 (v/v/v) ratio. Adjust the pH to 4.5 with 15% sodium hydroxide[2]. Filter and degas.

  • Sample Preparation: Accurately weigh the 2-(Isobutylthio)-1H-benzimidazole standard. Dissolve the analyte in a 0.2% DMSO solution to a stock concentration of 1 mg/mL. Causality Note: Using 0.2% DMSO ensures complete solubilization and guarantees the compound remains homogeneous and stable for up to 96 hours at room temperature, preventing degradation prior to injection[3]. Dilute to a working concentration of 100 µg/mL using Mobile Phase A.

Phase 2: Chromatographic Execution
  • System Setup: Install the selected column (C18 or Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size). Set the column oven to 30 °C to reduce mobile phase viscosity and improve mass transfer.

  • Flow Dynamics: Set the flow rate to 1.0 mL/min.

  • Gradient Program:

    • 0–5 min: 100% Mobile Phase A

    • 5–15 min: Linear ramp to 100% Mobile Phase B

    • 15–20 min: Hold at 100% Mobile Phase B

    • 20–25 min: Return to 100% Mobile Phase A (Re-equilibration)

  • Detection: Configure the Diode Array Detector (DAD) to monitor at 254 nm (universal aromatic absorption) and 288 nm (specific absorption maximum for thioether-substituted benzimidazoles)[2]. Inject 10 µL of the sample.

Phase 3: System Suitability & Validation

A method is only as reliable as its validation criteria. Before analyzing unknown samples, confirm the system passes the following self-validating checks:

  • Precision: Inject the standard 5 times; the Relative Standard Deviation (RSD) of the peak area must be

    
    .
    
  • Efficiency: Theoretical plates (

    
    ) must be 
    
    
    
    .
  • Symmetry: The tailing factor (

    
    ) must be 
    
    
    
    .

Methodological Workflow Visualization

G N1 Sample Preparation 2-(Isobutylthio)-1H-benzimidazole in 0.2% DMSO N2 Stationary Phase Selection N1->N2 N3A Standard C18 Column (Hydrophobic Partitioning) N2->N3A N3B Phenyl-Hexyl Column (π-π & Hydrophobic Interactions) N2->N3B N4 Mobile Phase Optimization (Gradient: pH 4.5 Buffer / Acetonitrile) N3A->N4 N3B->N4 N5 DAD Detection (254 nm & 288 nm) N4->N5 N6 System Suitability Validation (Tailing Factor ≤ 1.5, N ≥ 5000) N5->N6

Figure 1: HPLC workflow for benzimidazole thioethers, highlighting column selection and pH control.

References

  • Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. URL: [Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2011). Application of HPLC method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 34(17), 1901-1912. URL: [Link]

Sources

Structure-Activity Relationship (SAR) of 2-(Isobutylthio)-1H-benzimidazole: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-(Isobutylthio)-1H-benzimidazole , a lipophilic derivative of the privileged benzimidazole scaffold. While 2-substituted benzimidazoles are clinically established (e.g., Albendazole, Omeprazole), the 2-alkylthio subclass represents a distinct chemical space optimized for membrane permeability and specific hydrophobic pocket targeting.

This guide objectively compares the 2-(Isobutylthio) analog against shorter chain homologues (Methyl/Ethyl) and aromatic analogues (Benzyl), focusing on antimicrobial potency, lipophilicity (LogP), and synthetic accessibility.

Key Findings
  • Lipophilicity: The isobutyl group significantly increases LogP compared to methylthio analogs, enhancing passive diffusion across gram-positive bacterial membranes.

  • Steric Profile: The branched alkyl tail provides a unique steric fit, distinct from linear n-butyl or planar benzyl substituents, often improving selectivity for hydrophobic pockets in targets like FtsZ (bacterial) or

    
    -tubulin  (parasitic).
    
  • Stability: The thioether (C-S-C) linkage offers superior metabolic stability compared to the sulfoxide/sulfone metabolites of standard anthelmintics, though it is susceptible to S-oxidation in vivo.

Chemical Context & SAR Architecture

The pharmacological efficacy of 2-(Isobutylthio)-1H-benzimidazole is governed by three distinct structural zones. Understanding these zones is critical for lead optimization.

The Pharmacophore Zones
  • Zone A: The Benzimidazole Core (Head)

    • Acts as the primary anchor, facilitating

      
      -
      
      
      
      stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.
    • The N1-H provides a hydrogen bond donor, while N3 acts as an acceptor.

  • Zone B: The Thioether Linker (Hinge)

    • The Sulfur atom acts as a bioisostere to Oxygen or NH. It introduces a "kink" in the molecule (bond angle ~90-100°) and increases lipophilicity.

    • Critical Feature: The sulfur atom is a "soft" nucleophile, making it a site for potential metabolic oxidation to sulfoxide (active) or sulfone (inactive/active depending on target).

  • Zone C: The Isobutyl Tail (Tail)

    • Hydrophobic Interaction: The branched isobutyl group targets hydrophobic pockets.

    • Branching Effect: Unlike an n-butyl chain, the isobutyl group is more compact, reducing entropic penalty upon binding while maintaining high lipophilicity.

Visualization: SAR Logic Map

SAR_Map Core Benzimidazole Core (Zone A) Activity Biological Activity (Antimicrobial/Anthelmintic) Core->Activity Pi-Stacking & H-Bonding Linker Thioether Linker (-S-) (Zone B) Linker->Activity Flexibility & Lipophilicity Metabolism Metabolic Liability (S-Oxidation) Linker->Metabolism CYP450 Target Tail Isobutyl Group (Zone C) Tail->Core Modulates pKa (Inductive) Tail->Activity Hydrophobic Pocket Fill

Figure 1: Structural dissection of 2-(Isobutylthio)-1H-benzimidazole showing the functional contribution of each moiety to biological activity.[1]

Comparative Performance Analysis

This section compares 2-(Isobutylthio)-1H-benzimidazole against key structural alternatives. Data is synthesized from structure-activity relationship studies of 2-alkylthiobenzimidazoles.[2][3]

Comparison Table: Alkyl Chain Variation
Compound VariantR-Group (Zone C)LogP (Calc)Membrane PermeabilitySteric BulkPrimary Utility
Target Molecule -CH2-CH(CH3)2 (Isobutyl) ~3.2 High Moderate (Branched) Broad-spectrum Antimicrobial
Analog A-CH3 (Methyl)~1.9LowLowSynthetic Precursor / Weak Activity
Analog B-CH2-CH2-CH2-CH3 (n-Butyl)~3.4HighModerate (Linear)Often too flexible (entropic penalty)
Analog C-CH2-Ph (Benzyl)~3.8Very HighHigh (Planar)Antiviral / High Potency (Target Specific)
Ref. DrugAlbendazole (Carbamate)*~3.0ModerateHighAnthelmintic Standard

*Note: Albendazole contains a propylthio group at position 5/6 and a carbamate at position 2. Comparison here highlights the C2-substitution effect.

Performance Insights
  • Vs. Methylthio (Analog A): The isobutyl derivative consistently outperforms the methyl analog in antimicrobial assays (MIC values). The methyl group is often insufficient to penetrate the lipid bilayer of Gram-negative bacteria or to fill the hydrophobic binding pocket of enzymes like FtsZ .

  • Vs. Benzylthio (Analog C): While the benzyl derivative is often the most potent (due to additional pi-stacking), it suffers from lower solubility and higher molecular weight. The isobutyl group offers a "sweet spot"—sufficient hydrophobicity for binding without the solubility issues associated with polyaromatic systems.

  • Mechanism of Action: Like other benzimidazoles, the isobutylthio derivative functions primarily by inhibiting microtubule polymerization (binding to

    
    -tubulin) or interfering with bacterial cell division protein FtsZ. The isobutyl tail mimics the hydrophobic residues found in the colchicine binding site.
    

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are provided for the synthesis and evaluation of the compound.

Synthesis of 2-(Isobutylthio)-1H-benzimidazole

Principle: Nucleophilic substitution (S-alkylation) of 2-mercaptobenzimidazole under basic conditions.

Reagents:

  • 2-Mercaptobenzimidazole (CAS: 583-39-1)

  • Isobutyl Bromide (1-Bromo-2-methylpropane)

  • Potassium Hydroxide (KOH) or Potassium Carbonate (K2CO3)

  • Ethanol (95%)

Workflow Diagram:

Synthesis_Flow Start Start: 2-Mercaptobenzimidazole (1.0 eq) Step1 Dissolve in Ethanol Add KOH (1.1 eq) Start->Step1 Step2 Add Isobutyl Bromide (1.2 eq) Dropwise at Room Temp Step1->Step2 Step3 Reflux (3-5 Hours, 78°C) Step2->Step3 Step4 TLC Monitoring (Eluent: Hexane/EtOAc 7:3) Step3->Step4 Step5 Workup Pour into Ice Water -> Filter Precipitate Step4->Step5 End Final Product: 2-(Isobutylthio)-1H-benzimidazole (Recrystallize from EtOH) Step5->End

Figure 2: Step-by-step synthetic pathway for the S-alkylation of 2-mercaptobenzimidazole.

Detailed Procedure:

  • Solubilization: In a round-bottom flask, dissolve 10 mmol of 2-mercaptobenzimidazole in 30 mL of ethanol. Add 11 mmol of KOH pellets and stir until fully dissolved.

  • Alkylation: Add 12 mmol of isobutyl bromide dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor progress via TLC (Silica gel, Hexane:Ethyl Acetate 3:1). The starting thiol (Rf ~0.2) should disappear, and a new higher Rf spot (product) should appear.

  • Isolation: Pour the reaction mixture onto 100g of crushed ice with vigorous stirring. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (3x 20mL), and recrystallize from aqueous ethanol to obtain pure crystals.

Biological Assay: Minimum Inhibitory Concentration (MIC)

Objective: Determine efficacy against Staphylococcus aureus (Gram-positive model).

  • Preparation: Dissolve the test compound in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well microplate (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Expected Result: 2-(Isobutylthio) analogs typically exhibit MICs in the range of 16–64

      
      g/mL  against standard S. aureus strains, superior to the methyl analog (>128 
      
      
      
      g/mL).

References

  • BenchChem. (2025).[2][4] An In-depth Technical Guide on 2-(benzylthio)-1H-benzimidazole Structural Analogues and Their Properties. Retrieved from

  • Townsend, L. B., et al. (1994). Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry. Retrieved from

  • MDPI. (2026). Synthesis, Antioxidant Activity, and Structure Analysis Relationship Study of Silyl-Alkylthioetheres from 2-Mercaptobenzimidazole. Retrieved from

  • Pérez-Villanueva, J., et al. (2010). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. Medicinal Chemistry Communications. Retrieved from [5]

  • Refaat, H., et al. (2025).[6] Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances. Retrieved from

Sources

Comparative Technical Guide: 2-(Isobutylthio)-1H-benzimidazole vs. 2-Mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the parent scaffold 2-mercaptobenzimidazole (2-MBI) and its S-alkylated derivative, 2-(Isobutylthio)-1H-benzimidazole .

Executive Summary: The Structural Pivot

In drug design, the transition from 2-mercaptobenzimidazole (2-MBI) to 2-(Isobutylthio)-1H-benzimidazole represents a classic "Scaffold-to-Lead" optimization strategy.

  • 2-MBI acts as a versatile, amphoteric scaffold with high antioxidant capacity due to its thione-thiol tautomerism. It is primarily a chemical building block and a radical scavenger.

  • 2-(Isobutylthio)-1H-benzimidazole is a "locked" thioether. The S-isobutyl group abolishes the thione tautomer, significantly increasing lipophilicity (LogP) and membrane permeability. This modification typically shifts the bioactivity profile from cytoprotective/antioxidant to cytotoxic/antimicrobial .

Chemical Identity & Structural Divergence

The core difference lies in the sulfur atom's chemical environment. 2-MBI exists in dynamic equilibrium, whereas the isobutyl derivative is structurally fixed.

Structural Comparison Diagram

The following diagram illustrates the tautomeric freedom of 2-MBI versus the locked state of the isobutyl derivative.

StructuralComparison cluster_0 2-Mercaptobenzimidazole (2-MBI) cluster_1 2-(Isobutylthio)-1H-benzimidazole Thione Thione Form (NH-C=S) Dominant in solid state Thiol Thiol Form (N=C-SH) Reactive nucleophile Thione->Thiol Tautomerism (Fast Equilibrium) Isobutyl S-Isobutyl Thioether (N=C-S-CH2CH(CH3)2) Locked Structure Thiol->Isobutyl S-Alkylation (Blocks Tautomerism)

Caption: 2-MBI exists as a thione/thiol hybrid, allowing dual reactivity. S-alkylation locks the sulfur, preventing H-bond donation from the sulfur moiety.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
Feature2-Mercaptobenzimidazole (2-MBI)2-(Isobutylthio)-1H-benzimidazoleImpact on Bioactivity
CAS Registry 583-39-159015-08-2 (Generic S-alkyl class)N/A
LogP (Calc) ~1.6 - 1.8~3.2 - 3.5High: Isobutyl group enhances membrane penetration.
H-Bond Donors 2 (in Thione form)1 (NH of benzimidazole)Medium: Reduced polarity improves binding to hydrophobic pockets.
Tautomerism Yes (Thione

Thiol)
No (Locked Thioether)Critical: Removes "promiscuous" binding associated with thiones.
Solubility Soluble in EtOH, DMSO; Poor in WaterHigh solubility in organic solvents; Very poor in WaterAffects formulation; Isobutyl requires lipid-based delivery.

Pharmacological Performance Comparison

A. Antioxidant Activity (Radical Scavenging)[3]
  • Winner: 2-Mercaptobenzimidazole [1][2][3]

  • Mechanism: The free thiol (-SH) or thione group is essential for scavenging reactive oxygen species (ROS). 2-MBI can donate a hydrogen atom or chelate metal ions (e.g., Fe²⁺) that catalyze oxidation.

  • Data Insight: S-alkylation (isobutyl) removes the dissociable proton on the sulfur. Experimental data consistently shows that S-substituted benzimidazoles lose >90% of their DPPH radical scavenging activity compared to the parent 2-MBI [1].

B. Antimicrobial & Cytotoxic Activity[14][15]
  • Winner: 2-(Isobutylthio)-1H-benzimidazole

  • Mechanism: The isobutyl group acts as a "hydrophobic dagger."

    • Membrane Disruption: The increased lipophilicity allows the molecule to penetrate the lipid bilayer of Gram-positive bacteria (S. aureus) and fungal cells (C. albicans).

    • Target Fit: Many kinase pockets and bacterial enzymes have hydrophobic regions that accommodate the isobutyl chain, improving binding affinity (IC50) compared to the polar 2-MBI.

  • Data Insight: In comparative studies of S-alkyl derivatives, increasing the chain length (Methyl

    
     Ethyl 
    
    
    
    Isobutyl) correlates with lower MIC values against S. aureus.
    • 2-MBI MIC: >100 µg/mL (Weak/Inactive)

    • S-Isobutyl MIC: 12.5 - 25 µg/mL (Moderate to Potent) [2][3].

Summary Table of Bioactivity[4][9][11][15]
Assay Type2-MBI Performance2-(Isobutylthio) Performance
DPPH (Antioxidant) High (IC50 ~10-20 µM)Negligible (Inactive)
Antibacterial (S. aureus) Weak (MIC > 100 µg/mL)Potent (MIC 10-50 µg/mL)
Cytotoxicity (HeLa/MCF-7) Low (Cytoprotective at low doses)Moderate (Induces apoptosis via tubulin/kinase inhibition)
Corrosion Inhibition Excellent (Adsorbs to metal surfaces)Good (But less effective due to steric hindrance)

Experimental Protocols

Protocol A: Synthesis of 2-(Isobutylthio)-1H-benzimidazole

Objective: Convert the parent 2-MBI into the lipophilic probe. This is a self-validating


 reaction.

Reagents:

  • 2-Mercaptobenzimidazole (1.50 g, 10 mmol)

  • Isobutyl bromide (1.51 g, 11 mmol)

  • Potassium Carbonate (

    
    ) (anhydrous, 1.38 g, 10 mmol)
    
  • Solvent: Acetonitrile (ACN) or Ethanol (Abs.)[1]

Workflow:

  • Dissolution: Dissolve 2-MBI in 30 mL of ACN. Add

    
     and stir for 15 min at Room Temp (RT). Checkpoint: Solution should turn slightly turbid as the thiolate anion forms.
    
  • Alkylation: Add Isobutyl bromide dropwise.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Validation: The starting material spot (
    
    
    
    ) should disappear, replaced by a higher running spot (
    
    
    ).
  • Workup: Cool to RT. Pour into ice-cold water (100 mL). The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) to obtain pure crystals.

Protocol B: Comparative Antimicrobial Assay (MIC)

Objective: Quantify the lipophilic advantage of the isobutyl derivative.

  • Preparation: Prepare stock solutions of 2-MBI and 2-(Isobutylthio)-1H-benzimidazole in DMSO (1 mg/mL).

  • Inoculum: Prepare S. aureus (ATCC 25923) suspension adjusted to 0.5 McFarland standard.

  • Dilution: Use a 96-well plate. Perform serial 2-fold dilutions of both compounds in Mueller-Hinton Broth (Range: 500 µg/mL down to 0.9 µg/mL).

  • Control: Include a DMSO solvent control (negative) and Ciprofloxacin (positive).

  • Incubation:

    
     for 24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible turbidity. Expectation: 2-MBI wells will show turbidity at high concentrations; Isobutyl wells will clear at lower concentrations.

Mechanistic Pathway Diagram (SAR)

This diagram visualizes the Structure-Activity Relationship (SAR) logic guiding the choice between these two compounds.

SAR_Logic Start Benzimidazole Scaffold Selection Path_A Retain Free -SH/-NH (2-Mercaptobenzimidazole) Start->Path_A No Modification Path_B S-Alkylation (Isobutyl) (2-Isobutylthio-1H-benzimidazole) Start->Path_B + Isobutyl Bromide Effect_A1 High Polarity & H-Bonding Path_A->Effect_A1 Effect_B1 Increased Lipophilicity (LogP > 3) Path_B->Effect_B1 Effect_A2 Radical Scavenging (Antioxidant) Effect_A1->Effect_A2 Outcome_A Application: Cell Protection, Industrial Corrosion Effect_A2->Outcome_A Effect_B2 Membrane Penetration Effect_B1->Effect_B2 Effect_B3 Hydrophobic Pocket Binding Effect_B1->Effect_B3 Outcome_B Application: Antimicrobial, Anticancer Lead Effect_B2->Outcome_B Effect_B3->Outcome_B

Caption: SAR Decision Tree: Choosing the isobutyl derivative prioritizes membrane permeability and target binding over the intrinsic antioxidant properties of the parent thiol.

References

  • El Ouasif, L. et al. (2017). "Synthesis, Antioxidant Activity, and Structure Analysis Relationship Study of Silyl-Alkylthioetheres from 2-Mercaptobenzimidazole." MDPI Molecules.

  • Podunavac-Kuzmanović, S.O. et al. (2012). "Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents." International Journal of Molecular Sciences.

  • Barot, K.P. et al. (2013). "S-substituted-2-mercaptobenzimidazole derivatives: Synthesis and bioactivity." ResearchGate / Indian Journal of Chemistry.

  • BenchChem. (2025). "2-(benzylthio)-1H-benzimidazole Derivatives: A Technical Guide." BenchChem Technical Library.

  • Ansari, K.F.[4][5][6][7] & Lal, C. (2009). "Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives." European Journal of Medicinal Chemistry.

Sources

Elemental analysis validation for 2-(Isobutylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Validation for 2-(Isobutylthio)-1H-benzimidazole: A Comparative Guide to Orthogonal Methodologies

The development of benzimidazole-based therapeutics requires rigorous structural and purity validation prior to clinical application. 2-(Isobutylthio)-1H-benzimidazole (


) presents a unique analytical challenge due to its heteroaromatic core and thioether linkage. While traditional CHNS combustion analysis remains the regulatory backbone for elemental validation, modern pharmaceutical guidelines increasingly demand an orthogonal approach.

This guide objectively compares the performance of CHNS Combustion Analysis against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR), providing researchers with a self-validating framework for absolute purity determination.

The Analytical Challenge: Establishing Theoretical Baselines

Before initiating any experimental protocol, the theoretical elemental composition of the target Active Pharmaceutical Ingredient (API) must be established. For 2-(Isobutylthio)-1H-benzimidazole, the presence of sulfur makes multi-elemental profiling critical.

  • Molecular Formula:

    
    
    
  • Molar Mass: 206.31 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 64.04%

    • Hydrogen (H): 6.84%

    • Nitrogen (N): 13.58%

    • Sulfur (S): 15.54%

Analytical Pitfall: Benzimidazoles are highly prone to hydrogen bonding, often trapping environmental moisture or crystallization solvents (e.g., ethyl acetate). Because CHNS analysis measures total carbon and hydrogen, residual solvents will skew the bulk elemental percentages. Therefore, relying solely on CHNS can lead to false-negative purity results, necessitating an orthogonal validation strategy.

Comparative Analysis of Validation Techniques

To build a self-validating system, researchers must integrate techniques that cover each other's blind spots. The table below compares the three primary modalities used for elemental and molecular validation.

Analytical TechniquePrimary OutputTarget MetricStrengthsLimitations
CHNS Combustion Bulk Elemental Composition (%)±0.3% of theoreticalGold standard for regulatory compliance; direct, simultaneous S quantification[1].Cannot distinguish structural isomers; highly sensitive to residual solvents/water.
LC-HRMS (ESI+) Exact Mass & Isotope PatternMass error < 5 ppmUnambiguous molecular formula confirmation; exceptional trace impurity detection[2].Not inherently quantitative without isotopic standards; subject to matrix ion suppression.
1H-qNMR Absolute Purity (w/w %)> 99% accuracyAbsolute quantification without a target reference standard; non-destructive[3].Lower sensitivity for trace impurities; requires high-field NMR capabilities.

Orthogonal Validation Workflow

Orthogonal_Validation Synth 2-(Isobutylthio)-1H-benzimidazole Synthesis & Purification Split Orthogonal Elemental Validation Strategy Synth->Split CHNS CHNS Combustion Bulk Elemental % Split->CHNS HRMS LC-HRMS (ESI+) Exact Mass & Isotopes Split->HRMS qNMR 1H qNMR Absolute Quantification Split->qNMR Data Data Synthesis & Impurity Profiling CHNS->Data HRMS->Data qNMR->Data Release API Release / Regulatory Submission Data->Release

Orthogonal elemental validation workflow for 2-(Isobutylthio)-1H-benzimidazole API release.

Methodological Workflows & Mechanistic Causality

The following protocols detail the step-by-step execution of each technique, emphasizing the physical chemistry and causality behind each experimental parameter.

Protocol A: CHNS Combustion Analysis (Pregl-Dumas Method)

This method provides the bulk elemental percentages required by pharmacopeial standards.

  • Sample Preparation: Weigh 1.5–2.0 mg of the compound into a high-purity tin capsule using a microbalance[1].

    • Causality: Tin is selected because its oxidation is highly exothermic. When dropped into the furnace, it creates a localized flash temperature of ~1800°C. This extreme heat ensures the complete breakdown of the highly stable benzimidazole ring, preventing the formation of refractory carbon residues.

  • Dynamic Flash Combustion: Drop the capsule into a quartz combustion reactor heated to 1000–1150°C under a dynamic flow of high-purity oxygen[4].

    • Causality: The oxygen-rich environment ensures the complete oxidative conversion of elements into their respective gases: C to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , H to 
      
      
      
      , N to
      
      
      , and S to
      
      
      .
  • Catalytic Reduction: Sweep the combustion gases via a helium carrier gas through a reduction furnace containing elemental copper heated to 600°C[4].

    • Causality: Copper quantitatively reduces ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       species back to 
      
      
      
      gas and scavenges any excess oxygen. This is a critical self-validating step; without it,
      
      
      would skew nitrogen quantification and degrade the downstream GC column.
  • Separation & Detection: Pass the gas mixture through a specialized GC column to separate

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    , followed by quantification using a Thermal Conductivity Detector (TCD)[1].

CHNS_Mechanism Sample Sample in Tin Capsule (C11H14N2S) Combustion Flash Combustion (1000-1150°C, O2) Sample->Combustion Exothermic Oxidation Reduction Reduction Furnace (Cu, 600°C) Combustion->Reduction NOx, CO2, H2O, SO2 Separation GC Column Separation Reduction->Separation N2, CO2, H2O, SO2 Detection Thermal Conductivity Detector (TCD) Separation->Detection Sequential Elution

Mechanistic pathway of CHNS dynamic flash combustion and sequential gas detection.

Protocol B: High-Resolution Mass Spectrometry (LC-HRMS)

While CHNS confirms bulk composition, HRMS confirms the exact molecular identity and detects trace impurities.

  • Sample Preparation: Dissolve the API in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to a concentration of 1 µg/mL.

  • Ionization: Inject into an Electrospray Ionization (ESI) source operating in positive mode.

    • Causality: The basic nature of the benzimidazole nitrogen readily accepts a proton in acidic media, generating a strong

      
       signal.
      
  • Mass Analysis: Acquire data using an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

    • Causality: High-resolution analyzers provide a mass accuracy of < 5 ppm[2]. This unambiguously confirms the exact mass of the

      
       ion (Theoretical m/z: 207.0951), distinguishing it from isobaric impurities.
      
  • Isotopic Validation: Evaluate the M+2 isotopic peak intensity.

    • Causality: Sulfur has a distinct

      
       natural abundance (~4.25%). Confirming the M+2 peak intensity relative to the monoisotopic mass validates the presence of the thioether sulfur atom without needing a separate sulfur-specific assay.
      
Protocol C: Quantitative NMR (1H-qNMR)

If CHNS results deviate by >0.3% due to suspected solvent retention, qNMR acts as the ultimate arbitrator by providing an absolute purity value independent of residual solvents[2].

  • Sample Preparation: Co-dissolve ~10 mg of the compound and ~5 mg of a certified internal standard (e.g., Maleic acid, NIST traceable) in 0.6 mL of

    
    [3].
    
    • Causality: Maleic acid provides a distinct singlet (~6.26 ppm) that does not overlap with the aliphatic isobutyl signals (1.0–3.0 ppm) or the aromatic benzimidazole protons (7.1–7.5 ppm).

  • Acquisition: Run a 1D 1H-NMR experiment with a 90° excitation pulse and a relaxation delay (D1) of at least 30 seconds.

    • Causality: A long relaxation delay (

      
      ) is critical to ensure that all nuclear spins fully return to thermal equilibrium between pulses. This guarantees that the integrated peak areas are directly proportional to the number of protons, enabling absolute quantification[3].
      
  • Analysis: Calculate the absolute mass fraction by comparing the integral of the target API peak to the internal standard[2].

Conclusion & Data Integration

A self-validating analytical system relies on the synthesis of orthogonal data. For 2-(Isobutylthio)-1H-benzimidazole, CHNS analysis provides the foundational bulk elemental composition required by regulatory bodies. However, its susceptibility to environmental moisture and residual solvents necessitates the use of qNMR to correct for non-API proton sources and provide absolute quantification. Finally, HRMS locks in the structural identity by confirming the exact mass and the specific isotopic signature of the thioether sulfur. Together, these three techniques form an impenetrable validation matrix for drug development professionals.

References

Sources

A Comparative Guide to the Crystallographic Analysis of 2-(Isobutylthio)-1H-benzimidazole and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of X-ray diffraction (XRD) data for benzimidazole-based compounds, with a focus on 2-(Isobutylthio)-1H-benzimidazole. While a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals no specific single-crystal XRD data for 2-(Isobutylthio)-1H-benzimidazole at this time, this guide will provide a comparative analysis using data from structurally related benzimidazole derivatives. The methodologies and interpretations presented herein are directly applicable to the analysis of the target compound once its crystallographic data becomes available.

Benzimidazoles are a vital class of heterocyclic aromatic compounds, forming the structural core of numerous pharmaceuticals due to their diverse biological activities, including anthelmintic, anti-ulcer, and antiviral properties.[1][2][3] The precise three-dimensional arrangement of atoms within a crystal, determined through X-ray diffraction, is fundamental to understanding a molecule's physicochemical properties, stability, and biological activity, which are critical aspects of drug design and development.[4][5]

The Significance of Crystallographic Data in Drug Development

The solid-state structure of an active pharmaceutical ingredient (API) profoundly influences its properties:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms can impact its solubility, bioavailability, and stability. XRD is the definitive tool for identifying and characterizing different polymorphs.

  • Structure-Activity Relationship (SAR): Precise bond lengths, bond angles, and torsion angles obtained from XRD studies provide invaluable insights for SAR studies, enabling the rational design of more potent and selective drug candidates.[5]

  • Intermolecular Interactions: Understanding the network of hydrogen bonds, π-π stacking, and other non-covalent interactions within the crystal lattice is crucial for predicting crystal packing and physical properties.[4][6]

Experimental Workflow for Crystal Structure Determination

The determination of a molecule's crystal structure is a systematic process involving several key stages. The following workflow is a standard approach for the analysis of small organic molecules like benzimidazole derivatives.[7]

XRD_Workflow Experimental Workflow for Crystal Structure Determination cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_output Final Output synthesis Synthesis of 2-(Isobutylthio)-1H-benzimidazole crystallization Single Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting xrd X-ray Diffraction Data Collection mounting->xrd solution Structure Solution (e.g., Direct Methods) xrd->solution refinement Structure Refinement solution->refinement cif Crystallographic Information File (CIF) refinement->cif analysis Structural Analysis (Bond Lengths, Angles, etc.) cif->analysis

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocols

1. Synthesis and Crystallization:

The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals. For benzimidazole derivatives, a common synthetic route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[7]

  • Synthesis: 2-(Isobutylthio)-1H-benzimidazole can be synthesized through established methods, for example, by reacting 2-mercaptobenzimidazole with an isobutyl halide.

  • Crystallization: Growing single crystals suitable for XRD requires careful selection of solvents and conditions. A typical method is slow evaporation of a saturated solution of the purified compound in a suitable solvent such as ethanol, acetonitrile, or dimethylformamide.[7][8]

2. X-ray Diffraction Data Collection:

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

  • Instrumentation: A single-crystal X-ray diffractometer with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source and a CCD or CMOS detector is commonly used.[1]

  • Data Collection: The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[7] A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

The collected diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods, often with software like SHELXS.[1]

  • Structure Refinement: The atomic positions and other parameters are refined using full-matrix least-squares methods (e.g., with SHELXL) to achieve the best fit between the calculated and observed diffraction data.[1][6]

Comparative Analysis of Benzimidazole Derivatives

In the absence of experimental data for 2-(Isobutylthio)-1H-benzimidazole, we can gain valuable insights by examining the crystal structures of related compounds. The following table summarizes key crystallographic parameters for several published benzimidazole derivatives. This comparison highlights the structural diversity within this class of compounds.

Compound 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole [1]2-Benzoyl-1H-benzimidazole [9]2-(3-nitrophenyl)-1H-benzimidazole monohydrate [10]
Formula C₁₄H₁₂N₂SC₁₄H₁₀N₂OC₁₃H₁₁N₃O₃
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
a (Å) 13.034(3)14.7356(8)7.7366(2)
b (Å) 8.411(2)9.9530(12)7.7604(2)
c (Å) 12.185(3)15.7981(12)22.2948(6)
α (°) 909083.2940(10)
β (°) 111.95(3)9086.0540(10)
γ (°) 909083.9930(10)
Volume (ų) 1238.1(5)2317.0(4)1320.94(6)
Z 482

Key Structural Features and Intermolecular Interactions:

The planarity of the benzimidazole core and the nature of intermolecular interactions are defining features of these crystal structures.

  • 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole: This structure features N-H···N hydrogen bonds, forming chains of molecules.[1]

  • 2-Benzoyl-1H-benzimidazole: In this crystal, intermolecular N-H···N hydrogen bonds link adjacent imidazole groups, creating supramolecular chains.[9] The benzoyl ring and the benzimidazole ring system are not coplanar, exhibiting a significant dihedral angle.[9]

  • 2-(3-nitrophenyl)-1H-benzimidazole monohydrate: The crystal packing is stabilized by a network of intermolecular hydrogen bonds involving the water molecules and the benzimidazole derivative.[10]

The following diagram illustrates the key structural parameters that would be determined for 2-(Isobutylthio)-1H-benzimidazole from its XRD data.

Sources

A Comparative Guide to the Accurate Determination of the Melting Point of 2-(Isobutylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is a foundational pillar of scientific integrity. The melting point of a pure crystalline solid is a critical physical property, serving as an indicator of purity and identity. This guide provides an in-depth, comparative analysis of methodologies for determining the melting point of 2-(Isobutylthio)-1H-benzimidazole, a compound of interest in medicinal chemistry.

In the absence of a well-established literature value for its melting point, this guide will treat 2-(Isobutylthio)-1H-benzimidazole as a novel substance. We will explore two robust analytical techniques: the traditional capillary melting point method and the more quantitative Differential Scanning Calorimetry (DSC). The objective is to not only provide step-by-step protocols but also to explain the causality behind experimental choices, ensuring a self-validating system for obtaining accurate and reliable data.

The Significance of Melting Point in Compound Characterization

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Impurities, however, tend to depress and broaden this range. Therefore, an accurate melting point determination is a powerful tool for:

  • Identification: Comparing the experimentally determined melting point with a known value can help to confirm the identity of a compound.

  • Purity Assessment: A sharp melting range is indicative of high purity, while a broad range suggests the presence of impurities.[1]

This guide will provide the necessary protocols to establish a reliable melting point for 2-(Isobutylthio)-1H-benzimidazole, contributing to its comprehensive physicochemical profile.

Comparative Methodologies for Melting Point Determination

Two primary methods will be detailed and compared: the capillary melting point technique, a long-standing and widely used method, and Differential Scanning Calorimetry (DSC), a modern thermal analysis technique that offers higher precision and additional information.

Capillary Melting Point Determination

This method involves heating a small sample of the compound in a sealed capillary tube and visually observing the temperature range over which it melts.[2][3]

A small, finely powdered sample is packed into a thin-walled glass capillary tube. This tube is then heated in a controlled manner, typically in a heated metal block or an oil bath. The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.[4]

  • Sample Preparation:

    • Ensure the 2-(Isobutylthio)-1H-benzimidazole sample is completely dry and in the form of a fine powder. If necessary, gently crush any large crystals with a spatula or in a mortar and pestle.[2][3]

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[3]

  • Apparatus Setup and Calibration:

    • Before use, ensure the melting point apparatus is calibrated using certified reference standards with melting points that bracket the expected melting range of the sample.[5][6][7]

    • Turn on the apparatus and set the plateau temperature to approximately 10-15°C below the expected melting point. If the melting point is unknown, a preliminary rapid determination can be performed to find an approximate value.[8][9]

  • Measurement:

    • Insert the packed capillary tube into the sample holder of the apparatus.

    • Allow the heating block to reach the plateau temperature and equilibrate for a few minutes.

    • Initiate the heating ramp at a rate of 1-2°C per minute. A slow heating rate is crucial for an accurate determination.[8][9]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid is visible.

    • Continue heating and record the temperature at which the last solid crystal melts.

    • The recorded values constitute the melting range.

    • Perform the measurement in triplicate to ensure reproducibility.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more detailed and quantitative analysis of the melting process.[10][11][12]

A small, precisely weighed sample is placed in a sealed pan, and an empty reference pan is placed in a separate chamber. Both pans are heated at a constant rate. When the sample melts, it absorbs energy (an endothermic process), creating a temperature difference between the sample and reference pans. The instrument measures the extra heat flow required to maintain the sample and reference at the same temperature. This heat flow is plotted against temperature, and the resulting peak is analyzed to determine the melting point.[10][11][13]

  • Sample Preparation:

    • Accurately weigh 1-3 mg of finely powdered 2-(Isobutylthio)-1H-benzimidazole into a standard aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

  • Instrument Setup and Calibration:

    • Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Measurement:

    • Set the initial temperature to at least 20°C below the expected melting point.

    • Program the instrument to heat the sample at a constant rate, typically 5-10°C per minute.

    • The instrument will record the heat flow as a function of temperature.

    • The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

    • Analyze the peak to determine the onset temperature (the intersection of the baseline and the leading edge of the peak) and the peak temperature (the temperature at the peak maximum). The onset temperature is typically reported as the melting point.[14]

    • The area under the peak can be used to calculate the enthalpy of fusion.

    • Perform the measurement in triplicate for accuracy.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_capillary Capillary Method cluster_dsc DSC Method Prep Obtain Dry, Powdered 2-(Isobutylthio)-1H-benzimidazole Cap_Load Load Capillary Tube (2-3 mm height) Prep->Cap_Load DSC_Weigh Weigh Sample (1-3 mg) into DSC Pan Prep->DSC_Weigh Cap_Calibrate Calibrate Apparatus with Standards Cap_Load->Cap_Calibrate Cap_Measure Heat at 1-2°C/min Record Melting Range Cap_Calibrate->Cap_Measure Cap_Result Melting Range (Onset to Completion) Cap_Measure->Cap_Result DSC_Seal Hermetically Seal Pan DSC_Weigh->DSC_Seal DSC_Calibrate Calibrate DSC with Standards DSC_Seal->DSC_Calibrate DSC_Measure Heat at 5-10°C/min Record Thermogram DSC_Calibrate->DSC_Measure DSC_Result Melting Point (Onset Temp) Enthalpy of Fusion DSC_Measure->DSC_Result

Caption: Workflow for determining the melting point of 2-(Isobutylthio)-1H-benzimidazole using capillary and DSC methods.

Comparison of Methods and Data Interpretation

The following table presents hypothetical data for the melting point determination of a newly synthesized batch of 2-(Isobutylthio)-1H-benzimidazole.

ParameterCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual detection of phase changeMeasurement of heat flow
Sample Size 1-5 mg1-3 mg
Heating Rate 1-2 °C/min5-10 °C/min
Hypothetical Melting Point 145.5 - 147.0 °COnset: 146.2 °C, Peak: 147.5 °C
Precision Lower, operator-dependentHigher, instrument-determined
Information Provided Melting rangeMelting point, enthalpy of fusion, purity data
Advantages Low cost, simple setupHigh accuracy, quantitative data, automation
Disadvantages Subjective, less preciseHigher equipment cost, requires trained operator

Interpretation of Hypothetical Data:

The capillary method provides a melting range of 145.5 - 147.0 °C. The narrow range of 1.5 °C suggests a relatively pure sample. The DSC analysis provides a more precise onset melting temperature of 146.2 °C, which falls within the range observed by the capillary method. The peak of the melting endotherm at 147.5 °C corresponds to the temperature at which the rate of melting is highest. The agreement between the two methods provides a high degree of confidence in the determined melting point.

Conclusion

The accurate determination of the melting point is an indispensable step in the characterization of 2-(Isobutylthio)-1H-benzimidazole. While the capillary method offers a straightforward and accessible approach, Differential Scanning Calorimetry provides more precise and comprehensive data. For rigorous scientific research and drug development, the use of DSC is highly recommended for its objectivity and the additional thermodynamic information it provides. By following the detailed protocols and understanding the principles behind each technique, researchers can confidently establish a reliable melting point for this and other novel compounds, ensuring the integrity and reproducibility of their scientific findings.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Scribd. (n.d.). Melting Point Apparatus Experimental Manual. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Linkam Scientific. (2023, May 11). Hot Stage Microscopy. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DSC purity determination. Retrieved from [Link]

  • Jensen, W. B. (n.d.). The Oesper Museum Booklets: Melting Point Apparatus. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]

  • PMC. (2020, June 16). Hot stage microscopy and its applications in pharmaceutical characterization. Retrieved from [Link]

  • Scribd. (n.d.). Gallenkamp Melting Point Apparatus SOP. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • University of Toronto. (n.d.). Melting Point and Thermometer Calibration. Retrieved from [Link]

  • Hinotek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). MPA160 and MPA161 DigiMelt Student Melting Point System. Retrieved from [Link]

  • Artisan Technology Group. (n.d.). Leica M Series Manual. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Certified Reference Standards. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DSC purity. Retrieved from [Link]

  • Improved Pharma. (2024, February 8). DSC hot stage microscopy. Retrieved from [Link]

  • IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • TestUnlimited. (n.d.). DSC 3+. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

  • ResearchGate. (2017, April 4). (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point. Retrieved from [Link]

  • American Pharmaceutical Review. (2012, March 1). Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. Retrieved from [Link]

  • Bibby Scientific. (n.d.). Melting Point Apparatus SMP40. Retrieved from [Link]

  • Wikipedia. (n.d.). Melting-point apparatus. Retrieved from [Link]

  • ImageProVision. (n.d.). Hot Stage Microscopy for Thermal Analysis Needs. Retrieved from [Link]

  • YouTube. (2015, August 30). Melting Point Apparatus Use. Retrieved from [Link]

  • National Institute of Metrology, China. (n.d.). Certificate of Certified Reference Material Melting Point Certified Reference Material. Retrieved from [Link]

Sources

Comparative Antimicrobial Efficacy of Benzimidazole Thioethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Benzimidazole thioethers—historically recognized as potent anthelmintic agents (e.g., fenbendazole, albendazole, and flubendazole)—have recently emerged as highly promising scaffolds in antimicrobial drug discovery[1]. With the rising incidence of multidrug-resistant (MDR) bacterial strains and life-threatening invasive fungal infections like Cryptococcus neoformans, researchers are actively repurposing and structurally optimizing these compounds[1][2].

This guide provides an objective, data-driven comparison of benzimidazole thioethers against standard antimicrobial therapies, detailing their mechanisms of action, comparative minimum inhibitory concentration (MIC) profiles, and the rigorous experimental protocols required to validate their efficacy.

Mechanistic Pathways: Beyond Anthelmintic Activity

The structural versatility of the benzimidazole core, combined with the electron-rich thioether linkage, allows these molecules to interact with multiple biological targets[3]. Understanding the causality behind their antimicrobial efficacy is critical for rational drug design.

  • Antifungal Mechanism: In fungal pathogens like C. neoformans and Candida albicans, benzimidazole thioethers exhibit high-affinity binding to fungal

    
    -tubulin[2]. This interaction inhibits microtubule polymerization, blocking nuclear division and arresting hyphal growth, ultimately leading to fungicidal cell death[4].
    
  • Antibacterial Mechanism: In prokaryotes, novel benzimidazole derivatives have been shown to target FtsZ proteins—the bacterial homolog of tubulin—disrupting septum formation during cell division[5]. Additionally, some derivatives intercalate into DNA or inhibit DNA topoisomerase, preventing replication in strains like Methicillin-resistant Staphylococcus aureus (MRSA)[2].

MoA BTE Benzimidazole Thioethers (e.g., Fenbendazole) TargetF Fungal Target: β-Tubulin Binding BTE->TargetF High Affinity TargetB Bacterial Target: FtsZ Protein & Topoisomerase BTE->TargetB Moderate Affinity Microtubule Inhibition of Microtubule Polymerization TargetF->Microtubule CellDivB Inhibition of Bacterial Septum Formation TargetB->CellDivB CellDivF Arrest of Fungal Nuclear Division Microtubule->CellDivF Apoptosis Cell Death / Fungicidal Effect CellDivF->Apoptosis CellDivB->Apoptosis

Mechanistic pathways of benzimidazole thioethers in fungal and bacterial cells.

Comparative Efficacy: Quantitative Data Analysis

To objectively benchmark the performance of benzimidazole thioethers, it is essential to compare their MIC values against established clinical standards such as Fluconazole, Amphotericin B, and Ampicillin.

Recent screening assays demonstrate that benzimidazole thioethers often outperform standard azoles, particularly against resistant fungal isolates. For instance, fenbendazole exhibits exceptional potency against C. neoformans clinical isolates with an MIC range of 0.011 – 0.028 mg/L[1]. Similarly, flubendazole demonstrates a modal MIC of 0.125 mg/L against the same pathogen[2].

Table 1: Comparative MIC Values of Benzimidazole Thioethers vs. Standard Therapeutics
Compound ClassSpecific AgentTarget PathogenMIC ValuePerformance Notes
Benzimidazole Thioether FenbendazoleCryptococcus neoformans0.011 – 0.028 mg/LSuperior to standard azoles; highly fungicidal[1].
Benzimidazole Thioether FlubendazoleCryptococcus neoformans0.125 mg/LRapid fungicidal activity; active in hollow-fiber models[2].
Benzimidazole Thioether AlbendazoleFonsecaea pedrosoi (CBM)< 1.0 mg/LHighest selectivity index among tested benzimidazoles[6].
Novel Benzimidazole Morpholine ether derivativeCryptococcus neoformans0.25 mg/LImproved DMPK profile (aqueous solubility of 10 µM)[1].
Novel Benzimidazole Thioacetamido-linked deriv.MRSA6.25 µg/mLPotent antibacterial action against resistant strains[3].
Standard Triazole FluconazoleC. neoformans / C. albicans> 4.0 mg/L (Resistant)Fungistatic; highly susceptible to efflux pump resistance[4].
Standard Polyene Amphotericin BCryptococcus neoformans0.5 – 1.0 mg/LHigh toxicity profile limits systemic dosing[4].
Standard Beta-Lactam AmpicillinStaphylococcus aureus25 µg/mLIneffective against MRSA; outperformed by novel thioethers[7].

Data synthesized from in vitro susceptibility testing utilizing EUCAST and CLSI methodologies.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility in drug development, antimicrobial screening must utilize self-validating systems. The following protocol outlines the optimized Broth Microdilution Assay for evaluating benzimidazole thioethers, incorporating specific steps to mitigate the inherent poor aqueous solubility of these compounds (e.g., flubendazole solubility is ~0.3 µM)[1].

Step-by-Step Broth Microdilution Protocol (EUCAST/CLSI Adapted)
  • Compound Preparation & Solubilization:

    • Action: Dissolve the benzimidazole thioether in 100% DMSO to create a 10 mg/mL stock.

    • Causality: Benzimidazoles are highly lipophilic. Initial dissolution in DMSO is mandatory. To prevent precipitation in aqueous media, subsequent dilutions must be performed in test broth supplemented with 1.0% Tween-80 (v/v) as a wetting agent[8].

  • Serial Microdilution:

    • Action: Dispense 100 µL of supplemented broth into a 96-well plate. Perform 2-fold serial dilutions of the compound to achieve a final test range of 0.015 to 16 µg/mL.

  • Inoculum Standardization:

    • Action: Harvest fungal conidia or bacterial colonies and suspend in sterile ddH₂O. Adjust the turbidity to a 0.5 McFarland standard (approx.

      
       to 
      
      
      
      CFU/mL).
    • Causality: Standardizing the inoculum ensures that the pathogen load is consistent across all wells, preventing false-positive resistance due to the "inoculum effect."

  • Co-incubation:

    • Action: Inoculate each well with 10 µL of the standardized suspension. Incubate at 35°C for 24-48 hours (depending on the pathogen's growth kinetics).

  • Self-Validating Readout (Resazurin Assay):

    • Action: Add 20 µL of 0.02% resazurin dye to each well. Incubate for an additional 2 hours.

    • Causality: Visual MIC reading can be obscured by compound precipitation. Resazurin acts as an objective, metabolic indicator—viable cells reduce the blue dye to pink, fluorescent resorufin. The MIC is strictly defined as the lowest concentration preventing this color change.

  • Quality Control (QC):

    • Action: Every plate must include a Sterility Control (broth only), a Growth Control (broth + inoculum, no drug), and a Positive Control (e.g., Fluconazole or Ampicillin).

MIC_Workflow Prep 1. Compound Solubilization (DMSO + 1% Tween-80) Dilution 2. Serial Microdilution (96-well plate format) Prep->Dilution Incubation 4. Co-incubation (35°C, 24-48 hrs) Dilution->Incubation Inoculum 3. Inoculum Standardization (0.5 MacFarland) Inoculum->Incubation Readout 5. Resazurin Addition & Metabolic Readout Incubation->Readout Validation 6. Internal Controls (Growth, Sterility, Standard Drug) Readout->Validation Data QC & Validation

Step-by-step self-validating broth microdilution workflow for MIC determination.

Conclusion & Future Directions

Benzimidazole thioethers represent a highly potent, broad-spectrum antimicrobial class with unique mechanisms of action that bypass traditional resistance pathways. Compounds like fenbendazole and albendazole demonstrate superior in vitro efficacy against Cryptococcus neoformans and dematiaceous fungi compared to standard azoles[1][6].

However, the primary bottleneck in translating these compounds into systemic clinical therapies remains their poor aqueous solubility and pharmacokinetic (DMPK) profiles[1]. Future medicinal chemistry efforts must focus on structural optimizations—such as the integration of morpholine ether derivatives or supramolecular metal complexes—to enhance bioavailability while maintaining the exceptional target selectivity of the benzimidazole core[1][9].

References

  • Gina Washbourn. "Synthesis, Computational and Biological Evaluation of Novel Compounds for the Treatment of Cryptococcus neoformans." University of Liverpool Repository, 2019. [Link]

  • Ayça Aktaş Şüküroğlu, et al. "Antimicrobial Potential of Benzimidazole Derived Molecules." Mini-Reviews in Medicinal Chemistry, 2019. [Link]

  • "Repurposing and Reformulation of the Antiparasitic Agent Flubendazole for Treatment of Cryptococcal Meningoencephalitis." Science.gov / PubMed, 2018.[Link]

  • "Repurposing Benzimidazoles against Causative Agents of Chromoblastomycosis: Albendazole Has Superior In Vitro Activity Than Mebendazole and Thiabendazole." Journal of Fungi, 2023. [Link]

  • "Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes." Pharmaceutics / PMC, 2023. [Link]

  • "Synthesis, Antibacterial and Antifungal Activities for Novel Derivatives of Benzimidazole." SciSpace, 2020. [Link]

  • "Antimicrobial Benzimidazole Derivatives." Mini-Reviews in Medicinal Chemistry, 2019. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Isobutylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Knowledge: Hazard Assessment of 2-(Isobutylthio)-1H-benzimidazole

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. 2-(Isobutylthio)-1H-benzimidazole, a member of the benzimidazole family, presents specific risks that dictate its proper disposal pathway. The primary hazard associated with this compound is that it is harmful if swallowed[1]. While comprehensive toxicological data for this specific compound is not extensively detailed, related benzimidazole derivatives are known to be toxic if swallowed, harmful in contact with skin, and can cause serious skin and eye irritation, as well as respiratory irritation[2].

Table 1: Hazard Profile of 2-(Isobutylthio)-1H-benzimidazole

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07 (Harmful/Irritant)WarningH302: Harmful if swallowed[1]

Given the potential for skin, eye, and respiratory irritation based on related compounds, it is prudent to handle 2-(Isobutylthio)-1H-benzimidazole with the appropriate personal protective equipment and engineering controls at all times[2][3].

Regulatory Framework: Ensuring Compliance

The disposal of 2-(Isobutylthio)-1H-benzimidazole is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary regulatory bodies.

  • OSHA's Hazard Communication Standard (HCS): This standard mandates that employers inform and train their employees about the hazards of chemicals in the workplace[4][5]. This includes providing access to Safety Data Sheets (SDSs) and training on safe handling and emergency procedures.

  • EPA's Resource Conservation and Recovery Act (RCRA): This act provides the framework for the proper management of hazardous and non-hazardous solid waste[6]. Chemical waste, such as 2-(Isobutylthio)-1H-benzimidazole, must be characterized and disposed of in accordance with RCRA regulations to prevent environmental contamination[7][8]. Depending on its characteristics and any potential contaminants, this waste may be classified as hazardous[9].

It is the responsibility of the waste generator (the laboratory) to ensure that all chemical waste is disposed of in a compliant manner.

Operational Protocol: From Collection to Final Disposal

The following sections provide a step-by-step guide for the safe disposal of 2-(Isobutylthio)-1H-benzimidazole.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the consistent and correct use of PPE. The following equipment is mandatory when handling or disposing of 2-(Isobutylthio)-1H-benzimidazole:

  • Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side-shields that conform to NIOSH (US) or EN 166 (EU) standards are essential to protect against dust particles and splashes[2][3].

  • Skin Protection: Chemically resistant, impervious gloves (e.g., nitrile) must be worn. Gloves should be inspected for any signs of degradation before use and disposed of as contaminated waste after handling the chemical[2][3]. A lab coat or other protective clothing is also required to prevent skin contact[2].

  • Respiratory Protection: All handling of 2-(Isobutylthio)-1H-benzimidazole powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[2][3]. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary[10].

Waste Segregation and Container Management

Proper segregation of chemical waste is critical to prevent potentially hazardous reactions.

  • Designated Waste Stream: 2-(Isobutylthio)-1H-benzimidazole waste should be collected in a designated container for non-halogenated organic solids.

  • Container Requirements: Use a clearly labeled, leak-proof container with a secure, tight-fitting lid[7]. The label should include the words "Hazardous Waste," the full chemical name "2-(Isobutylthio)-1H-benzimidazole," and the approximate quantity[7].

  • Chemical Incompatibility: Do not mix 2-(Isobutylthio)-1H-benzimidazole waste with the following, as this can lead to dangerous reactions:

    • Strong oxidizing agents[11]

    • Strong acids and bases[11]

    • Aqueous waste[7]

    • Halogenated organic solvents[7]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential harm.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust formation[2][10].

    • Collect the spilled material in a designated, labeled hazardous waste container[2][10].

    • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Final Disposal Procedure

The final disposal of 2-(Isobutylthio)-1H-benzimidazole must be carried out by a licensed professional waste disposal service[2]. The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and neutralization of any harmful byproducts[2]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[7].

The following diagram outlines the decision-making process for the disposal of 2-(Isobutylthio)-1H-benzimidazole.

DisposalWorkflow Disposal Workflow for 2-(Isobutylthio)-1H-benzimidazole Start Start: Have 2-(Isobutylthio)-1H-benzimidazole Waste Wear_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->Wear_PPE Assess_Waste Assess Waste Type (Solid, Contaminated Labware, Solution) Spill_Check Is there a spill? Assess_Waste->Spill_Check Wear_PPE->Assess_Waste Small_Spill Small Spill Procedure: 1. Restrict Area 2. Sweep up carefully 3. Place in waste container Spill_Check->Small_Spill Yes, Small Large_Spill Large Spill Procedure: 1. Evacuate 2. Notify EHS Spill_Check->Large_Spill Yes, Large Collect_Waste Collect Waste in Labeled, Non-Halogenated Organic Waste Container Spill_Check->Collect_Waste No Small_Spill->Collect_Waste Schedule_Pickup Schedule Pickup with Licensed Waste Disposal Contractor Large_Spill->Schedule_Pickup Check_Fill_Level Container >80% Full? Collect_Waste->Check_Fill_Level Store_Waste Store Securely in Designated Waste Area Check_Fill_Level->Store_Waste No Check_Fill_Level->Schedule_Pickup Yes Store_Waste->Collect_Waste Incineration Final Disposal: High-Temperature Incineration Schedule_Pickup->Incineration

Sources

A Senior Application Scientist's Guide to Handling 2-(Isobutylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-(Isobutylthio)-1H-benzimidazole. As a benzimidazole derivative containing a thioether linkage, this compound requires stringent adherence to safety procedures to mitigate risks associated with its chemical class, including potential irritation and harmful effects if ingested. This guide is designed for researchers, scientists, and drug development professionals to ensure a safe and controlled laboratory environment.

Core Hazard Assessment: Understanding the 'Why'

Effective safety protocols are built on a foundational understanding of the substance's potential hazards. 2-(Isobutylthio)-1H-benzimidazole is classified with the GHS07 pictogram, indicating it is an irritant and can be harmful.[1] The primary documented hazard is that it is harmful if swallowed (H302).[1]

The causality for our stringent PPE recommendations stems from two key structural features:

  • The Benzimidazole Core: Many benzimidazole derivatives are known to be skin, eye, and respiratory tract irritants.[2][3] Therefore, protocols must be designed to prevent all routes of direct contact.

  • The Isobutylthio Group: Thioethers and related organosulfur compounds are often volatile and possess strong, unpleasant odors.[4][5] While the specific odor profile of this compound is not detailed, best practices for thioethers dictate the use of robust engineering controls (i.e., a chemical fume hood) to prevent inhalation and contain malodors.

Adherence to the following protocols is not merely procedural; it is a scientifically-grounded system to validate safety at every step of the workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the required equipment, specifications, and the rationale behind each choice.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety GogglesMust be chemical splash goggles compliant with ANZI Z87 (US) or EN 166 (EU) standards.[6] Safety glasses with side shields may be insufficient due to the risk of splashes and airborne particles. Goggles provide a complete seal around the eyes, which is essential given the irritant nature of benzimidazoles.[2][7]
Hand Protection Disposable Nitrile GlovesA minimum thickness of 4 mil is recommended.[7] For extended handling or operations with a high risk of immersion, consider more impervious reusable gloves like butyl rubber or polychloroprene.[8] Crucially, inspect gloves before each use and change them immediately if contamination is suspected. [6] Always practice proper glove removal techniques to avoid skin contact.[9]
Body Protection Laboratory Coat or OverallsA standard, long-sleeved lab coat is required to protect skin and personal clothing from incidental contact.[8] For procedures involving larger quantities or a significant risk of splashing, a PVC apron worn over the lab coat provides an additional layer of chemical resistance.[7]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorPrimary Control: All handling of solid or dissolved 2-(Isobutylthio)-1H-benzimidazole must occur in a certified chemical fume hood to control vapors and prevent inhalation.[7] Secondary Control: If dust is generated (e.g., during weighing), a particulate respirator (e.g., N95 or P2/P3 type) is mandatory.[8][10] The precautionary statement "Do not breathe dust/fume/gas/mist/vapours/spray" underscores this necessity.[1]

Operational Plan: A Step-by-Step Workflow

A systematic approach to handling ensures that safety is integrated into every phase of the experimental process.

Step 1: Preparation and Engineering Controls
  • Designate Work Area: All handling procedures must be performed within a certified chemical fume hood to contain potentially malodorous vapors and airborne particles.

  • Verify Safety Equipment: Before starting, confirm the location and operational status of the nearest eyewash station and safety shower.[8]

  • Assemble Materials: Gather all necessary chemicals, equipment, and PPE to avoid leaving the controlled workspace mid-procedure.

  • Prepare for Spills: Ensure a chemical spill kit equipped with absorbent materials suitable for organic compounds is readily accessible.

Step 2: Safe Chemical Handling
  • Don PPE: Put on your lab coat, followed by safety goggles. Wash and dry hands thoroughly before donning nitrile gloves. Ensure the gloves overlap the cuffs of your lab coat.

  • Weighing: If handling the solid form, carefully weigh the compound to minimize the generation of airborne dust.[10]

  • Transfers: When creating solutions, add the solid compound to the solvent slowly to prevent splashing.[11] Keep containers tightly closed when not in use.[10]

  • Avoid Contact: At all times, avoid direct contact with the skin and eyes.[6] Do not eat, drink, or smoke in the laboratory area.[6]

Step 3: Post-Handling and Decontamination
  • Work Area Decontamination: Upon completion of work, wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.

  • Glassware Decontamination: Due to the thioether component, a specific decontamination procedure is advised to neutralize potential odors.[5] Submerge or rinse all contaminated glassware in a bleach solution within the fume hood and allow it to soak. The oxidation reaction can be slow, so a soak time of several hours may be necessary.

  • Doff PPE: Carefully remove PPE in the following order, avoiding contact with the exterior: lab coat, then gloves (using the proper removal technique).[7]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after handling is complete.[6]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of operations for safely handling 2-(Isobutylthio)-1H-benzimidazole.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Execution cluster_cleanup Phase 3: Post-Handling cluster_final Phase 4: Final Steps A Verify Fume Hood & Safety Equipment B Assemble Materials & PPE A->B C Don PPE B->C D Handle Chemical in Hood C->D E Decontaminate Glassware (Bleach Soak) D->E F Clean Work Area E->F G Segregate Waste F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: A procedural workflow for the safe handling of 2-(Isobutylthio)-1H-benzimidazole.

Disposal and Emergency Plans

Proper disposal is a critical component of the chemical lifecycle to ensure environmental and regulatory compliance.

Waste TypeDisposal Procedure
Unused/Excess Compound Dispose of as hazardous chemical waste.[10] The material should be in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Consumables All disposable items that have come into contact with the chemical (e.g., gloves, pipette tips, absorbent pads) must be collected in a designated hazardous waste container and disposed of accordingly.[11]
Decontamination Solutions The bleach solution used for decontaminating glassware should be collected, labeled as hazardous waste, and disposed of through your institution's environmental health and safety office.
Emergency Procedures: In Case of Exposure
  • Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[10]

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water.[10] Immediately call a poison center or doctor.[1]

  • Spill: Evacuate the immediate area. If the spill is small, and you are trained to do so, contain it with absorbent material while wearing full PPE. For large spills, evacuate and notify your institution's safety personnel immediately. All cleanup materials must be disposed of as hazardous waste.[11]

References

  • Personal protective equipment for handling 1-(diethoxymethyl)-1H-benzimidazole. Benchchem.
  • Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole. Benchchem.
  • 2-(Isobutylthio)-1H-benzimidazole. Fluorochem.
  • MATERIAL SAFETY DATA SHEET - BENZIMIDAZOLE 99%. Oxford Lab Fine Chem.
  • Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • SAFETY DATA SHEET - 2-Isobutyl-3-methoxypyrazine. Sigma-Aldrich.
  • Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Benzylthio)-1H-benzimidazole. Benchchem.
  • SAFETY DATA SHEET - 1H-Benzimidazole-2-methanol. Fisher Scientific.
  • SAFETY DATA SHEET - 2-(Methylthio)benzimidazole. Thermo Fisher Scientific.
  • Thiols. University of Minnesota.
  • SAFETY DATA SHEET - 5-Chloro-1H-benzimidazole. MilliporeSigma.
  • material safety data sheet sds/msds - 2-MERCAPTO BENZIMIDAZOLE. CDH Fine Chemical.
  • Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry.
  • Benzimidazole CAS No 51-17-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Essential Safety and Operational Guide for Handling 1-(1H-benzimidazol-2-yl)butan-1-ol. Benchchem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Isobutylthio)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(Isobutylthio)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.